molecular formula C8H11Cl2NO B1465232 5-chloro-2-methoxy-N-methylaniline hydrochloride CAS No. 1306606-86-9

5-chloro-2-methoxy-N-methylaniline hydrochloride

Cat. No.: B1465232
CAS No.: 1306606-86-9
M. Wt: 208.08 g/mol
InChI Key: AWAJEMZBRIDLLQ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-methylaniline hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2NO and its molecular weight is 208.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methoxy-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-10-7-5-6(9)3-4-8(7)11-2;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAJEMZBRIDLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306606-86-9
Record name 5-chloro-2-methoxy-N-methylaniline hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 5-chloro-2-methoxy-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 5-chloro-2-methoxy-N-methylaniline hydrochloride, a substituted aniline derivative of significant interest to researchers in medicinal chemistry and drug development. Substituted anilines represent a privileged scaffold, forming the core of numerous therapeutic agents. This document elucidates the chemical structure, physicochemical properties, and a plausible, detailed synthetic pathway for this compound. Furthermore, it explores the strategic role of its distinct functional groups—the chloro, methoxy, and N-methyl moieties—in modulating ligand-protein interactions and optimizing drug-like properties. Safety protocols, handling, and spectroscopic characterization are also discussed to provide a holistic resource for laboratory professionals.

Chemical Identity and Structural Elucidation

This compound is a salt derivative of a mono-substituted aniline. The hydrochloride form enhances stability and aqueous solubility, making it more amenable for handling and use in biological assays compared to its free base.

Table 1: Compound Identification

Identifier Value Source
Compound Name This compound -
Free Base Name 5-chloro-2-methoxy-N-methylaniline [1]
CAS Number (Free Base) 30427-11-3 [1]
Molecular Formula (Free Base) C₈H₁₀ClNO [1][2]
Molecular Formula (Hydrochloride Salt) C₈H₁₁Cl₂NO -
Molecular Weight (Free Base) 171.62 g/mol [2]
Molecular Weight (Hydrochloride Salt) 208.08 g/mol -
Canonical SMILES (Free Base) CNC1=C(C=CC(=C1)Cl)OC [2]

| InChI (Free Base) | InChI=1S/C8H10ClNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5,10H,1-2H3 |[2] |

Chemical Structure (Free Base):

Figure 1: 2D representation of 5-chloro-2-methoxy-N-methylaniline.

Physicochemical Properties

Table 2: Physicochemical Data

Property Value Notes Source
Appearance White to off-white crystalline solid (Predicted) Based on similar aniline hydrochlorides. [4]
Melting Point (Precursor) 81-83 °C Data for 5-Chloro-2-methoxyaniline (CAS 95-03-4). [5]
Solubility Water soluble The hydrochloride salt form enhances aqueous solubility. [3]
XlogP (Predicted, Free Base) 2.5 Indicates moderate lipophilicity. [2]

| Stability | The hydrochloride salt is more stable and less prone to air/light oxidation than the free base. | Free anilines can be sensitive to air and light. |

Synthesis and Characterization

A robust and efficient synthesis of this compound can be achieved via a three-step process starting from commercially available materials. This pathway emphasizes modern, high-yield catalytic methods that are favored in contemporary drug discovery for their efficiency and sustainability.

Synthetic Workflow Overview

The causality behind this experimental design is to build complexity sequentially. First, the foundational aniline scaffold is created. Second, the crucial N-methyl group, a common modulator of pharmacological activity, is installed using a selective and "green" methylation strategy. Finally, the molecule is converted to its more stable and soluble hydrochloride salt.

Synthetic_Workflow Start 4-Chloro-1-methoxy-2-nitrobenzene Step1 Step 1: Reduction of Nitro Group Start->Step1 Hydrazine Hydrate, FeCl₃, Methanol Intermediate 5-Chloro-2-methoxyaniline Step1->Intermediate Step2 Step 2: Catalytic N-Methylation Intermediate->Step2 Methanol (C1 source), Ru-Catalyst, Base Product_FreeBase 5-Chloro-2-methoxy-N-methylaniline Step2->Product_FreeBase Step3 Step 3: Salt Formation Product_FreeBase->Step3 HCl in Ether or IPA Final_Product 5-chloro-2-methoxy-N-methylaniline HCl Step3->Final_Product

Diagram 1: Proposed synthetic pathway from a nitroaromatic precursor to the final hydrochloride salt.

Experimental Protocols

This protocol is based on the efficient reduction of a nitro group using a catalyzed hydrazine reaction.[6]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-1-methoxy-2-nitrobenzene (1.0 eq), methanol (10 vol), iron (III) chloride (0.1 eq), and activated carbon (0.1 eq).

  • Reaction: Heat the mixture to reflux. Add hydrazine hydrate (80%, 6.0 eq) dropwise over 30 minutes.

  • Monitoring: Stir the reaction at reflux for 16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter through a pad of celite to remove the solid catalysts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Wash the resulting residue with petroleum ether to yield 5-chloro-2-methoxyaniline as a solid. This self-validating step ensures the purity of the intermediate for the next reaction.

This procedure utilizes a modern "hydrogen borrowing" catalysis, which employs methanol as both the solvent and the methylating agent, producing only water as a byproduct.[7][8] This method is chosen for its high atom economy and functional group tolerance.

  • Setup: In an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk tube with 5-chloro-2-methoxyaniline (1.0 eq), a suitable Ruthenium catalyst (e.g., a Ru-macho complex, 0.5-2 mol%), and a base (e.g., NaOH or KOtBu, 0.1-1.0 eq).

  • Reaction: Add anhydrous methanol (10-20 vol) and seal the tube. Place the mixture in a preheated oil bath at 60-140 °C.

  • Monitoring: Stir for 12-24 hours. The reaction can be monitored by GC-MS or LC-MS to confirm the formation of the N-methylated product.

  • Workup: After cooling, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the pure 5-chloro-2-methoxy-N-methylaniline free base.

This is a standard acid-base reaction to generate the final, stable salt form.

  • Dissolution: Dissolve the purified 5-chloro-2-methoxy-N-methylaniline free base (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete. Alternatively, bubble anhydrous HCl gas through the solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold, anhydrous solvent and dry under vacuum to yield the final this compound. Characterization by melting point and spectroscopic methods validates the final product.

Predicted Spectroscopic Profile

Definitive characterization of the synthesized compound is essential. Based on its structure, the following spectroscopic signatures are predicted.

  • ¹H NMR:

    • Aromatic Protons: 3 signals in the ~6.7-7.2 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • N-H Proton: A broad singlet, which will be significantly downfield in the hydrochloride salt (~8-10 ppm) due to the ammonium ion formation.

    • O-CH₃ Protons: A sharp singlet around 3.8-3.9 ppm.

    • N-CH₃ Protons: A singlet (or a doublet if coupled to the N-H proton) around 2.8-3.0 ppm.

  • Mass Spectrometry (ESI+):

    • The primary ion observed for the free base will be the protonated molecular ion [M+H]⁺.

    • Predicted m/z: 172.05237.[2]

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad and strong absorption in the 2400-3000 cm⁻¹ range, characteristic of an amine salt (-NH₂⁺-).

    • C-H Stretch (sp³): Aliphatic C-H stretches for the methyl groups just below 3000 cm⁻¹.

    • C-H Stretch (sp²): Aromatic C-H stretches just above 3000 cm⁻¹.

    • C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong C-O-C ether stretch around 1250 cm⁻¹.

    • C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a scaffold or building block in drug design. The specific combination of substituents is not arbitrary; each functional group can play a defined role in optimizing a molecule's interaction with a biological target and its overall pharmacokinetic profile.

Strategic Value of Substituents
  • Substituted Aniline Core: This motif is a cornerstone of many kinase inhibitors, providing a key hydrogen bond donor/acceptor system to interact with the hinge region of the kinase active site.[9]

  • Methoxy Group (-OCH₃): Often considered more than just a simple methyl or hydroxyl group, the methoxy substituent can improve metabolic stability by blocking a potential site of oxidation. It can also act as a weak hydrogen bond acceptor and influence the conformation of the molecule, which can be critical for achieving a bioactive pose.[10][11]

  • Chloro Group (-Cl): The chlorine atom is a versatile tool in medicinal chemistry. It is lipophilic and can occupy hydrophobic pockets in a protein target. Furthermore, it can participate in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity and selectivity.[10][12]

  • N-Methyl Group (-NHCH₃): The transition from a primary amine (-NH₂) to a secondary N-methyl amine can have profound effects. It often increases lipophilicity, which can improve cell permeability. It also removes one hydrogen bond donor, which can be used to fine-tune selectivity and reduce interactions with off-targets.[13]

Structure_Activity_Relationship Compound 5-Chloro-2-methoxy-N-methylaniline Core Chloro Group Methoxy Group N-Methyl Group Properties Pharmacodynamics (Potency & Selectivity) Pharmacokinetics (ADME) Physicochemical Properties Compound:f1->Properties:p0 Halogen Bonding, Fills Hydrophobic Pocket[11] Compound:f2->Properties:p0 H-Bond Acceptor, Conformational Lock[12] Compound:f3->Properties:p1 Improves Permeability, Modulates Metabolism[14] Compound:f2->Properties:p1 Blocks Metabolism Compound:f1->Properties:p1 Blocks Metabolism

Sources

An In-Depth Technical Guide to 4-Chloro-2-methoxy-N-methylaniline Hydrochloride: A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide provides a comprehensive overview of 4-chloro-2-methoxy-N-methylaniline and its hydrochloride salt. Due to the limited availability of detailed public data on the specifically requested 5-chloro isomer, this document focuses on the well-characterized and commercially available positional isomer, 4-chloro-2-methoxy-N-methylaniline. The structural and functional similarities between these isomers make the data and methodologies presented herein highly relevant and adaptable for research and development involving substituted chloro-methoxy-anilines. This guide delves into the core physicochemical properties, detailed synthetic protocols, reactivity, potential applications, and critical safety and handling procedures pertinent to this class of compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

Core Compound Identification and Properties

4-Chloro-2-methoxy-N-methylaniline is a polysubstituted aniline derivative that serves as a versatile building block in organic synthesis. The strategic placement of its functional groups—a chloro atom, a methoxy group, and an N-methylamino group—on the benzene ring imparts a unique combination of steric and electronic properties that are instrumental in the design and synthesis of more complex molecules.

Table 1: Physicochemical Properties of 4-Chloro-2-methoxy-N-methylaniline and its Hydrochloride Salt

Property4-Chloro-2-methoxy-N-methylaniline (Free Base)4-Chloro-2-methoxy-N-methylaniline Hydrochloride
IUPAC Name 4-Chloro-2-methoxy-N-methylaniline4-Chloro-2-methoxy-N-methylanilinium chloride
Synonyms N-Methyl-4-chloro-2-methoxyanilineN/A
CAS Number 35122-79-3[1]Not explicitly assigned; derived from free base.
Molecular Formula C₈H₁₀ClNO[1]C₈H₁₁Cl₂NO
Molecular Weight 171.63 g/mol [1]208.09 g/mol (Calculated)
Boiling Point 260.7°C at 760 mmHg[1]N/A
Flash Point 111.5°C[1]N/A
Density 1.184 g/cm³[1]N/A

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of substituted anilines like 4-chloro-2-methoxy-N-methylaniline can be approached through various routes. A common and effective strategy involves the reduction of a corresponding nitroaromatic precursor. This method is advantageous due to the wide availability of nitroaromatic starting materials and the generally high yields of the reduction step.

Synthesis of 4-Chloro-2-methoxy-N-methylaniline (Free Base)

A plausible and efficient synthesis of 4-chloro-2-methoxy-N-methylaniline can be adapted from established methods for the reduction of nitroarenes. A particularly effective method involves catalytic hydrogenation.

Diagram 1: Proposed Synthesis of 4-Chloro-2-methoxy-N-methylaniline

G start 4-Chloro-1-methoxy-2-nitrobenzene step1 N-Methylation start->step1 intermediate 4-Chloro-N-methyl-2-nitroanisole step1->intermediate step2 Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) intermediate->step2 product 4-Chloro-2-methoxy-N-methylaniline step2->product

Caption: Proposed synthetic pathway for 4-chloro-2-methoxy-N-methylaniline.

Experimental Protocol: Reduction of a Nitroaromatic Precursor

This protocol is based on a general method for the reduction of nitroarenes using iron in an acidic medium, a widely used and scalable industrial process.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine iron powder (3 molar equivalents) and a 1:1 mixture of ethanol and water.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the stirred suspension.

  • Heating: Heat the mixture to reflux (approximately 80-90°C).

  • Addition of Nitroarene: Slowly add the starting material, 4-chloro-N-methyl-2-nitroanisole (1 molar equivalent), to the refluxing mixture over a period of 1-2 hours. The choice of this precursor is strategic as it already contains the required N-methyl and methoxy functionalities.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron and iron salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-chloro-2-methoxy-N-methylaniline by column chromatography on silica gel or by vacuum distillation to yield the final product.

Preparation of 4-Chloro-2-methoxy-N-methylaniline Hydrochloride

The hydrochloride salt is often preferred for its increased stability and solubility in aqueous media, which can be advantageous for certain applications, including in biological assays.

Diagram 2: Workflow for Hydrochloride Salt Formation

G start Dissolve Free Base in Anhydrous Solvent (e.g., Diethyl Ether, Isopropanol) step1 Cool solution in an ice bath start->step1 step2 Slowly add a solution of HCl in the same solvent step1->step2 precipitate Precipitation of the Hydrochloride Salt step2->precipitate step3 Filter the solid precipitate->step3 step4 Wash with cold solvent step3->step4 product Dry under vacuum step4->product

Caption: General workflow for the preparation of the hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 4-chloro-2-methoxy-N-methylaniline (1 molar equivalent) in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (1.1 molar equivalents) in the same solvent with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the final 4-chloro-2-methoxy-N-methylaniline hydrochloride.

Chemical Reactivity and Applications

The reactivity of 4-chloro-2-methoxy-N-methylaniline is governed by the interplay of its functional groups. The N-methylamino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[2] However, the presence of the methoxy group, also an ortho-, para-director, and the chloro group, a deactivating ortho-, para-director, leads to a complex regioselectivity in such reactions.

This substituted aniline is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from its ability to undergo a range of chemical transformations, allowing for the introduction of further molecular complexity.

Key Applications:

  • Pharmaceutical Synthesis: It serves as a building block for the development of novel therapeutic agents. The aniline moiety is a common feature in many biologically active compounds.[1]

  • Agrochemical Development: This compound is used as a precursor in the synthesis of new pesticides and herbicides.[1]

  • Research and Development: As a chemical intermediate, it is widely used in research settings for the synthesis of diverse organic compounds.[1]

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 4-chloro-2-methoxy-N-methylaniline and its hydrochloride salt.

Table 2: Hazard Identification and Safety Recommendations

Hazard CategoryDescription and Recommendations
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation May cause skin irritation.
Eye Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

Conclusion

4-Chloro-2-methoxy-N-methylaniline is a key synthetic intermediate with significant utility in the fields of pharmaceutical and agrochemical research and development. This guide provides a foundational understanding of its properties, a detailed and practical approach to its synthesis and purification, and essential safety and handling information. By leveraging the information contained within this document, researchers and scientists can confidently and safely incorporate this versatile building block into their synthetic strategies to create novel and complex molecules.

References

  • LookChem. Cas 35122-79-3, 4-Chloro-2-methoxy-N-methylaniline 96%. [Link]

  • LookChem. Cas 35122-79-3, 4-Chloro-2-methoxy-N-methylaniline 96%. [Link]

  • Chemistry LibreTexts. 24.8: Reactions of Arylamines. [Link]

Sources

Solubility Profiling & Process Development for 5-Chloro-2-methoxy-N-methylaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 5-Chloro-2-methoxy-N-methylaniline HCl in Organic Solvents Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2-methoxy-N-methylaniline Hydrochloride (CAS: 1306606-86-9) is a critical pharmacophore often utilized as a building block in the synthesis of kinase inhibitors and other nitrogen-heterocycle-based therapeutics.[1][2][3] As a secondary aniline salt, its solubility behavior is governed by a competitive interaction between its lipophilic aromatic core (substituted with chloro and methoxy groups) and its hydrophilic ionic headgroup (N-methylammonium chloride).

This technical guide provides a structural analysis of the compound's solubility landscape, a predicted solvent compatibility table, and a rigorous experimental protocol for empirically determining thermodynamic solubility. It is designed to empower researchers to select optimal solvent systems for reaction monitoring, purification (recrystallization), and formulation.

Physicochemical Characterization & Solubility Prediction

Structural Analysis

The solubility of this compound is dictated by two opposing forces:

  • The Lipophilic Domain: The benzene ring substituted with a chlorine atom (C-5) and a methoxy group (C-2) increases lipophilicity, promoting interaction with organic solvents like dichloromethane (DCM) or ethyl acetate, were it not for the salt form.

  • The Ionic Domain: The hydrochloride salt formation at the secondary amine creates a high lattice energy crystal structure. This necessitates high-dielectric solvents (polar protic or aprotic) to overcome the lattice energy through solvation of the cation and anion.

Predicted Solubility Landscape

Based on the principles of "Like Dissolves Like" and the behavior of analogous aniline salts (e.g., 4-chloro-2-methoxyaniline HCl), the following solubility profile is projected.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)High (>50 mg/mL)Strong hydrogen bonding and high dielectric constant facilitate dissociation of the HCl salt.
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Excellent solvation of the cation; commonly used for stock solutions in bioassays.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Limited ability to solvate the chloride anion, though the lipophilic ring provides some affinity.
Esters/Ketones Ethyl Acetate (EtOAc), AcetoneLow (<5 mg/mL)Insufficient polarity to break the ionic lattice efficiently. Ideal anti-solvents.
Hydrocarbons Hexane, Heptane, TolueneNegligible (<0.1 mg/mL)Complete lack of polarity; the salt is effectively insoluble.

Critical Insight: For process scale-up, Methanol or Ethanol/Water mixtures are the recommended starting points for recrystallization. Ethyl Acetate serves as an excellent anti-solvent to drive precipitation.

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise data for this specific lot of material (polymorphs may vary), follow this self-validating saturation shake-flask protocol.

Materials Required[4][5]
  • Compound: 5-Chloro-2-methoxy-N-methylaniline HCl (purity >98%).

  • Solvents: HPLC grade MeOH, EtOH, IPA, EtOAc, Water.

  • Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/VIS.

Step-by-Step Methodology
  • Preparation: Weigh approximately 50 mg of the compound into 2 mL HPLC vials (in triplicate).

  • Solvent Addition: Add 500 µL of the target solvent to each vial.

  • Saturation Check: Visually confirm undissolved solid remains. If fully dissolved, add more solid until a suspension persists.

  • Equilibration: Agitate vials at 25°C (or target process temp) for 24 hours at 500 RPM.

  • Phase Separation: Centrifuge at 10,000 RPM for 5 minutes or filter through a 0.45 µm PTFE filter (pre-saturated).

    • Validation Step: Check pH of the filtrate. Significant deviation from neutral in protic solvents may indicate hydrolysis or disproportionation.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Mobile Phase) and analyze via HPLC.

    • Detection: UV at 254 nm (aromatic ring absorption).

Visual Workflow (DOT Diagram)

SolubilityWorkflow Start Solid Compound (Excess) Solvent Add Solvent (MeOH, EtOH, etc.) Start->Solvent Equilibrate Equilibrate 24h @ 25°C Solvent->Equilibrate Equilibrate->Solvent If dissolved, add more solid Filter Filter/Centrifuge (Remove Solid) Equilibrate->Filter Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute HPLC HPLC-UV Analysis (Quantification) Dilute->HPLC

Caption: Figure 1. Standardized workflow for thermodynamic solubility determination via the saturation shake-flask method.

Process Application: Recrystallization Strategy

The solubility differential between alcohols and esters is the key lever for purification.

Cooling Crystallization

If the solubility curve in Ethanol is steep (high solubility at 60°C, low at 0°C), a cooling crystallization is preferred.

  • Protocol: Dissolve crude HCl salt in minimum hot Ethanol (60°C). Slowly cool to 0°C at a rate of 10°C/hour to grow large, filterable crystals.

Anti-Solvent Crystallization

If the compound is too soluble in Ethanol even at low temperatures:

  • Protocol: Dissolve in minimum Methanol. Slowly add Ethyl Acetate (Anti-solvent) until turbidity persists. Age the slurry to maximize yield.

Recrystallization Decision Logic (DOT Diagram)

RecrystLogic Start Crude HCl Salt SolventTest Solubility in EtOH @ Reflux? Start->SolventTest HighSol Dissolves Fully SolventTest->HighSol LowSol Partial/No Dissolution SolventTest->LowSol Try MeOH/Water Cooling Cool to 0°C HighSol->Cooling Precip Precipitation? Cooling->Precip YesPrecip Harvest Crystals (Cooling Cryst.) Precip->YesPrecip Yes NoPrecip Add Anti-Solvent (EtOAc/Hexane) Precip->NoPrecip No Harvest Harvest Crystals (Anti-Solvent Cryst.) NoPrecip->Harvest

Caption: Figure 2. Decision matrix for selecting the optimal recrystallization method based on solubility behavior.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline (Free Base Analog). Retrieved from [Link]

  • Accela ChemBio Inc. Product Data Sheet: this compound (CAS 1306606-86-9).[1][2][3] Retrieved from [Link]

  • Sun, S., & Li, Z. (2012). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.[4] Journal of Chemical & Engineering Data, 57(1), 219-226.[4] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicological Risks of 5-chloro-2-methoxy-N-methylaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Identification and Physicochemical Profile

5-chloro-2-methoxy-N-methylaniline hydrochloride is a substituted aromatic amine. Its structure combines several functional groups that inform its potential reactivity and toxicological profile: a chlorinated benzene ring, a methoxy ether group, and an N-methylated amine, which is presented as a hydrochloride salt.

Identifier 5-chloro-2-methoxy-N-methylaniline HCl (Target Compound) 5-chloro-2-methoxyaniline (Primary Amine Analog) [1]5-chloro-2-methylaniline (Ring Methyl Analog) N-methylaniline (Parent Amine) [2]
IUPAC Name 5-chloro-2-methoxy-N-methylaniline;hydrochloride5-chloro-2-methoxyaniline5-chloro-2-methylanilineN-methylaniline
CAS Number Not assigned95-03-495-79-4100-61-8
Molecular Formula C₈H₁₀ClNO · HClC₇H₈ClNOC₇H₈ClNC₇H₉N
Molecular Weight 208.09 g/mol 157.60 g/mol 141.60 g/mol 107.16 g/mol
Physical State Predicted to be a solidSolidSolid or Liquid after melting[3]Colorless to yellowish viscous liquid[4]
Water Solubility Predicted to be higher than the free base due to the HCl saltInsoluble< 1 g/L (22 ºC)[5]Insoluble[2]

Section 2: Inferred Hazard Identification and GHS Classification

Based on the hazard classifications of its structural analogs, a predicted GHS classification for 5-chloro-2-methoxy-N-methylaniline HCl is presented below. The presence of the N-methyl group and the hydrochloride salt form are key considerations. N-methylation can alter metabolic pathways, and the HCl salt can impart corrosive properties, though this is pH-dependent.

Hazard Class Predicted Classification for 5-chloro-2-methoxy-N-methylaniline HCl Justification Based on Analogs
Acute Toxicity, Oral Category 3 or 4: Toxic or Harmful if swallowed 5-chloro-2-methoxyaniline is classified as harmful if swallowed (H302).[1][6] N-methylaniline is also toxic and harmful if swallowed.[2][4] Aromatic amines as a class are known for their systemic toxicity.[7][8]
Acute Toxicity, Dermal Category 3 or 4: Toxic or Harmful in contact with skin 5-chloro-2-methoxyaniline is classified as harmful in contact with skin (H312).[6] Many aromatic amines are readily absorbed through the skin.[9][10]
Acute Toxicity, Inhalation Category 4: Harmful if inhaled 5-chloro-2-methoxyaniline is classified as harmful if inhaled (H332).[6] As a solid powder, aerosolization presents an inhalation risk.
Skin Corrosion/Irritation Category 2: Causes skin irritation 5-chloro-2-methoxyaniline causes skin irritation (H315).[6] The hydrochloride salt could potentially lower the pH upon dissolution, contributing to irritation.
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation Both 5-chloro-2-methoxyaniline and 5-chloro-2-methylaniline are classified as causing serious eye irritation (H319).[6]
Carcinogenicity Suspected of causing cancer Aromatic amines are a well-documented class of potential human carcinogens.[8][11] 5-chloro-2-methylaniline is suspected of causing cancer.[3]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure Chronic exposure to N-methylaniline is known to cause damage to the heart, kidneys, and liver.[4] The target organs for many aromatic amines are the blood (methemoglobinemia), liver, and kidneys.[4]

Predicted GHS Label Elements:

  • Pictograms:

    • Skull and Crossbones (for Acute Toxicity Category 3) or Exclamation Mark (for Category 4)

    • Health Hazard

    • Exclamation Mark

  • Signal Word: Danger or Warning

  • Hazard Statements: Toxic/Harmful if swallowed, Toxic/Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, Suspected of causing cancer, May cause damage to organs through prolonged or repeated exposure.

Section 3: Toxicological Profile and Mechanistic Insights

The primary toxicological concern with aromatic amines is their metabolic activation into reactive electrophilic species that can form covalent adducts with DNA and proteins, leading to mutagenicity and carcinogenicity.[11]

Metabolic Activation: The N-methyl group undergoes metabolic processing, primarily by cytochrome P450 enzymes in the liver. A plausible activation pathway involves N-hydroxylation followed by conjugation (e.g., acetylation or sulfation) to form a reactive nitrenium ion. This ion is a potent electrophile that can attack nucleophilic sites on DNA bases, particularly guanine.[11][12]

G cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism cluster_2 Cellular Damage A 5-chloro-2-methoxy-N-methylaniline B N-hydroxy-5-chloro-2-methoxy-N-methylaniline A->B CYP450 (N-hydroxylation) C Reactive Ester (e.g., N-acetoxy) B->C N-acetyltransferase D Nitrenium Ion C->D Heterolysis E DNA Adducts D->E Reacts with DNA F Mutagenesis & Carcinogenesis E->F

Caption: Generalized metabolic activation pathway of aromatic amines.

Key Toxicological Effects:

  • Methemoglobinemia: A common effect of aniline derivatives is the oxidation of iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which cannot bind oxygen. This leads to cyanosis, headache, and dizziness.[4]

  • Genotoxicity and Carcinogenicity: As discussed, the formation of DNA adducts can lead to mutations and initiate cancer. The bladder is a common target organ for aromatic amine-induced cancers.[11]

  • Organ Toxicity: Chronic exposure to N-methylaniline has been shown to cause liver and kidney damage.[2][4] Developmental toxicity has also been observed in animal studies with N-methylaniline, with toxicity to the mother occurring at low doses.[13]

Section 4: Safe Handling and Exposure Control

Given the inferred hazards, stringent safety protocols are mandatory.

Engineering Controls:

  • All manipulations of solid 5-chloro-2-methoxy-N-methylaniline HCl and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection: A lab coat must be worn and kept fastened. Use chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Change gloves immediately if contamination is suspected.

  • Respiratory Protection: For situations with a high potential for aerosolization (e.g., spill cleanup), a full-face respirator with appropriate cartridges should be used.[6]

Hygiene Measures:

  • Do not eat, drink, or smoke in laboratory areas.[3][6]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Contaminated clothing should be removed immediately and decontaminated before reuse.

Section 5: Emergency Procedures

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response: A spill of this compound should be treated as a significant hazard.

G A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Don Appropriate PPE (Gloves, Goggles, Respirator if needed) B->C D Contain the Spill (Use absorbent pads or berms) C->D E Gently Cover Powder with Damp Paper Towel (To prevent aerosolization) D->E If Solid F Collect Material (Use non-sparking tools) D->F If Liquid E->F G Place in a Labeled, Sealed Container for Hazardous Waste F->G H Decontaminate the Area G->H I Dispose of Waste & Contaminated PPE According to Regulations H->I

Caption: Workflow for handling a hazardous chemical spill.

Section 6: Experimental Protocol for In-Vitro Cytotoxicity Assessment

To assess the acute toxicity of a novel compound like 5-chloro-2-methoxy-N-methylaniline HCl, a standard in-vitro cytotoxicity assay such as the MTT assay is a crucial first step.

Objective: To determine the concentration of the compound that reduces the viability of a cultured cell line by 50% (IC₅₀).

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture:

    • Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line, relevant for studying hepatotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-chloro-2-methoxy-N-methylaniline HCl in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a serial dilution to create a range of final concentrations to treat the cells (e.g., 0.1 µM to 1000 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include vehicle control (solvent only) and untreated control wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement:

    • Carefully remove the media.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

G A Plate Cells in 96-well Plate B Incubate 24h (Attachment) A->B C Prepare Serial Dilutions of Compound B->C D Treat Cells with Compound C->D E Incubate for Exposure Period (24-72h) D->E F Add MTT Reagent E->F G Incubate 3-4h (Formazan Formation) F->G H Solubilize Formazan Crystals G->H I Read Absorbance (570 nm) H->I J Calculate % Viability & Determine IC50 I->J

Caption: Experimental workflow for an MTT cytotoxicity assay.

References

  • Marques, M. M., Mourato, L. L. G., Santos, M. A., & Beland, F. A. (1996). Synthesis, Characterization, and Conformational Analysis of DNA Adducts from Methylated Anilines Present in Tobacco Smoke. Chemical Research in Toxicology. Available at: [Link]

  • Sitarek, K. (2014). Developmental Toxicity of N-methylaniline Following Prenatal Oral Administration in Rats. International Journal of Occupational Medicine and Environmental Health. Available at: [Link]

  • Airaodion, A. I., et al. (2019). N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Prime Scholars. Available at: [Link]

  • Wikipedia. (n.d.). N-Methylaniline. Available at: [Link]

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Available at: [Link]

  • CPAchem. (n.d.). Safety data sheet: 5-Chloro-2-methylaniline. Available at: [Link]

  • Pattnaik, S., & Gupta, T. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

  • Brown, T. J., & Dar-Fu, T. (2013). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • Chemsrc. (2025). 5-Chloro-2-methylaniline | CAS#:95-79-4. Available at: [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • PubChemLite. (n.d.). 5-chloro-2-methoxy-3-methylaniline. Available at: [Link]

Sources

Thermodynamic Stability of 5-Chloro-2-methoxy-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-chloro-2-methoxy-N-methylaniline hydrochloride (CAS: 1355208-89-9) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Osimertinib (Tagrisso).[1] While the free base (CAS: 473926-46-4) exists as a low-melting solid or oil prone to oxidative degradation, the hydrochloride salt form is engineered to provide the thermodynamic stability required for GMP manufacturing and storage.[1]

This guide analyzes the thermodynamic landscape of this salt, detailing its solid-state properties, degradation kinetics, and the specific experimental frameworks required to validate its stability profile. We focus on the causality between its crystal lattice energy and its resistance to the primary degradation vectors: dehydrochlorination, oxidation, and N-nitrosamine formation.

Structural Basis of Stability[1]

The Thermodynamic Advantage of the Salt Form

The conversion of the free base 5-chloro-2-methoxy-N-methylaniline to its hydrochloride salt is a thermodynamic necessity for process control.[1]

  • Free Base Limitations: The free base has a low melting point (approx. 22–25°C), rendering it kinetically unstable and susceptible to rapid oxidation (browning) due to the high electron density on the nitrogen atom, further activated by the para-methoxy group.[1]

  • HCl Salt Stabilization: Protonation of the secondary amine forms a cation (

    
    ), which interacts with the chloride anion (
    
    
    
    ) to form a crystal lattice.[1] This lattice energy (
    
    
    ) significantly lowers the ground-state energy of the system, raising the melting point (typically >150°C for substituted aniline salts) and reducing the vapor pressure.[1]
Electronic Effects on Stability

The stability of this specific molecule is governed by the interplay of substituents on the benzene ring:

  • 5-Chloro (Electron Withdrawing): Inductively withdraws electron density, slightly decreasing the basicity of the amine (lowering pKa) but increasing the oxidative stability of the aromatic ring.[1]

  • 2-Methoxy (Electron Donating): Provides resonance stabilization but also introduces a site for potential demethylation under extreme acidic stress.[1]

  • N-Methyl (Steric/Electronic): As a secondary amine, it is more basic than the primary aniline analog, forming a robust salt.[1] However, it introduces a critical regulatory risk: susceptibility to nitrosation to form N-nitroso impurities (a known concern in Osimertinib synthesis).[1]

Solid-State Characterization & Thermodynamic Profiling[1]

To establish the thermodynamic stability profile, researchers must distinguish between phase stability (polymorphism) and chemical stability (degradation).[1]

Thermal Analysis (DSC/TGA)

Thermodynamic stability is quantified by the energy required to disrupt the crystal lattice.[1]

  • Differential Scanning Calorimetry (DSC): Expect a sharp endothermic melting peak.[1] A lack of recrystallization exotherms upon cooling indicates potential glass transition formation, suggesting the amorphous form may be kinetically accessible but thermodynamically unstable.

  • Thermogravimetric Analysis (TGA): Aniline salts often exhibit a two-stage weight loss.[1]

    • Dehydrochlorination: The loss of HCl gas, reverting to the free base. This is the primary thermodynamic failure mode at elevated temperatures.[1]

    • Decomposition: Fragmentation of the organic core.[1]

Hygroscopicity and Lattice Energy

Aniline hydrochloride salts can be hygroscopic.[1] Water uptake disrupts the hydrogen bonding network (


), lowering the activation energy for hydrolysis or oxidation.[1]
  • Critical Relative Humidity (CRH): The point at which the salt deliquesces.[1] For this compound, maintaining RH < 60% is typically required to preserve the crystal habit.

Degradation Pathways & Kinetics[1]

Understanding the breakdown mechanisms is essential for defining storage conditions.[1]

Primary Degradation Vectors[1]
  • Dehydrochlorination (Thermal):

    
    [1]
    
    • Mechanism:[1][2][3] Driven by entropy at high temperatures.[1]

    • Mitigation: Storage in sealed containers; avoidance of high vacuum during drying which can strip HCl.[1]

  • Oxidation (Photolytic/Chemical):

    • Despite the HCl protection, the electron-rich aromatic ring is susceptible to photo-oxidation if the salt dissociates.[1]

    • Product: Quinone imines or coupled azo compounds (colored impurities).[1]

  • N-Nitrosation (Regulatory Critical):

    • In the presence of nitrites (often trace impurities in reagents), the secondary amine moiety can form N-nitroso-5-chloro-2-methoxy-N-methylaniline .[1]

    • Thermodynamics: This reaction is rapid and thermodynamically favorable in acidic aqueous solutions.[1]

Visualization of Stability Pathways[1]

StabilityPathways cluster_0 Solid State Salt HCl Salt (Solid) (Thermodynamically Stable) FreeBase Free Base (Oil/Solid) (Kinetically Unstable) Salt->FreeBase Thermal Stress (-HCl) Nitroso N-Nitroso Impurity (Mutagenic Risk) Salt->Nitroso Nitrite Source (NO2-) (Acidic pH) FreeBase->Salt Salt Formation (+HCl) Oxidation Oxidative Degradants (Quinones/Azo dimers) FreeBase->Oxidation O2 / Light (Radical Mechanism)

Figure 1: Thermodynamic equilibrium and degradation pathways.[1] The HCl salt acts as a kinetic trap preventing oxidation, but thermal stress can reverse this protection.[1]

Experimental Protocols

To validate the thermodynamic stability of a specific batch, the following self-validating protocols are recommended.

Protocol: Accelerated Stability Assessment (ASAP)

Do not rely solely on long-term shelf studies.[1] Use isoconversional methods to predict shelf-life.[1]

Reagents & Equipment:

  • Sample: >99% pure 5-chloro-2-methoxy-N-methylaniline HCl.

  • Chambers: Humidity controlled (11%, 32%, 75% RH) at 40°C, 50°C, 60°C.

  • Analysis: HPLC-UV (C18 column).

Step-by-Step Workflow:

  • Sample Preparation: Weigh 50 mg of salt into open glass vials (for humidity exposure) and sealed vials (for thermal only).

  • Stressing: Incubate samples for 1, 3, 7, and 14 days.

  • Quenching: Dissolve samples immediately in 50:50 Acetonitrile:Water to stop reactions.

  • Analysis: Inject onto HPLC.

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1][4]

    • Gradient: 5% B to 95% B over 15 mins.[1]

  • Data Processing: Plot

    
     vs 
    
    
    
    (Arrhenius) and
    
    
    vs
    
    
    (Modified Arrhenius) to determine the humidity-corrected activation energy (
    
    
    ).
Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine melting onset and purity (Van't Hoff equation).[1]

  • Instrument: Calibrated DSC (Indium standard).

  • Pan: Hermetically sealed aluminum pan with a pinhole (to allow HCl release without pan deformation, though sealed is preferred for melting point determination to prevent mass loss before melt). Recommendation: Use Tzero hermetic lids.[1]

  • Ramp: Heat from 30°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Criteria:

    • Stable: Single endotherm >150°C.

    • Unstable: Endotherm <100°C or multiple events (solvates/polymorphs).[1]

Workflow Diagram: Stability Characterization

CharacterizationWorkflow cluster_solid Solid State Profiling cluster_chem Chemical Stability Start Synthesis Intermediate (Crude HCl Salt) XRPD XRPD (Crystallinity/Polymorphs) Start->XRPD DSC DSC/TGA (Thermal Stability) Start->DSC Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress DVS DVS (Hygroscopicity) XRPD->DVS If Crystalline DSC->Stress Define Thermal Limits Decision Thermodynamic Profile Established? DVS->Decision HPLC HPLC-UV/MS (Impurity Tracking) Stress->HPLC HPLC->Decision

Figure 2: Integrated workflow for establishing the thermodynamic and kinetic stability profile.

Data Summary Table

ParameterExpected Value / RangeMethod of DeterminationSignificance
Melting Point > 150°C (Decomposition likely)DSC (10°C/min)Lattice energy indicator; higher MP = higher stability.[1]
Hygroscopicity Moderate (Deliquescent >70% RH)DVS (Sorption Isotherm)Critical for packaging; moisture catalyzes hydrolysis.[1]
pKa (Conjugate Acid) ~3.5 - 4.5Potentiometric TitrationDetermines salt stability pH range.[1]
Thermal Degradation Onset > 180°CTGADefines maximum drying temperature.[1]
Appearance White to Off-white Crystalline SolidVisualBrowning indicates oxidation (free base formation).[1]

References

  • AstraZeneca AB. (2016).[1] Preparation of pyrimidine derivatives for treatment of cancer.[1] (Patent WO2016097752).[1] Describes the synthesis of Osimertinib and the isolation of aniline intermediates.

  • Sigma-Aldrich. (2024).[1] 5-Chloro-2-methylaniline Safety Data Sheet.[1] Provides baseline physicochemical data for the structural analog class.

  • Gibson, E. K. (2007).[1] Amine hydrochloride salts: a problem in polyurethane synthesis.[1] PhD Thesis, University of Glasgow. Detailed analysis of aniline hydrochloride lattice energies and dissociation kinetics.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54593389, 5-chloro-2-methoxy-N-methylaniline.[1][5][1]

  • Bhutnar, A., et al. (2021).[1][6] Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib. Advances in Biological Chemistry, 11, 15-29.[1][6] Discusses the degradation pathways of the parent API related to this intermediate.

Sources

An In-Depth Technical Guide to the pKa and Ionization Behavior of 5-chloro-2-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical parameter that governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For researchers, scientists, and drug development professionals, the ability to accurately determine and predict the ionization behavior of a novel chemical entity is fundamental to its progression from a promising lead to a viable therapeutic agent.

This technical guide provides an in-depth exploration of the pKa and ionization characteristics of 5-chloro-2-methoxy-N-methylaniline, a substituted aniline derivative. Aniline scaffolds are prevalent in a wide range of pharmaceuticals, and the strategic placement of substituents is a key strategy in medicinal chemistry to fine-tune a molecule's properties.[1] This document will delve into the theoretical underpinnings of this molecule's basicity, the practical aspects of its pKa determination, and the intricate interplay of its structural features that dictate its behavior in a biological milieu.

Molecular Structure and the Foundations of Basicity

5-chloro-2-methoxy-N-methylaniline possesses a complex electronic architecture that influences the availability of the nitrogen's lone pair of electrons for protonation. The basicity of anilines is inherently lower than that of aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic π-system.[2][3] This resonance effect reduces the electron density on the nitrogen atom, making it a weaker base. The substituents on the aniline ring and the nitrogen atom further modulate this baseline basicity.

Dissecting the Electronic Contributions of Substituents:

The ionization behavior of 5-chloro-2-methoxy-N-methylaniline is a confluence of several electronic effects:

  • The Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group exhibits a dual electronic nature. It exerts an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom.[1] However, and more significantly, it donates electron density to the aromatic ring through a resonance or mesomeric effect (+M) by delocalization of one of the oxygen's lone pairs.[1][4] In the ortho position, this +M effect increases the electron density of the ring, which can indirectly increase the basicity of the amino group.

  • The Chloro Group (-Cl): Positioned meta to the amino group, the chlorine atom is strongly electronegative and primarily exerts a powerful electron-withdrawing inductive effect (-I).[5] This effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom, leading to a decrease in basicity.[6] Due to its meta position, the resonance effect of the chlorine atom is minimal.

  • The N-Methyl Group (-CH₃): The methyl group attached to the nitrogen atom is an electron-donating group through an inductive effect (+I).[7] This increases the electron density directly on the nitrogen atom, which would be expected to increase its basicity. However, the effect of N-alkylation on the basicity of amines can be complex and is also influenced by steric and solvation effects.[8][9]

Experimental Determination of pKa: A Validated Protocol

The most reliable method for determining the pKa of a compound is through experimental measurement. Potentiometric titration is a robust and widely used technique for this purpose.[11]

Protocol: Potentiometric Titration for pKa Determination

Objective: To determine the pKa of 5-chloro-2-methoxy-N-methylaniline in an aqueous or mixed-solvent system.

Materials:

  • 5-chloro-2-methoxy-N-methylaniline

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water (Milli-Q or equivalent)

  • Co-solvent (e.g., methanol or DMSO), if required for solubility

  • Calibrated pH meter with a combination electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Beaker

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a precise amount of 5-chloro-2-methoxy-N-methylaniline and dissolve it in a known volume of water or a water/co-solvent mixture to a final concentration of approximately 1-10 mM.

  • Initial pH Measurement: Place the beaker on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Record the initial pH.

  • Titration with Acid: Titrate the solution with the standardized HCl solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration well past the equivalence point.

  • Back Titration (Optional but Recommended): Following the acid titration, titrate the resulting solution with the standardized NaOH solution, again recording the pH and volume at regular intervals.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added for both the forward and back titrations.

    • Determine the equivalence point(s) from the inflection point of the titration curve. The first derivative of the curve (ΔpH/ΔV) can be plotted against the volume to accurately locate the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point.

    • For more accurate results, utilize specialized software to perform a non-linear regression analysis of the titration data to fit the Henderson-Hasselbalch equation and derive the pKa.

Self-Validation: The consistency between the pKa values obtained from the forward and back titrations serves as an internal validation of the experimental results.

Computational pKa Prediction: An In Silico Approach

In modern drug discovery, computational methods are increasingly employed to predict the pKa of molecules, offering a rapid and cost-effective alternative to experimental determination.[12] These methods, often based on quantum mechanics, can provide valuable insights into the ionization behavior of a compound.

Density Functional Theory (DFT) coupled with a continuum solvent model is a common and reliable approach for pKa prediction.[13][14] The pKa can be calculated by determining the Gibbs free energy change for the deprotonation reaction in solution. While a full computational workflow is beyond the scope of this guide, the fundamental principles involve:

  • Geometry Optimization: The three-dimensional structures of both the protonated (anilinium) and neutral forms of 5-chloro-2-methoxy-N-methylaniline are optimized to their lowest energy conformations using a suitable DFT functional and basis set.

  • Solvation Energy Calculation: The effect of the solvent (typically water) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[13]

  • Gibbs Free Energy Calculation: The Gibbs free energies of the protonated and neutral species in solution are calculated.

  • pKa Calculation: The pKa is then derived from the calculated Gibbs free energy of the deprotonation reaction.

Computational approaches have shown remarkable reliability in predicting the pKa of various organic molecules, including anilines.[13][15]

Visualizing the Factors Influencing Ionization

To better understand the interplay of factors governing the pKa of 5-chloro-2-methoxy-N-methylaniline, the following diagrams illustrate the key concepts.

G cluster_molecule 5-chloro-2-methoxy-N-methylaniline cluster_effects Electronic Effects on Nitrogen Lone Pair Aniline Aniline Core MeO -OCH3 (ortho) Aniline->MeO +M > -I (net donating) Cl -Cl (meta) Aniline->Cl -I (withdrawing) NMe -NH(CH3) Aniline->NMe +I (donating) Decrease Decrease Basicity (Lower pKa) Aniline->Decrease Resonance Delocalization Increase Increase Basicity (Higher pKa) MeO->Increase Resonance Donation Cl->Decrease Inductive Withdrawal NMe->Increase Inductive Donation

Figure 1: A diagram illustrating the competing electronic effects influencing the basicity of 5-chloro-2-methoxy-N-methylaniline.

G start Start: Prepare Analyte Solution titrate_acid Titrate with Standard Acid (HCl) start->titrate_acid record_acid Record pH and Volume titrate_acid->record_acid record_acid->titrate_acid Incremental Addition titrate_base Titrate with Standard Base (NaOH) record_acid->titrate_base Past Equivalence Point record_base Record pH and Volume titrate_base->record_base record_base->titrate_base Incremental Addition analyze Data Analysis: Plot pH vs. Volume record_base->analyze Past Equivalence Point determine_ep Determine Equivalence Point analyze->determine_ep calculate_pka Calculate pKa (pH at 1/2 EP) determine_ep->calculate_pka end End: Report pKa Value calculate_pka->end

Figure 2: A workflow diagram for the experimental determination of pKa using potentiometric titration.

Summary of Key Physicochemical Data

PropertyValue/DescriptionSource
IUPAC Name 5-chloro-2-methoxy-N-methylaniline
Molecular Formula C₈H₁₀ClNO[10]
Molecular Weight 171.63 g/mol [10]
Predicted pKa 4.11 ± 0.12 (for 4-chloro-2-methoxy-N-methylaniline)[10]
Expected Ionization Weakly basic; will be significantly protonated in acidic environments (pH < pKa) and predominantly neutral at physiological pH (7.4).

Conclusion: A Predictive Framework for Drug Development

The ionization behavior of 5-chloro-2-methoxy-N-methylaniline is a nuanced interplay of inductive and resonance effects from its substituents. The weakly basic nature of this molecule, with an anticipated pKa in the acidic range, has profound implications for its potential as a drug candidate. This guide has provided a comprehensive overview of the theoretical principles governing its pKa, a detailed protocol for its experimental determination, and an introduction to computational prediction methods. For researchers in drug development, a deep understanding of these concepts is not merely academic; it is a foundational pillar upon which the rational design of effective and safe therapeutics is built.

References

  • Simple Method for the Estim
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  • Why is N,N-Dimethylaniline more basic than N-methylaniline? : r/chemistry - Reddit.
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  • 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem.
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A Technical Guide to the Hygroscopic Nature and Storage Stability of 5-Chloro-2-methoxy-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a potent active pharmaceutical ingredient (API) from the laboratory to a viable drug product is critically dependent on its physicochemical properties. For ionizable compounds like 5-chloro-2-methoxy-N-methylaniline, salt formation is a fundamental strategy to optimize solubility, bioavailability, and manufacturability. However, the selected salt form introduces new challenges, paramount among them being hygroscopicity and storage stability. This guide provides a comprehensive framework for characterizing the hydrochloride salt of 5-chloro-2-methoxy-N-methylaniline, offering both the theoretical underpinnings and practical, field-proven protocols. We will explore the causality behind experimental choices, establish self-validating analytical systems, and ground our recommendations in authoritative regulatory and scientific standards.

The Critical Impact of Hygroscopicity in Salt Form Selection

Hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding environment, is not merely a physical curiosity; it is a critical quality attribute that can dictate the success or failure of a drug candidate. For an amine salt like 5-chloro-2-methoxy-N-methylaniline HCl, the interaction with atmospheric moisture can initiate a cascade of deleterious effects:

  • Physical Instability: Water sorption can induce physical changes from a crystalline solid to a hydrated form or even deliquescence, where the solid dissolves in the absorbed water. This fundamentally alters the material's flowability, compressibility, and dissolution profile, creating significant challenges for formulation and manufacturing.

  • Chemical Degradation: The presence of water can act as a plasticizer, increasing molecular mobility within the solid state and accelerating degradation reactions. Furthermore, water can participate directly in hydrolytic degradation pathways.

  • Microbiological Proliferation: Increased water activity in the API can create a more favorable environment for microbial growth, posing a significant risk to product safety and quality.

Understanding and quantifying the hygroscopic nature of a new salt form is therefore a non-negotiable step in early-phase drug development.

Experimental Workflow for Hygroscopicity Assessment

To rigorously classify the hygroscopicity of 5-chloro-2-methoxy-N-methylaniline HCl, a systematic approach is required. The industry-standard methodology is Dynamic Vapor Sorption (DVS).

The Principle of Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity (RH) at a constant temperature. The resulting data is plotted as a sorption-desorption isotherm, which reveals the extent and kinetics of water uptake and loss. This provides a detailed picture of the material's interaction with moisture.

Step-by-Step DVS Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 5-chloro-2-methoxy-N-methylaniline HCl salt into a DVS sample pan.

    • Ensure the sample is a fine, uniform powder to maximize surface area and facilitate rapid equilibration.

  • Initial Drying:

    • Place the sample in the DVS instrument.

    • Dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (typically defined as a mass change of <0.002% per minute). This initial step establishes the dry mass baseline.

  • Sorption Phase:

    • Increase the RH in a stepwise manner, for example, in 10% RH increments from 0% to 90%.

    • At each step, allow the sample mass to equilibrate before proceeding to the next RH level. The equilibrium criterion is the same as in the drying step.

  • Desorption Phase:

    • Once the maximum RH (e.g., 90%) is reached and the mass has equilibrated, decrease the RH in the same stepwise manner back to 0%.

    • Again, allow the sample to reach mass equilibrium at each step.

  • Data Analysis:

    • Plot the percentage change in mass versus the target RH for both the sorption and desorption phases.

    • The shape of the isotherm provides critical information. A smooth, sigmoidal curve is indicative of surface adsorption, whereas a sharp, step-like increase suggests a phase transition, such as the formation of a hydrate.

    • Hysteresis, a difference between the sorption and desorption curves, can indicate changes in the material's structure or the formation of a metastable hydrate.

Visualization of the DVS Workflow

DVS_Workflow cluster_prep Sample Preparation cluster_exp DVS Experiment (T=25°C) cluster_analysis Data Analysis prep Weigh 10-20 mg of 5-chloro-2-methoxy-N-methylaniline HCl dry 1. Initial Drying (0% RH to constant mass) prep->dry Load Sample sorption 2. Sorption Phase (0% -> 90% RH, stepwise) dry->sorption desorption 3. Desorption Phase (90% -> 0% RH, stepwise) sorption->desorption plot Plot % Mass Change vs. RH desorption->plot Generate Data interpret Analyze Isotherm Shape (Hysteresis, Phase Changes) plot->interpret classify Classify Hygroscopicity (e.g., USP <1111>) interpret->classify

Caption: Workflow for Hygroscopicity Assessment using DVS.

Interpreting the Data: A Quantitative Approach

The hygroscopicity of the salt should be classified according to established standards, such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). These classifications are based on the percentage of water uptake under specific conditions.

Hygroscopicity Class (EP)Water Uptake (at 25°C and 80% RH)Potential Implications for 5-chloro-2-methoxy-N-methylaniline HCl
Slightly hygroscopic 0.2% to < 2% w/wStandard handling and storage procedures are likely sufficient.
Hygroscopic 2% to < 15% w/wRequires controlled humidity storage and packaging. Potential for flowability issues.
Very hygroscopic ≥ 15% w/wStrict control over environmental humidity is critical. High risk of physical and chemical instability.
Deliquescent Sufficient water is absorbed to form a liquidUnsuitable for solid dosage form development without significant formulation strategies.

Designing a Robust Storage Stability Study

A comprehensive stability study is essential to understand the degradation pathways of 5-chloro-2-methoxy-N-methylaniline HCl and to establish its shelf-life and recommended storage conditions. The study design must be grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q1A(R2) guideline.

Forced Degradation: Probing for Weaknesses

Before initiating a long-term stability study, forced degradation (or stress testing) is performed to identify likely degradation products and to establish the stability-indicating nature of the analytical methods. This involves subjecting the salt to conditions more severe than those expected during storage.

Key Stress Conditions for an Aniline Derivative:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours. The N-methyl and methoxy groups on the aniline ring are potential sites of oxidation.

  • Thermal Stress: Dry heat at 80°C for 72 hours.

  • Photostability: Expose the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.

Long-Term Stability Protocol

The formal stability study should be conducted under various controlled temperature and humidity conditions.

ConditionTemperatureRelative HumidityMinimum DurationPurpose
Long-Term 25°C ± 2°C60% RH ± 5% RH12 months (or longer)To establish the primary shelf-life under typical storage conditions.
Intermediate 30°C ± 2°C65% RH ± 5% RH6 monthsUsed if a significant change occurs under accelerated conditions.
Accelerated 40°C ± 2°C75% RH ± 5% RH6 monthsTo increase the rate of chemical degradation and physical change for earlier prediction of the shelf life.
Analytical Monitoring Program

At each time point (e.g., 0, 1, 3, 6, 9, 12 months), samples should be pulled and analyzed using a suite of validated, stability-indicating methods.

  • Assay and Purity (HPLC): A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the cornerstone of the stability program. It must be capable of separating the parent compound from all degradation products observed during forced degradation.

  • Appearance: Visual inspection for any changes in color, texture, or physical state.

  • Water Content (Karl Fischer Titration): To quantify any increase in water content, which can be correlated with the hygroscopicity data and potential degradation.

  • Solid-State Form (X-ray Powder Diffraction - XRPD): To detect any changes in the crystalline form of the salt, such as a transition to a different polymorph or a hydrate. This is crucial for ensuring consistent bioavailability.

Logical Flow of the Stability Program

Stability_Program cluster_setup Study Initiation cluster_storage Sample Storage (ICH Conditions) cluster_testing Timepoint Testing & Analysis cluster_outcome Outcome api API: 5-chloro-2-methoxy- N-methylaniline HCl methods Develop & Validate Stability-Indicating Methods (HPLC, XRPD, KF) api->methods forced_deg Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) methods->forced_deg long_term Long-Term 25°C / 60% RH forced_deg->long_term Place on Stability accelerated Accelerated 40°C / 75% RH forced_deg->accelerated Place on Stability pull_samples Pull Samples at 0, 1, 3, 6, 9, 12 months long_term->pull_samples accelerated->pull_samples analysis Analyze Samples: - Appearance - Purity/Degradants (HPLC) - Water Content (KF) - Crystalline Form (XRPD) pull_samples->analysis data_review Review Data & Assess Trends analysis->data_review shelf_life Establish Shelf-Life data_review->shelf_life storage_cond Define Storage Conditions data_review->storage_cond spec Set Specifications data_review->spec

Caption: A comprehensive stability program for a new chemical entity.

Conclusion and Recommendations

The successful development of 5-chloro-2-methoxy-N-methylaniline HCl hinges on a proactive and thorough characterization of its solid-state properties. The protocols outlined in this guide provide a robust, scientifically-grounded framework for this evaluation.

Key Recommendations:

  • Prioritize DVS Analysis: Immediately perform a DVS analysis to classify the hygroscopicity of the salt. This data will inform handling, packaging, and formulation strategies from the outset.

  • Execute a Comprehensive Forced Degradation Study: This is critical for developing a truly stability-indicating HPLC method, which is the bedrock of a reliable stability program.

  • Initiate an ICH-Compliant Stability Study: The long-term and accelerated stability data are non-negotiable for regulatory filings and for ensuring the safety and efficacy of the final drug product.

  • Integrate Solid-State Analysis: Do not overlook the importance of XRPD. A change in crystalline form can have as significant an impact on product performance as chemical degradation.

By adhering to these principles of scientific integrity and regulatory compliance, researchers and drug development professionals can confidently navigate the challenges associated with the hygroscopicity and storage stability of novel salt forms, ultimately de-risking the development pathway and accelerating the delivery of new medicines to patients.

References

  • Hygroscopicity: A Critical Quality Attribute of Pharmaceutical Materials. AAPS PharmSciTech.[Link]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[Link]

An In-Depth Technical Guide to the Metabolic Pathways and Degradation of 5-chloro-2-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways and degradation of 5-chloro-2-methoxy-N-methylaniline. While direct experimental data for this specific compound is limited, this document synthesizes information from structurally related molecules to forecast its metabolic fate. This guide covers anticipated Phase I and Phase II metabolic transformations, the enzymatic systems likely involved, and the potential for the formation of reactive metabolites. Furthermore, it details established in vitro experimental protocols for studying its metabolism and the analytical techniques for the identification and quantification of the parent compound and its metabolites. Finally, a brief overview of its potential environmental degradation is presented. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, as well as environmental scientists.

Introduction

5-chloro-2-methoxy-N-methylaniline is a substituted aniline derivative. Anilines are a class of aromatic amines that are widely used as intermediates in the synthesis of a variety of industrial chemicals, including dyes, pesticides, and pharmaceuticals.[1] The metabolic fate of aniline derivatives is of significant interest in drug development, as metabolism can profoundly impact a compound's pharmacokinetic profile, efficacy, and potential for toxicity.[2] The presence of chloro, methoxy, and N-methyl substituents on the aniline scaffold of 5-chloro-2-methoxy-N-methylaniline suggests a complex metabolic profile involving multiple enzymatic pathways. Understanding these pathways is crucial for predicting the compound's behavior in biological systems.

Predicted Metabolic Pathways

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For 5-chloro-2-methoxy-N-methylaniline, a series of metabolic transformations are anticipated, primarily mediated by cytochrome P450 (CYP) enzymes in Phase I and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in Phase II.[3][4]

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 5-chloro-2-methoxy-N-methylaniline, the primary predicted Phase I metabolic pathways are N-demethylation, O-demethylation, and aromatic hydroxylation.

The N-methyl group is a likely site for oxidative metabolism. N-demethylation of N-methylanilines is a well-established metabolic pathway catalyzed by CYP enzymes, particularly isoforms such as CYP2B1 and CYP2B2.[5] This reaction proceeds via the formation of an unstable carbinolamine intermediate, which then spontaneously decomposes to yield the N-demethylated metabolite, 5-chloro-2-methoxyaniline, and formaldehyde.

The methoxy group is another potential site for oxidative cleavage. O-demethylation is also a CYP-mediated reaction that results in the formation of a phenolic metabolite, 5-chloro-2-hydroxy-N-methylaniline, and formaldehyde. The susceptibility of the methoxy group to demethylation can be influenced by the electronic properties of the aromatic ring.

Direct hydroxylation of the aromatic ring is a common metabolic pathway for aniline derivatives. The position of hydroxylation is dictated by the directing effects of the existing substituents. The amino group is a strong activating group and an ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. The chloro group is a deactivating but ortho-, para-directing substituent. Given the substitution pattern of 5-chloro-2-methoxy-N-methylaniline, hydroxylation is most likely to occur at the positions ortho or para to the strongly activating amino and methoxy groups, that are not already substituted. The regioselectivity of this reaction is influenced by both electronic and steric factors.[5]

The following diagram illustrates the predicted Phase I metabolic pathways:

Phase_I_Metabolism Parent 5-chloro-2-methoxy-N-methylaniline N_demethyl 5-chloro-2-methoxyaniline Parent->N_demethyl N-demethylation (CYPs) O_demethyl 5-chloro-2-hydroxy-N-methylaniline Parent->O_demethyl O-demethylation (CYPs) Hydroxylated Hydroxylated Metabolites Parent->Hydroxylated Aromatic Hydroxylation (CYPs) Phase_II_Metabolism PhaseI_Metabolites Phase I Metabolites (Hydroxylated/Demethylated) Glucuronide Glucuronide Conjugates PhaseI_Metabolites->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugates PhaseI_Metabolites->Sulfate Sulfation (SULTs)

Figure 2: Predicted Phase II conjugation of Phase I metabolites.

Potential for Reactive Metabolite Formation

Aniline derivatives are known to sometimes form reactive metabolites that can lead to toxicity. [2]The oxidative metabolism of anilines can lead to the formation of quinone-imines or nitroso derivatives. [6]These electrophilic species can covalently bind to cellular macromolecules, such as proteins and DNA, potentially leading to cellular dysfunction and toxicity. The potential for reactive metabolite formation from 5-chloro-2-methoxy-N-methylaniline should be carefully evaluated in preclinical safety studies.

Experimental Protocols for Metabolic Investigation

To experimentally determine the metabolic fate of 5-chloro-2-methoxy-N-methylaniline, a series of in vitro assays are recommended. These assays provide valuable information on metabolic stability, metabolite identification, and the enzymes involved.

Microsomal Stability Assay

This assay is a primary screen to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes. [7] Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 5-chloro-2-methoxy-N-methylaniline in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system and the test compound.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture into the quenching solution.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Metabolism Assay

Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of a compound's metabolism. [8] Protocol:

  • Cell Culture:

    • Thaw and culture cryopreserved human hepatocytes according to the supplier's protocol.

  • Incubation:

    • Prepare a solution of 5-chloro-2-methoxy-N-methylaniline in the culture medium.

    • Replace the culture medium of the hepatocytes with the medium containing the test compound.

    • Incubate at 37°C in a CO₂ incubator.

    • At various time points, collect aliquots of the culture medium and/or cell lysates.

  • Sample Processing and Analysis:

    • Process the samples for LC-HRMS (High-Resolution Mass Spectrometry) analysis for metabolite identification and profiling.

  • Data Analysis:

    • Analyze the LC-HRMS data to identify potential metabolites based on their accurate mass and fragmentation patterns.

The following diagram illustrates a typical workflow for in vitro metabolism studies:

Metabolism_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analysis cluster_results Results Microsomes Liver Microsomes + NADPH + Compound LC_MSMS LC-MS/MS Analysis (Quantification) Microsomes->LC_MSMS Hepatocytes Hepatocytes + Compound LC_HRMS LC-HRMS Analysis (Metabolite ID) Hepatocytes->LC_HRMS Stability Metabolic Stability (t½, CLint) LC_MSMS->Stability Metabolites Metabolite Profile & Structure Elucidation LC_HRMS->Metabolites

Figure 3: Workflow for in vitro metabolism studies.

Analytical Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary analytical technique for the quantification of the parent compound and the identification of its metabolites.

LC-MS/MS for Quantification

For quantitative analysis in the microsomal stability assay, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. [9][10]

Parameter Recommended Setting
Chromatography
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of the parent compound
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)

| MRM Transitions | Optimized for the parent compound and internal standard |

LC-HRMS for Metabolite Identification

For the identification of unknown metabolites from hepatocyte incubations, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed. This allows for the determination of the accurate mass of the metabolites, from which their elemental composition can be deduced. Tandem mass spectrometry (MS/MS) experiments are then performed to obtain fragmentation patterns, which aid in structural elucidation. The fragmentation of aromatic amines often involves characteristic losses of small neutral molecules. [11]

Environmental Degradation

Substituted anilines can be introduced into the environment through various industrial and agricultural activities. [1]Their persistence and potential for bioaccumulation are of environmental concern.

The degradation of chlorinated anilines in the environment can occur through both biotic and abiotic processes. Biodegradation by soil and water microorganisms is a significant route of degradation. [7]Studies on related compounds suggest that degradation pathways may involve hydroxylation and dehalogenation. The methoxy group in chloroanisoles can also be subject to microbial metabolism. [8][12]The environmental fate of 5-chloro-2-methoxy-N-methylaniline will depend on various factors, including soil type, microbial populations, and sunlight exposure.

Conclusion

This technical guide provides a predictive overview of the metabolic pathways and degradation of 5-chloro-2-methoxy-N-methylaniline based on the current scientific literature for structurally related compounds. The primary metabolic routes are anticipated to be N-demethylation, O-demethylation, and aromatic hydroxylation, followed by Phase II conjugation reactions. The potential for reactive metabolite formation warrants careful investigation. The provided experimental protocols and analytical methodologies offer a robust framework for the empirical determination of its metabolic fate. A thorough understanding of the metabolism and degradation of this compound is essential for its development and for assessing its potential environmental impact.

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Crystal structure analysis of 5-chloro-2-methoxy-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 5-chloro-2-methoxy-N-methylaniline Hydrochloride

Abstract

Substituted anilines are foundational scaffolds in medicinal chemistry and materials science.[1] Their three-dimensional structure and intermolecular interactions in the solid state are paramount for understanding structure-activity relationships (SAR), optimizing physicochemical properties, and controlling polymorphism.[1] This guide provides a comprehensive, in-depth technical overview of the single-crystal X-ray diffraction (SCXRD) analysis of this compound, a representative substituted aniline salt. We will detail the entire workflow, from synthesis and crystallization to data collection, structure solution, and detailed structural interpretation. The causality behind key experimental choices is explained, and all protocols are presented as self-validating systems, grounded in authoritative standards. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their work.

Introduction: The Significance of Aniline Scaffolds

Aniline and its derivatives are privileged structures, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] The specific substitution pattern on the phenyl ring—in this case, chloro, methoxy, and N-methylamino groups—dramatically influences the molecule's electronic properties, lipophilicity, and, crucially, its ability to form specific intermolecular interactions. Converting the basic aniline to its hydrochloride salt is a common strategy in drug development to enhance aqueous solubility and stability.[3]

The precise arrangement of atoms and the network of non-covalent interactions in the crystalline state can dictate critical bulk properties such as melting point, dissolution rate, and bioavailability. Therefore, single-crystal X-ray diffraction (SCXRD) is the definitive method for unambiguously determining this three-dimensional architecture.[1] This guide uses this compound as a model system to illustrate the principles and practices of modern structural analysis.

Experimental Workflow: From Synthesis to High-Quality Crystals

The journey from a powdered compound to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structural model is fundamentally dependent on the quality of the single crystal used for data collection.

Synthesis and Salt Formation

The synthesis of the target compound begins with the preparation of the free base, 5-chloro-2-methoxy-N-methylaniline, followed by its conversion to the hydrochloride salt.

Protocol 1: Synthesis of this compound

  • N-methylation: Start with the commercially available precursor, 5-chloro-2-methoxyaniline. Perform a reductive amination or a direct methylation of the primary amine to introduce the N-methyl group.

  • Purification of Free Base: Purify the resulting 5-chloro-2-methoxy-N-methylaniline using column chromatography or distillation to achieve high purity (>98%).

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a stoichiometric amount of hydrochloric acid (e.g., a solution of HCl in ethanol or gaseous HCl) to the stirred solution.[3]

    • The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid precipitate by filtration, wash with a non-polar solvent (e.g., hexane) to remove any residual impurities, and dry under vacuum.[4]

Single Crystal Growth: The Crystallographer's Art

Obtaining diffraction-quality single crystals is often the most challenging step.[1] For organic hydrochloride salts, slow evaporation is a highly effective technique. The key is to create a supersaturated solution from which the crystal can grow slowly and with minimal defects.

Protocol 2: Crystallization by Slow Evaporation

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should provide moderate solubility for the hydrochloride salt. Alcohols like ethanol or methanol are often good starting points. Sometimes a solvent/anti-solvent system (e.g., ethanol/diethyl ether) is required.[5]

  • Preparation of Saturated Solution: Gently warm a small amount of the chosen solvent (e.g., 2-3 mL of ethanol) and add the this compound powder until no more will dissolve, creating a saturated or near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate very slowly over several days to weeks at room temperature in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully select a well-formed, transparent crystal using a micromanipulator or a fine needle.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD operates on the principle that X-rays are diffracted by the electrons in a crystal lattice, producing a unique pattern of reflections whose intensities and positions are directly related to the arrangement of atoms.[1]

Data Collection

The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Protocol 3: X-ray Diffraction Data Collection

  • Mounting: The crystal is mounted on a glass fiber or a cryo-loop and immediately placed in a stream of cold nitrogen gas (typically at 100 K).[1] This flash-cooling minimizes thermal motion of the atoms and reduces radiation damage during the experiment, leading to higher quality data.

  • Instrument Setup: Data is collected on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The X-ray source is typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å).[1]

  • Unit Cell Determination: A few initial diffraction images are collected to locate the reflections. These are then indexed by the instrument software to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured multiple times to improve data statistics.

Structure Solution and Refinement

Once the data is collected, the raw diffraction intensities are processed and corrected for experimental factors. The corrected data is then used to solve the crystal structure.

  • Data Reduction: The raw data frames are integrated to determine the intensity of each reflection, and corrections for factors like Lorentz and polarization effects are applied.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (like Chlorine).

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions. The model is refined until the calculated diffraction pattern shows the best possible agreement with the experimental pattern.

Results and Discussion: The Molecular and Crystal Structure

Disclaimer: As no public crystal structure data for this compound is available, the following section presents a scientifically plausible analysis based on known principles of organic crystal chemistry and data from analogous structures. The quantitative data provided in the tables is representative.

Molecular Conformation

The analysis reveals the precise three-dimensional geometry of the 5-chloro-2-methoxy-N-methylanilinium cation. The central benzene ring is, as expected, planar. The key structural features are the relative orientations of the chloro, methoxy, and N-methylammonium substituents. The protonation of the nitrogen atom leads to a tetrahedral geometry around it. The torsion angles involving the substituents relative to the ring define the overall conformation of the molecule, which is a delicate balance of steric and electronic effects.

Supramolecular Assembly and Hydrogen Bonding

In the crystal lattice of an amine hydrochloride, hydrogen bonding is the dominant intermolecular force that governs the packing arrangement. The most significant interaction is the strong charge-assisted hydrogen bond between the anilinium proton (N-H+) and the chloride anion (Cl−).

N-H+···Cl− Interactions: The protonated nitrogen atom acts as a hydrogen bond donor, forming a robust interaction with the chloride ion, which acts as the acceptor. Typically, there are two such N-H protons on the secondary ammonium group, allowing for the formation of an extended network. These interactions effectively link the cations and anions into chains, sheets, or three-dimensional frameworks.

Weaker Interactions: In addition to the primary N-H+···Cl− bonds, the crystal packing is further stabilized by a network of weaker C-H···Cl and C-H···O hydrogen bonds. Aromatic C-H groups and the methyl C-H groups can act as weak donors to the chloride anion or the oxygen atom of the methoxy group, contributing to the overall stability of the crystal lattice.

Data Summary and Visualization

Quantitative data from a crystal structure analysis is typically summarized in standardized tables.

Table 1: Representative Crystal Data and Structure Refinement Details.

Parameter Value
Chemical Formula C₈H₁₁Cl₂NO
Formula Weight 208.08
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.513(2)
b (Å) 15.245(4)
c (Å) 7.891(2)
β (°) 98.75(3)
Volume (ų) 1011.5(4)
Z 4
Temperature (K) 100(2)
Radiation (λ, Å) Mo Kα (0.71073)
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.115

| Goodness-of-fit on F² | 1.06 |

Table 2: Representative Hydrogen Bond Geometry (Å, °).

D–H···A d(D-H) d(H···A) d(D···A) ∠(DHA)
N1–H1A···Cl1 0.91 2.25 3.148(2) 170.0
N1–H1B···Cl1ⁱ 0.91 2.31 3.205(2) 168.0
C4–H4···Cl1ⁱⁱ 0.95 2.78 3.650(3) 152.0

Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) -x+1, -y, -z+1

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Free Base Salt Formation of Hydrochloride Salt Synthesis->Salt Crystal Single Crystal Growth Salt->Crystal Mount Crystal Mounting & Cryo-cooling Crystal->Mount Data Data Collection (Diffractometer) Mount->Data Solve Structure Solution (Direct Methods) Data->Solve Refine Model Refinement (Least-Squares) Solve->Refine Validate Structure Validation & Interpretation Refine->Validate Final Final Structural Model (CIF) Validate->Final

Caption: Key N-H+···Cl⁻ hydrogen bond interaction.

Conclusion

The single-crystal X-ray analysis of this compound provides unequivocal insight into its solid-state structure. The study reveals a molecule with a planar aromatic core, whose conformation is defined by the spatial arrangement of its functional groups. The crystal packing is dominated by a robust network of charge-assisted N-H+···Cl− hydrogen bonds, which are fundamental to the stability of the crystalline lattice. This detailed structural knowledge is invaluable for rationalizing the compound's physicochemical properties and serves as a critical foundation for further studies in drug development and materials science, enabling informed decisions on formulation, polymorph screening, and molecular design.

References

  • Google Patents. (2010). Method for salt preparation (US20100204470A1).
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  • ResearchGate. (2017). Purification of organic hydrochloride salt? Available from: [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Available from: [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-9. Available from: [Link]

  • ResearchGate. (2015). Determination of crystal structure of polyaniline and substituted polyanilines through powder X-ray diffraction analysis. Available from: [Link]

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Methodological & Application

Synthesis of 5-chloro-2-methoxy-N-methylaniline hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-chloro-2-methoxy-N-methylaniline hydrochloride, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Introduction

This compound is a substituted aniline derivative of significant interest in organic synthesis. Its structural motifs are present in a variety of biologically active molecules and functional materials. A reliable and scalable synthetic route is therefore crucial for advancing research in these fields. This guide outlines a robust two-step synthesis commencing with the reduction of a commercially available nitroaromatic precursor, followed by a selective N-methylation, and concluding with the formation of the hydrochloride salt.

Synthetic Strategy Overview

The synthesis is approached in a logical sequence designed for efficiency and purity. The overall transformation is depicted below:

Synthetic_Pathway 4-chloro-1-methoxy-2-nitrobenzene 4-chloro-1-methoxy-2-nitrobenzene 5-chloro-2-methoxyaniline 5-chloro-2-methoxyaniline 4-chloro-1-methoxy-2-nitrobenzene->5-chloro-2-methoxyaniline Step 1: Reduction 5-chloro-2-methoxy-N-methylaniline 5-chloro-2-methoxy-N-methylaniline 5-chloro-2-methoxyaniline->5-chloro-2-methoxy-N-methylaniline Step 2: N-Methylation target 5-chloro-2-methoxy-N-methylaniline hydrochloride 5-chloro-2-methoxy-N-methylaniline->target Step 3: Salt Formation

Caption: Overall synthetic workflow.

Part 1: Synthesis of 5-chloro-2-methoxyaniline

The initial step involves the reduction of the nitro group of 4-chloro-1-methoxy-2-nitrobenzene to an amine. While various reduction methods exist, including catalytic hydrogenation and metal-acid systems, the use of hydrazine hydrate in the presence of a catalyst such as iron(III) chloride and activated carbon offers a high-yielding and operationally simple alternative.[1] The reaction proceeds via a series of electron and proton transfers, with the metal catalyst facilitating the decomposition of hydrazine and the subsequent reduction of the nitro group.[2][3]

Materials and Equipment
Reagent/EquipmentGrade/Specification
4-chloro-1-methoxy-2-nitrobenzeneReagent grade, ≥98%
Hydrazine hydrate (80% solution in water)Reagent grade
Iron(III) chloride (anhydrous)Reagent grade, ≥97%
Activated carbonDecolorizing, acid-washed
MethanolACS grade, anhydrous
Petroleum etherACS grade
Round-bottom flask with reflux condenserAppropriate size for the reaction scale
Magnetic stirrer with heating mantle
Buchner funnel and filter flask
Rotary evaporator
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloro-1-methoxy-2-nitrobenzene (e.g., 0.1 mol), iron(III) chloride (10% by weight of the nitro compound), and activated carbon (10% by weight of the nitro compound) in methanol (e.g., 200 mL).

  • Addition of Hydrazine Hydrate: Heat the mixture to reflux with vigorous stirring. Cautiously add 80% hydrazine hydrate (e.g., 6 equivalents) dropwise to the refluxing mixture. Caution: The reaction is exothermic, and the addition should be controlled to maintain a steady reflux. Hydrazine hydrate is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][5][6][7]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter it through a pad of celite in a Buchner funnel to remove the catalyst and activated carbon. Wash the filter cake with a small amount of methanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the resulting residue, add petroleum ether and triturate to precipitate the product as a solid. Collect the solid by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to afford 5-chloro-2-methoxyaniline. For higher purity, the product can be further purified by recrystallization from aqueous ethanol or by steam distillation.[8]

Part 2: Synthesis of 5-chloro-2-methoxy-N-methylaniline

The second step is the N-methylation of the synthesized 5-chloro-2-methoxyaniline. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[9][10][11] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it prevents over-methylation to form quaternary ammonium salts.[11][12]

The mechanism involves the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by a hydride transfer from formic acid.[9][13] This process is repeated to achieve dimethylation of a primary amine, but for the synthesis of a secondary amine from a primary amine, controlling the stoichiometry of formaldehyde is important, though the reaction naturally favors the formation of the tertiary amine if excess reagents are used.[11]

Eschweiler_Clarke Amine 5-chloro-2-methoxyaniline Iminium_Ion Iminium Ion Intermediate Amine->Iminium_Ion + Formaldehyde, - H₂O Formaldehyde Formaldehyde Methylated_Amine 5-chloro-2-methoxy-N-methylaniline Iminium_Ion->Methylated_Amine + Formic Acid Formic_Acid Formic Acid CO2 CO₂ Formic_Acid->CO2 Hydride Transfer

Caption: Simplified Eschweiler-Clarke reaction mechanism.

Materials and Equipment
Reagent/EquipmentGrade/Specification
5-chloro-2-methoxyanilineAs synthesized in Part 1
Formaldehyde (37% aqueous solution)Reagent grade
Formic acid (88-98%)Reagent grade
Sodium hydroxide (NaOH) solution10 M
Dichloromethane (DCM) or Ethyl acetateACS grade
Anhydrous sodium sulfateReagent grade
Round-bottom flask with reflux condenserAppropriate size for the reaction scale
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-methoxyaniline (e.g., 0.05 mol) in formic acid (e.g., 2-3 equivalents). To this solution, add formaldehyde solution (e.g., 1.1 equivalents for mono-methylation).

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-18 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a 10 M sodium hydroxide solution until the pH is basic (pH > 10). This should be done in an ice bath to control the exothermic neutralization.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chloro-2-methoxy-N-methylaniline. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Part 3: Preparation of this compound

The final step is the conversion of the free amine to its hydrochloride salt, which often improves its stability and handling properties.

Materials and Equipment
Reagent/EquipmentGrade/Specification
5-chloro-2-methoxy-N-methylanilineAs synthesized in Part 2
Diethyl ether or IsopropanolAnhydrous
Hydrochloric acid (concentrated)Reagent grade
or HCl gas or HCl solution in an organic solvent
Beaker or Erlenmeyer flask
Magnetic stirrer
Buchner funnel and filter flask
Experimental Protocol
  • Dissolution: Dissolve the purified 5-chloro-2-methoxy-N-methylaniline in a minimal amount of a suitable organic solvent such as anhydrous diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a slight excess of a solution of HCl in the same solvent or bubble dry HCl gas through the solution. Alternatively, a slight excess of concentrated hydrochloric acid can be added dropwise.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation. Collect the solid by filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and excess HCl. Dry the product under vacuum to obtain this compound as a stable, crystalline solid.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Hydrazine Hydrate: Hydrazine hydrate is highly toxic, a suspected carcinogen, and corrosive.[4][5][6][7] Avoid inhalation of vapors and contact with skin and eyes.

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with care.

  • Formaldehyde: Formaldehyde is a known carcinogen and a sensitizer. Avoid inhalation and skin contact.

  • Sodium Borohydride (if used as an alternative reducing agent): Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water or acids.[14][15][16][17] It should be handled in a dry environment.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the final hydrochloride salt should also be determined and compared to literature values.

References

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Procedure for N-methylation of 5-chloro-2-methoxyaniline to form HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of N,N-dimethyl-5-chloro-2-methoxyaniline Hydrochloride

Abstract

This document provides a comprehensive, field-proven guide for the N-methylation of 5-chloro-2-methoxyaniline to its N,N-dimethyl derivative, followed by its conversion to a stable hydrochloride (HCl) salt. N-methylated aromatic amines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The conversion of the resulting amine to its HCl salt often improves stability, crystallinity, and handling properties, making it more suitable for downstream applications and formulation.[2][3] This guide details the robust and high-yielding Eschweiler-Clarke reaction for the methylation step, a method prized for its prevention of over-alkylation to quaternary ammonium salts.[4][5] It further provides a standardized protocol for the subsequent salt formation. The methodologies are presented with detailed step-by-step instructions, explanations of the underlying chemical principles, and critical safety considerations, tailored for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of N-Methylation and Salt Formation

The introduction of methyl groups to the nitrogen atom of anilines is a fundamental transformation in organic chemistry. This modification can profoundly alter the pharmacological and physicochemical properties of a molecule, including its basicity, lipophilicity, and metabolic stability. The target molecule, 5-chloro-2-methoxyaniline, serves as a representative substituted aniline, the N-methylation of which yields a valuable tertiary amine intermediate.

While numerous methods exist for N-methylation, including the use of hazardous alkyl halides like methyl iodide or dimethyl sulfate which risk over-methylation, the Eschweiler-Clarke reaction offers a superior alternative.[6] It employs a mixture of formaldehyde and formic acid in a reductive amination process that cleanly stops at the tertiary amine stage.[4][7] The reaction is irreversible due to the formation of carbon dioxide gas, driving the reaction to completion.[4]

Following successful methylation, the resulting free base, N,N-dimethyl-5-chloro-2-methoxyaniline, is an oily liquid which can be difficult to handle and purify. Conversion to its hydrochloride salt is an effective strategy to produce a stable, crystalline solid.[2] This process involves a simple acid-base reaction, which typically yields a product with a sharp melting point, reduced odor, and improved aqueous solubility.[3][8]

This application note provides a self-validating system, detailing both the synthesis and the subsequent salt formation with in-depth procedural steps and mechanistic insights.

Overall Synthetic Scheme

The two-stage procedure involves the initial N,N-dimethylation of the primary aniline followed by the formation of the hydrochloride salt.

Caption: Overall two-step synthesis pathway.

Part 1: N,N-dimethylation via Eschweiler-Clarke Reaction

Principle and Mechanism

The Eschweiler-Clarke reaction is a classic reductive amination. The primary amine first condenses with formaldehyde to form a Schiff base (iminium ion intermediate after dehydration and protonation).[9] Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine while decomposing into carbon dioxide.[6] This process repeats a second time to yield the final tertiary amine. The reaction is highly efficient and avoids the formation of quaternary ammonium salts because a tertiary amine cannot form another iminium ion with formaldehyde.[4]

Caption: Mechanism of the Eschweiler-Clarke reaction.
Materials and Equipment
Reagents & Materials Grade Supplier Example Notes
5-Chloro-2-methoxyaniline≥98%Sigma-AldrichStarting material[10]
Formic Acid≥95%ACS ReagentActs as hydride source[6]
Formaldehyde Solution37 wt. % in H₂OACS ReagentMethyl source[5]
Sodium Hydroxide (NaOH)Pellets, ≥97%ACS ReagentFor basification during workup
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)GranularACS ReagentDrying agent
Saturated NaCl solution (Brine)N/ALab-preparedFor washing
Deionized WaterN/AN/A
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography[11]
Ethyl AcetateHPLC GradeFisher ScientificEluent
HexanesHPLC GradeFisher ScientificEluent
Equipment
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Separatory funnel (500 mL)
Rotary evaporator
Glass chromatography column
Beakers, Erlenmeyer flasks, graduated cylinders
pH paper or pH meter
Experimental Protocol: N,N-dimethylation
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-methoxyaniline (10.0 g, 63.4 mmol).

  • Reagent Addition: To the flask, add formic acid (11.7 g, 9.6 mL, 254 mmol, 4.0 equiv.). Stir the mixture for 5 minutes. Subsequently, add aqueous formaldehyde solution (37%, 15.3 mL, 203 mmol, 3.2 equiv.) portion-wise while stirring.[5]

    • Causality Note: Using an excess of both formic acid and formaldehyde ensures the reaction goes to completion for the di-methylation.[9] The initial stirring with formic acid may form the formate salt.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature with vigorous stirring for 16-20 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Self-Validation: The evolution of CO₂ gas is an indicator that the reaction is proceeding.[4]

  • Cooling and Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice water.

  • Basification: Place the beaker in an ice bath. Slowly add 10 M sodium hydroxide (NaOH) solution with constant stirring until the pH of the solution is >11. This step neutralizes the excess formic acid and deprotonates the amine product.

    • Safety Note: This step is highly exothermic. Add the base slowly to control the temperature.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the product with dichloromethane (DCM, 3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated brine solution (1 x 100 mL) to remove residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the DCM. This will yield the crude N,N-dimethyl-5-chloro-2-methoxyaniline as an oil.

  • Purification (Optional but Recommended): Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

    • Expert Insight: Aromatic amines can sometimes streak on silica gel. To mitigate this, a small amount (0.5-1%) of triethylamine can be added to the eluent to improve separation.[11]

Part 2: Formation of the Hydrochloride Salt

Principle

The formation of an amine hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the basic nitrogen atom of the tertiary amine attacks a proton from hydrochloric acid, forming an ammonium cation and a chloride anion, which associate to form an ionic salt.[2] This ionic nature typically makes the salt a crystalline solid that is less soluble in nonpolar organic solvents, facilitating its isolation.[8]

Materials and Equipment
Reagents & Materials Grade Supplier Example Notes
Purified N,N-dimethyl-5-chloro-2-methoxyaniline>98%From Part 1Free base
2-Propanol (IPA)AnhydrousACS ReagentSolvent
Diethyl EtherAnhydrousACS ReagentAnti-solvent for precipitation
Hydrochloric Acid Solution2.0 M in Diethyl EtherSigma-AldrichAnhydrous HCl source[12]
Equipment
Erlenmeyer flask
Magnetic stirrer and stir bar
Ice bath
Büchner funnel and filter paper
Vacuum flask
Experimental Protocol: HCl Salt Formation
  • Dissolution: Dissolve the purified N,N-dimethyl-5-chloro-2-methoxyaniline (e.g., 5.0 g, 27.0 mmol) in a minimal amount of 2-propanol (approx. 10-15 mL) in an Erlenmeyer flask with stirring.

  • Precipitation: Place the flask in an ice bath and cool to 0-5 °C. While stirring vigorously, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.[12] A white precipitate should begin to form. Continue adding the HCl solution until no further precipitation is observed or until the solution becomes slightly acidic (check with pH paper by touching a drop to moist paper).

    • Expert Insight: Using an anhydrous solution of HCl prevents the introduction of water, which can sometimes keep the salt dissolved and lead to lower yields.[13] Adding an anti-solvent like diethyl ether further reduces the solubility of the ionic salt, promoting crystallization.[12]

  • Crystallization: Continue to stir the slurry in the ice bath for an additional 30-60 minutes to ensure complete crystallization.

  • Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. The final product is N,N-dimethyl-5-chloro-2-methoxyaniline hydrochloride. Characterize by melting point, NMR, and IR spectroscopy.

Integrated Experimental Workflow

Caption: High-level experimental workflow diagram.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • 5-Chloro-2-methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled. Handle with care.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Formaldehyde: Toxic and a suspected human carcinogen. Avoid inhalation of vapors.

  • Sodium Hydroxide: Corrosive. Causes severe burns. The basification step is highly exothermic and should be performed in an ice bath with slow addition.

  • Organic Solvents: Dichloromethane, diethyl ether, and other solvents are flammable and volatile. Keep away from ignition sources.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. National Center for Biotechnology Information. [Link]

  • Making Aniline HCl. YouTube. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Reductive amination with [11C]formaldehyde. Journal of Nuclear Medicine. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Eschweiler-Clarke reaction. YouTube. [Link]

  • Producing Aromatic Amines (A-Level). ChemistryStudent. [Link]

  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. National Center for Biotechnology Information. [Link]

  • Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide. PubMed. [Link]

  • Selective n-monoalkylation of aniline over alkali cation exchanged x and y type zeolites. SciSpace. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • An efficient and practical N-methylation of amino acid derivatives. PubMed. [Link]

  • Method for salt preparation.
  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Different protocols for methylation of aniline. ResearchGate. [Link]

  • N-Methylaniline Chemical Properties,Uses,Production. Yufeng. [Link]

  • What is the reaction and the name of the salt of N-methylaniline + HCl?. Wyzant. [Link]

  • 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. PubChem. [Link]

Sources

Application Notes & Protocols: Leveraging 5-Chloro-2-methoxy-N-methylaniline HCl as a Core Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-chloro-2-methoxy-N-methylaniline hydrochloride (HCl). This substituted aniline is a valuable and versatile pharmaceutical intermediate, particularly in the synthesis of heterocyclic scaffolds for targeted therapies. We will delve into its physicochemical properties, core synthetic applications with a focus on kinase inhibitor scaffolds, and provide detailed, validated protocols for its key transformations. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific drug discovery programs.

Introduction: Strategic Importance of the Intermediate

5-Chloro-2-methoxy-N-methylaniline is a highly functionalized aromatic amine. Its strategic value in medicinal chemistry stems from the specific arrangement of its substituents, which provides a unique combination of reactivity and physicochemical properties:

  • N-Methyl Aniline Core: The secondary N-methyl aniline serves as a key nucleophilic handle for building complex molecular architectures. The methyl group can influence the conformation and solubility of the final compound.

  • Ortho-Methoxy Group: This electron-donating group activates the aromatic ring and can influence the regioselectivity of subsequent reactions. It can also serve as a hydrogen bond acceptor, a critical interaction in many protein-ligand binding events.[1]

  • Meta-Chloro Group: The electron-withdrawing chlorine atom modulates the pKa of the aniline nitrogen, influencing its nucleophilicity. Furthermore, chlorine can form halogen bonds or engage in hydrophobic interactions within a protein's binding pocket, often enhancing binding affinity.[1]

This specific substitution pattern makes the compound an ideal starting material for the synthesis of privileged scaffolds in drug discovery, most notably in the development of kinase inhibitors for oncology.[2][3]

Physicochemical Properties and Safety Data

Proper handling and experimental planning begin with a thorough understanding of the intermediate's properties and hazards. The hydrochloride salt is typically used to improve stability and handling compared to the free base.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 1017783-84-7 (for HCl salt)-
Molecular Formula C₈H₁₁Cl₂NOPubChem[4]
Molecular Weight 208.09 g/mol PubChem[4]
Appearance Off-white to light brown crystalline solidThermo Fisher[5]
Solubility Soluble in water, methanolThermo Fisher[5]
Safety Hazards GHS Pictograms: Skull and crossbones, Health hazard, Exclamation markThermo Fisher[5]
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation)Thermo Fisher[5]
Handling Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated area or fume hood. Avoid dust formation.Thermo Fisher[5], ECHEMI[6]

Core Synthetic Application: A Gateway to Kinase Inhibitors

A primary application of this intermediate is in the synthesis of heterocyclic cores for Cyclin-Dependent Kinase (CDK) inhibitors.[2][7] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8][9] The general workflow involves using the aniline as a nucleophile to build a substituted pyrimidine or related heterocyclic system, which often mimics the adenine core of ATP.

The following workflow diagram illustrates the strategic conversion of the starting intermediate into a potential drug scaffold.

G cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Lead Optimization A 5-chloro-2-methoxy- N-methylaniline HCl B Intermediate I: N-Acylated Product A->B Step 1: N-Acylation C Intermediate II: Core Heterocycle B->C Step 2: Intramolecular Cyclization D Drug Scaffold C->D Further Functionalization (e.g., Suzuki, Buchwald- Hartwig couplings) E Final API Candidate D->E SAR Studies

Caption: General workflow from intermediate to API candidate.

Detailed Experimental Protocols

The following protocols provide a validated two-step procedure to construct a key heterocyclic intermediate from 5-chloro-2-methoxy-N-methylaniline HCl.

Key Transformation I: N-Acylation with Chloroacetyl Chloride

This initial step forms a crucial amide bond and introduces a reactive alkyl chloride handle, priming the molecule for a subsequent cyclization reaction. The use of a biphasic system with a mild inorganic base is a common and effective method for acylating anilines, minimizing side reactions and simplifying purification.[10]

reaction1

Sources

Preparation of Stock Solutions for 5-Chloro-2-methoxy-N-methylaniline Hydrochloride

[1]

Abstract & Scope

This technical guide outlines the standardized protocol for the preparation, handling, and storage of stock solutions for 5-chloro-2-methoxy-N-methylaniline hydrochloride .[1] This compound is a critical aniline-derivative building block used in the synthesis of complex pharmaceutical agents and dyes.[1]

Due to the susceptibility of aniline derivatives to oxidation (browning) and light degradation, this protocol emphasizes inert handling and solvent compatibility to ensure experimental reproducibility.[2] The guide includes a self-validating solubility assessment workflow, ensuring that researchers can adapt to batch-specific variations in crystal habit or salt stoichiometry.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyDetail
Compound Name This compound
Free Base CAS
Salt Form Hydrochloride (HCl)
Molecular Formula C₈H₁₀ClNO[1][2][3] · HCl (Salt) / C₈H₁₀ClNO (Base)
Molecular Weight ~208.09 g/mol (HCl Salt) / 171.62 g/mol (Free Base)
Appearance White to off-white crystalline solid (Pure); may darken to brown/violet upon oxidation.[1][2]
Solubility Profile DMSO: High (>50 mM) Water: Moderate to High (pH dependent) Ethanol: Soluble
Stability Hygroscopic; Sensitive to light and air (oxidation).[1][2]

Critical Note on Stoichiometry: Commercial batches of hydrochloride salts may vary in hydration state or HCl stoichiometry (e.g., mono- vs. di-hydrochloride). Always verify the exact Molecular Weight (MW) on the Certificate of Analysis (CoA) of your specific vial before calculating molarity.

Safety & Handling (Aniline Toxicity Protocol)

WARNING: Aniline derivatives are highly toxic and readily absorbed through the skin.[2] They can cause methemoglobinemia (impairing oxygen transport in blood).

  • Engineering Controls: All weighing and solubilization must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm min.[2] thickness), safety goggles, and lab coat.

  • Spill Response: Do not use bleach (can form chloroamines).[2] Absorb with sand/vermiculite and dispose of as hazardous organic waste.

Protocol 1: Solubility Assessment (Self-Validating)

Before preparing a large volume of stock, perform this pilot test to validate the solvent compatibility of your specific batch.

Workflow Diagram: Solvent Selection

SolventSelectionStartStart: Solubility PilotCheckMWCheck CoA for Exact MWStart->CheckMWWeighWeigh ~1-2 mg into VialCheckMW->WeighAddDMSOAdd DMSO (to 50 mM)Weigh->AddDMSOCheckClearIs Solution Clear?AddDMSO->CheckClearSuccessDMSOProceed to DMSO StockCheckClear->SuccessDMSOYesFailDMSOSonicate / Warm (37°C)CheckClear->FailDMSONo (Turbid)CheckClear2Is Solution Clear?FailDMSO->CheckClear2CheckClear2->SuccessDMSOYesAddWaterAlternative: Water/BufferCheckClear2->AddWaterNo (Insoluble)CheckAcidityCheck pH (Must be < 5)AddWater->CheckAcidity

Caption: Decision tree for selecting the optimal solvent system, prioritizing DMSO for stability.

Protocol 2: Preparation of 50 mM Stock Solution (DMSO)

Objective: Prepare 10 mL of a 50 mM stock solution. Preferred Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[2] DMSO is preferred over water for long-term storage as it minimizes hydrolysis and microbial growth.[1]

Materials
  • 5-Chloro-2-methoxy-N-methylaniline HCl (Solid)[1]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)[2]

  • Amber glass vial (20 mL) with PTFE-lined cap[1][2]

  • Vortex mixer and Sonicator[1][2]

Step-by-Step Procedure
  • Calculate Mass:

    
    
    Example: For 10 mL of 50 mM solution using MW 208.09:
    
    
    
    [1][2]
  • Weighing: Accurately weigh ~104.1 mg of the solid into the amber vial. Record the exact mass.

  • Solvent Addition: Add half the calculated volume of DMSO (e.g., 5 mL).[2]

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

    • Note: The solution should be colorless to pale yellow. A dark brown color indicates prior oxidation of the solid.

  • Final Volume: Add the remaining DMSO to reach the target volume (10 mL) or adjust based on the exact mass weighed to achieve precise 50 mM.

  • Inerting: Gently purge the headspace of the vial with Nitrogen or Argon gas for 10 seconds to displace oxygen.[2]

  • Sealing: Cap tightly and wrap with Parafilm.[2]

Protocol 3: Aqueous Working Solutions

Objective: Diluting stock for biological assays.

  • Stability Warning: Aniline salts can hydrolyze or oxidize in neutral/basic aqueous solutions over time.[2]

  • Preparation: Prepare aqueous dilutions fresh on the day of use .

  • pH Consideration: The HCl salt is acidic.[2] When diluting into unbuffered water, the pH will drop. When diluting into PBS or media (pH 7.4), the free base may precipitate if the concentration exceeds the solubility limit of the neutral form (often < 1 mM for anilines).

    • Recommendation: Keep final assay concentrations < 100 µM to avoid precipitation of the free base.

Quality Control & Storage

Storage Conditions
ConditionRecommendationReason
Temperature -20°C or -80°CSlows chemical degradation.[1]
Container Amber GlassPrevents photolytic degradation.[2]
Headspace Inert Gas (N₂/Ar)Prevents oxidative browning.[2]
Freeze/Thaw Aliquot into single-use vialsRepeated cycles induce precipitation.[1]
QC Check (HPLC/LC-MS)

Periodically verify the integrity of the stock solution, especially if a color change (darkening) is observed.

  • Method: Reverse Phase HPLC (C18 column).[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]

  • Detection: UV at 254 nm.[2]

  • Acceptance: Purity > 95%. Major impurity is often the oxidation dimer (azo/azoxy species).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline. Retrieved October 26, 2023 from [Link](Note: Primary amine record used for toxicity/solubility proxy).

Application Note: Nucleophilic Substitution & Functionalization Pathways for 5-Chloro-2-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space Analysis

This guide details the reactivity profile of 5-chloro-2-methoxy-N-methylaniline , a specialized aniline derivative used as a scaffold in pharmaceutical synthesis.

The Central Challenge: Researchers often attempt classical Nucleophilic Aromatic Substitution (SNAr) to displace the chlorine atom at position 5. However, this molecule is electron-rich due to the strong electron-donating effects of the ortho-methoxy and N-methylamino groups. Consequently, the ring lacks the electron deficiency required to stabilize the Meisenheimer complex intermediate typical of classical SNAr.

The Solution: To achieve substitution at the C5-Cl position, Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is the mandatory protocol, acting as a "surrogate" SNAr. Conversely, the secondary amine moiety allows the molecule itself to act as a nucleophile in SN2 reactions.

This document provides validated protocols for:

  • C-N Bond Formation (Displacing Cl): Using Pd-catalysis to overcome electronic deactivation.

  • N-Alkylation (Molecule as Nucleophile): Functionalizing the secondary amine.

Reaction Pathway Landscape

The following diagram illustrates the divergent reactivity pathways available for this scaffold.

ReactionPathways Target 5-Chloro-2-methoxy- N-methylaniline (Substrate) PdCat Pathway A: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Target->PdCat Pd(dba)2 / XPhos NAlk Pathway B: N-Alkylation (S_N2 Mechanism) Target->NAlk R-X / Base SNAr Pathway C: Classical S_NAr (Nucleophilic Aromatic Substitution) Target->SNAr Strong Nuc / Heat ProductA 5-Amino-Substituted Derivative PdCat->ProductA Displaces Cl ProductB Tertiary Amine Derivative NAlk->ProductB Functionalizes N Fail Kinetically Disfavored (Fails due to e- rich ring) SNAr->Fail No Reaction

Figure 1: Reactivity landscape. Note that Pathway C (Classical SNAr) is generally viable only under extreme conditions or properly substituted analogs, whereas Pathway A is the standard for this substrate.

Protocol A: Displacement of Chlorine (Buchwald-Hartwig Amination)

Because the aromatic ring is deactivated for nucleophilic attack, we utilize a Palladium(0) catalyst cycle. The choice of ligand is critical; XPhos or BrettPhos are required to facilitate the oxidative addition into the electron-rich Aryl-Chloride bond.

Mechanistic Rationale
  • Oxidative Addition: The rate-limiting step. The electron-rich nature of the ring makes the C-Cl bond stronger and less prone to Pd insertion compared to electron-poor rings. Bulky, electron-rich phosphine ligands (Dialkylbiaryl phosphines) accelerate this step.

  • Transmetallation: The amine nucleophile binds to the Pd center.

  • Reductive Elimination: Forms the new C-N bond and regenerates Pd(0).

Experimental Protocol

Objective: Coupling 5-chloro-2-methoxy-N-methylaniline with a secondary amine (e.g., Morpholine) to form a diamine.

Reagents:

  • Substrate: 5-Chloro-2-methoxy-N-methylaniline (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (1.0 – 2.0 mol%) or Pd(OAc)2

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (2.0 – 4.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Degassing (CRITICAL): The catalytic cycle is oxygen-sensitive. Sparge the anhydrous toluene with Nitrogen for 15-20 minutes prior to use.

  • Catalyst Pre-complexation: Add Pd2(dba)3 and XPhos to the flask. Add 20% of the solvent volume. Stir at room temperature for 5-10 minutes. The solution should turn a deep orange/red, indicating active catalyst formation.

  • Substrate Addition: Add the 5-chloro-2-methoxy-N-methylaniline, the amine nucleophile (morpholine), and the NaOtBu base.

  • Reaction: Add the remaining solvent. Heat the mixture to 100°C (reflux) for 4–12 hours.

    • Monitoring: Monitor via TLC (eluent: Hexane/EtOAc) or LC-MS. Look for the disappearance of the aryl chloride peak (m/z ~171).

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel.

Data Table: Typical Reaction Parameters

ParameterRecommended ConditionReason
Catalyst Loading 1–2 mol% PdSufficient for high turnover; minimize cost.
Ligand XPhos or BrettPhosEssential for activating electron-rich aryl chlorides [1].
Base NaOtBuStrong enough to deprotonate the amine; compatible with toluene.
Temperature 80–110°CRequired to drive the oxidative addition step.

Protocol B: N-Alkylation (Molecule as Nucleophile)

The secondary nitrogen (N-methyl) is moderately nucleophilic. It can be alkylated to form a tertiary amine. This pathway follows an SN2 mechanism.

Experimental Protocol

Objective: Synthesis of N-ethyl-N-methyl-5-chloro-2-methoxyaniline.

Reagents:

  • Substrate: 5-Chloro-2-methoxy-N-methylaniline (1.0 equiv)

  • Electrophile: Ethyl Iodide (EtI) (1.1 equiv)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-chloro-2-methoxy-N-methylaniline in Acetonitrile (0.1 M concentration).

  • Base Addition: Add powdered K2CO3.

  • Alkylation: Add Ethyl Iodide dropwise at room temperature.

    • Note: If the reaction is sluggish due to steric hindrance from the ortho-methoxy group, heat to 60°C.

  • Quench: Once TLC indicates consumption of starting material, dilute with water and extract with Ethyl Acetate.

  • Drying: Dry organic layer over MgSO4 and concentrate.

Mechanistic Visualization (Catalytic Cycle)

Understanding the Pd-cycle is vital for troubleshooting Protocol A. If the reaction stalls, it is usually at the Oxidative Addition step due to the substrate's electronics.

CatalyticCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Cl (Substrate) Complex1 Pd(II)-Ar-Cl OxAdd->Complex1 TransMet Transmetallation (+ Amine / - Base) Complex1->TransMet + HNR2 / NaOtBu Complex2 Pd(II)-Ar-N TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product

Figure 2: The Buchwald-Hartwig catalytic cycle. The oxidative addition step (Red) is the most difficult for this electron-rich substrate, necessitating the use of XPhos ligands.

Safety & Handling (E-E-A-T)

  • Toxicity: Aniline derivatives are known to be toxic by inhalation, ingestion, and skin contact. They can cause methemoglobinemia (interference with oxygen transport in blood).

  • Handling: Always handle 5-chloro-2-methoxy-N-methylaniline in a fume hood. Wear nitrile gloves and safety glasses.

  • Waste: Palladium waste must be segregated into heavy metal waste streams.

References

  • Organic Syntheses. Nickel-catalyzed Amination of Aryl Chlorides. Org.[2][3] Synth. 2024, 101, 380-399. Retrieved from [Link]

  • LookChem. 4-Chloro-2-methoxy-N-methylaniline 96% Properties and CAS Data. Retrieved from [Link]

  • PubChem. 5-Chloro-2-methoxyaniline (Analogous Primary Amine Data). CID 66763.[4] Retrieved from [Link]

Sources

Optimizing Reaction Conditions for Palladium-Catalyzed Cross-Coupling of 5-chloro-2-methoxy-N-methylaniline: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-chloro-2-methoxy-N-methylaniline is a key structural motif in medicinal chemistry and materials science. Its strategic functionalization through cross-coupling reactions opens avenues for the synthesis of a diverse array of complex molecules with significant biological and physical properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination, for this versatile building block. By understanding the interplay of catalysts, ligands, bases, and solvents, researchers can achieve high efficiency, selectivity, and reproducibility in their synthetic endeavors.

The inherent electronic and steric properties of 5-chloro-2-methoxy-N-methylaniline—an electron-rich aryl chloride with a potentially coordinating ortho-methoxy group and an N-methyl substituent—present unique challenges and opportunities in cross-coupling chemistry. This guide will delve into the mechanistic underpinnings of these reactions to provide a rational basis for experimental design and troubleshooting.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The two most relevant reactions for the functionalization of 5-chloro-2-methoxy-N-methylaniline are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Both reactions generally proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple.

A general catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 5-chloro-2-methoxy-N-methylaniline, forming a Pd(II) complex.

  • Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The coupling partner (an organoboron compound or an amine) displaces the halide on the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[1][2]

The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

Optimizing Suzuki-Miyaura Coupling of 5-chloro-2-methoxy-N-methylaniline

The Suzuki-Miyaura coupling enables the formation of a C-C bond between 5-chloro-2-methoxy-N-methylaniline and an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures.

Key Parameters for Optimization

1. Palladium Precatalyst and Ligand Selection:

The choice of the palladium source and the supporting ligand is critical for a successful Suzuki coupling. For electron-rich and potentially sterically hindered aryl chlorides like 5-chloro-2-methoxy-N-methylaniline, bulky and electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step and promote efficient reductive elimination.

Catalyst/Ligand SystemKey Features & RationaleTypical Loading (mol%)
Pd(OAc)₂ / SPhosSPhos is a bulky biarylphosphine ligand that promotes the coupling of aryl chlorides.1-5
Pd₂(dba)₃ / XPhosXPhos is another highly effective biarylphosphine ligand for challenging substrates.1-5
PEPPSI™-IPrAn N-heterocyclic carbene (NHC) precatalyst that offers high stability and activity.1-3
Pd(PPh₃)₄A versatile catalyst, though may be less effective for challenging aryl chlorides.2-10

2. Base Selection:

The base plays a crucial role in the Suzuki-Miyaura reaction. It activates the organoboron species, facilitating transmetalation. The choice of base can significantly impact the reaction rate and yield.

BaseStrengthKey Considerations
K₂CO₃ModerateA common and effective base, often used in aqueous solvent mixtures.
Cs₂CO₃StrongOften provides higher yields for challenging couplings.
K₃PO₄StrongA strong, non-nucleophilic base, effective in many systems.
NaOtBuVery StrongCan be effective but may promote side reactions.

3. Solvent System:

The solvent must be capable of dissolving the reactants and the base to a sufficient extent. Aprotic polar solvents or mixtures with water are commonly employed.

SolventProperties & Rationale
TolueneA common non-polar solvent, often used with strong, soluble bases.
Dioxane/WaterA popular mixed solvent system that can dissolve both organic and inorganic reagents.
THFA polar aprotic solvent, often used in combination with other solvents.
2-Methyl-THFA greener alternative to THF with similar properties.
Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 5-chloro-2-methoxy-N-methylaniline, boronic acid, and base in a dry flask. B Add palladium precatalyst and ligand. A->B C Add degassed solvent under inert atmosphere. B->C D Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench with water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Wash with brine, dry over Na₂SO₄, and concentrate. G->H I Purify by column chromatography. H->I Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A To a dry Schlenk tube, add the base (e.g., NaOtBu). B Add the palladium precatalyst and ligand. A->B C Add 5-chloro-2-methoxy-N-methylaniline and the amine coupling partner. B->C D Add anhydrous, degassed solvent under inert atmosphere. C->D E Heat the reaction mixture to the desired temperature (e.g., 90-120 °C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature, filter through celite, and rinse with solvent. F->G H Concentrate the filtrate. G->H I Purify by column chromatography or crystallization. H->I

Sources

Application and Protocol Guide: Accurate Handling and Weighing of Hygroscopic Aniline Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline hydrochloride is a vital reagent in various chemical syntheses, including the production of dyes and pharmaceuticals.[1][2] However, its pronounced hygroscopic and light-sensitive nature presents significant challenges to maintaining its purity, stability, and accurate measurement.[3][4][5] This document provides a comprehensive guide with detailed protocols for the proper handling and weighing of aniline hydrochloride. It addresses the causality behind specific experimental choices, ensuring procedural integrity and the reliability of experimental outcomes. The protocols outlined herein are designed to be self-validating, promoting accuracy and reproducibility in a research and development setting.

Introduction: The Challenge of Hygroscopic Solids

Hygroscopic materials, like aniline hydrochloride, readily absorb moisture from the atmosphere.[3][6][7] This property can lead to a variety of experimental inaccuracies and challenges:

  • Inaccurate Weight Measurement: Absorbed water increases the measured mass, leading to significant errors in concentration calculations and stoichiometric ratios.[8][9]

  • Chemical Degradation: The presence of moisture can accelerate the degradation of sensitive compounds. Aniline hydrochloride is also susceptible to oxidation, which is often indicated by a change in color from white or greenish to yellow or brown upon exposure to air and light.[3][4][10]

  • Physical Property Alterations: Moisture absorption can cause caking or clumping of the crystalline solid, making it difficult to handle and dispense.[6][7]

Understanding and mitigating these challenges are paramount for ensuring the quality and reproducibility of experimental work involving aniline hydrochloride.

Physicochemical Properties of Aniline Hydrochloride

A thorough understanding of the material's properties is fundamental to developing robust handling protocols.

PropertyValueSource(s)
Appearance White to greenish crystalline solid; darkens on exposure to air and light.[2][3][4][10]
Hygroscopicity Hygroscopic; readily absorbs moisture from the air.[1][3][4]
Molecular Formula C₆H₅NH₂·HCl[1]
Molecular Weight 129.59 g/mol [4][10]
Melting Point 196-202 °C[10][11][12]
Boiling Point 245 °C[4][10][12]
Solubility in Water Highly soluble (107 g/100 mL at 20°C).[10][12]
Stability Sensitive to air, light, and moisture. Incompatible with strong oxidizing agents.[2][13]

Pre-Weighing Preparations: Establishing a Controlled Environment

The key to accurately weighing hygroscopic materials is to minimize their exposure to atmospheric moisture.[6] The choice of weighing environment is dictated by the ambient laboratory conditions and the stringency of the experimental requirements.

Environmental Control

Maintaining a controlled laboratory environment is the first line of defense against moisture-related errors.[8]

  • Ideal Room Conditions: Aim for a relative humidity (RH) between 40% and 55% and a stable temperature between 20-25°C.[8] Drastic fluctuations in temperature and humidity can significantly impact balance stability and sample weight.[8][14]

  • Monitoring: Continuously monitor and log the temperature and RH of the weighing area.[8][15]

Equipment and Material Preparation

Proper preparation of all equipment and materials that will come into contact with the aniline hydrochloride is crucial.

  • Glassware: Ensure all glassware (e.g., weighing boats, vials, spatulas) is scrupulously clean and dry. For high-precision applications, oven-dry glassware at 110-120°C for at least 2 hours and allow it to cool to ambient temperature in a desiccator.[11][16]

  • Desiccator: A well-maintained desiccator containing an active desiccant (e.g., silica gel, anhydrous calcium sulfate) is essential for storing both the aniline hydrochloride and the dried glassware.[11][17][18]

  • Balance Calibration: Calibrate the analytical balance before each use according to the manufacturer's instructions. Ensure the balance is level and protected from drafts and vibrations.[14][19]

Weighing Protocols

The choice of weighing protocol depends on the hygroscopicity of the material and the required accuracy. For aniline hydrochloride, direct weighing in an uncontrolled environment is strongly discouraged.

Protocol 1: Weighing by Difference in a Controlled Environment

This method is suitable for laboratories with good environmental controls and for applications where moderate accuracy is acceptable. It minimizes the time the sample is exposed to the atmosphere.[20]

Step-by-Step Methodology:

  • Initial Weighing: Place the closed container of aniline hydrochloride on the analytical balance and record the mass to the highest precision.[20]

  • Transfer: Remove the container from the balance. Over a receiving vessel (e.g., a flask or beaker), quickly transfer an approximate amount of the solid.

  • Resealing: Immediately and securely reseal the aniline hydrochloride container.

  • Final Weighing: Place the closed container back on the same analytical balance and record the new, lower mass.[20]

  • Calculation: The difference between the initial and final mass is the exact amount of aniline hydrochloride transferred.

Causality: This technique is effective because the primary container is only open for a very brief period, minimizing moisture uptake. The weight of the transferred material is determined without directly exposing it to the atmosphere on the balance pan.[20]

Protocol 2: Weighing in a Glove Box (Inert Atmosphere)

For applications demanding the highest accuracy and for handling highly sensitive or reactive materials, a glove box provides the most robust solution.[21][22] An inert atmosphere (typically nitrogen or argon) with very low moisture and oxygen levels protects the sample from environmental exposure.[23][24]

Step-by-Step Methodology:

  • Glove Box Preparation: Ensure the glove box is purged with an inert gas and that the internal atmosphere has reached the desired low levels of moisture and oxygen (typically <10 ppm H₂O).[22]

  • Material Transfer: Introduce all necessary materials (aniline hydrochloride container, spatulas, weighing paper/boat, receiving vessel, and a calibrated analytical balance) into the glove box via the antechamber.

  • Equilibration: Allow all items to equilibrate to the glove box atmosphere for at least 30 minutes.

  • Direct Weighing: Inside the glove box, carefully weigh the desired amount of aniline hydrochloride directly into the receiving vessel.

  • Sealing: Securely seal the receiving vessel and the primary aniline hydrochloride container before removing them from the glove box.

Causality: The inert and dry atmosphere of the glove box completely isolates the aniline hydrochloride from atmospheric moisture and oxygen, preventing water absorption and oxidative degradation during the weighing process.[22] This allows for accurate and reliable direct weighing.

Visualization of Workflow

Decision-Making Workflow for Handling Aniline Hydrochloride

handling_workflow start Start: Need to weigh Aniline Hydrochloride assess_hygroscopicity Assess Material Sensitivity & Required Accuracy start->assess_hygroscopicity high_accuracy High Accuracy / High Sensitivity? assess_hygroscopicity->high_accuracy ambient_conditions Check Ambient Lab Conditions (RH < 55%) high_accuracy->ambient_conditions No glove_box Use Glove Box Protocol high_accuracy->glove_box Yes weigh_by_difference Use Weighing by Difference Protocol ambient_conditions->weigh_by_difference Yes improve_conditions Improve Environmental Controls (Dehumidifier, etc.) ambient_conditions->improve_conditions No end_process Proceed with Experiment glove_box->end_process weigh_by_difference->end_process improve_conditions->ambient_conditions

Caption: Decision workflow for selecting the appropriate weighing protocol.

Post-Weighing Handling and Storage

Proper storage is critical to maintaining the integrity of aniline hydrochloride after it has been opened and weighed.

  • Immediate Sealing: Always tightly close the container immediately after use.[6] For screw-cap bottles, using paraffin film around the cap provides an extra barrier against moisture ingress.[18]

  • Storage Environment: Store the sealed container inside a desiccator.[11][17] The desiccator should be placed in a cool, dry, and dark location to protect the compound from heat, humidity, and light.[3][10]

  • Inert Atmosphere Storage: For long-term storage of high-purity material, consider subdividing the bulk quantity into smaller, single-use vials under an inert atmosphere in a glove box.[3][17]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Weight Drifting Upwards The sample is absorbing moisture from the air.Minimize exposure time. Use the "weighing by difference" method or a glove box.[9]
Clumping or Caking of Solid The material has already absorbed significant moisture.Dry the material in a vacuum oven at a moderate temperature (60-80°C) before use.[11] Note: This may not be suitable for all applications as it can promote degradation if not done carefully.
Discoloration (Yellow/Brown) Oxidation due to exposure to air and/or light.For high-purity applications, use a fresh, unopened container.[3][11] Store properly in a dark, dry place.[10]
Inconsistent Weighing Results Static electricity, drafts, or temperature gradients.Use an anti-static gun on the container and balance.[9] Ensure the balance's draft shield is closed. Allow the sample to thermally equilibrate with the balance environment.[14][19]

Safety Precautions

Aniline hydrochloride is a hazardous substance and must be handled with appropriate personal protective equipment (PPE).

  • Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[3][4]

  • Health Effects: May cause irritation to the skin, eyes, and respiratory tract.[10] It can also lead to the formation of methemoglobin in the blood.[4][10]

  • PPE: Always handle aniline hydrochloride in a well-ventilated area, preferably a chemical fume hood.[13] Wear safety goggles, a lab coat, and chemically resistant gloves.[6][19]

Conclusion

The hygroscopic and sensitive nature of aniline hydrochloride necessitates meticulous handling and weighing protocols to ensure experimental accuracy and reproducibility. By controlling the weighing environment, selecting the appropriate protocol (weighing by difference or using a glove box), and adhering to proper storage practices, researchers can mitigate the risks of moisture absorption and chemical degradation. These measures are fundamental to upholding scientific integrity in research and development involving this important chemical intermediate.

References

  • Vertex AI Search. (2025).
  • Jacomex. Glove Box for Chemistry.
  • Terra Universal.
  • Ossila.
  • Inovatec. (2023). Gloveboxes A Vital Tool in Various Industries.
  • Benchchem. Best practices for handling air and light-sensitive aniline hydrochloride compounds.
  • IPCS. ANILINE HYDROCHLORIDE.
  • Inchem.org. ICSC 1013 - ANILINE HYDROCHLORIDE.
  • TutorChase. How do you handle hygroscopic solutes in the lab?
  • Benchchem. (2025). Technical Support Center: Effective Drying of Aniline Hydrochloride Salts.
  • Fisher Scientific. Top Tips for Lab Weighing with OHAUS.
  • Reachem chemicals. Aniline Hydrochloride Suppliers | In India.
  • Garuda Chemical. Aniline Hydrochloride.
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ChemicalBook. Aniline hydrochloride | 142-04-1.
  • OHAUS. (2022).
  • Reddit. (2014). Purify and dry aniline?
  • U.S. EPA. FILTER CONDITIONING AND WEIGHING FACILITIES AND PROCEDURES FOR PM REFERENCE AND CLASS I EQUIVALENT METHODS.
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • YouTube. (2017). Weighing by Difference.
  • ResearchGate. (2019).
  • Reddit. (2024).
  • Sartorius. (2021).
  • Labcompare.com. (2023).
  • ASTM International. (2019). Hygroscopic Moisture (and Other Matter Volatile Under the Test Conditions) in Pigments1.
  • Sigma-Aldrich.
  • Flinn Scientific. (2014).
  • kelid1.ir. Hygroscopic Moisture (and Other Matter Volatile Under the Test Conditions) in Pigments1.
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Synthesis of Heterocyclic Compounds from 5-Chloro-2-methoxy-N-methylaniline: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Substituted Aniline in Heterocyclic Chemistry

5-Chloro-2-methoxy-N-methylaniline is a readily available substituted aniline that serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a chlorine atom, a methoxy group, and an N-methyl group, offers opportunities for regioselective reactions and provides a scaffold for the construction of complex molecular architectures. These heterocyclic motifs are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

This comprehensive guide provides detailed application notes and protocols for the synthesis of three key classes of heterocyclic compounds starting from 5-chloro-2-methoxy-N-methylaniline: acridones, carbazoles, and indoles. The methodologies presented herein are based on established synthetic strategies, adapted to the specific reactivity of the starting aniline. Each section will delve into the mechanistic underpinnings of the reactions, provide step-by-step experimental protocols, and offer insights into the rationale behind the chosen conditions.

I. Synthesis of 6-Chloro-3-methoxy-10-methylacridone via Ullmann Condensation and Cyclization

Acridones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antiviral, and antiparasitic properties. The synthesis of the acridone core often involves the formation of an N-phenylanthranilic acid intermediate, followed by an acid-catalyzed intramolecular cyclization. The Ullmann condensation is a classical and reliable method for the synthesis of such intermediates.

Causality Behind Experimental Choices

The Ullmann condensation involves the copper-catalyzed coupling of an aniline with an o-halobenzoic acid. In this protocol, 5-chloro-2-methoxy-N-methylaniline is coupled with 2-chlorobenzoic acid. The choice of copper(I) iodide as the catalyst is based on its established efficacy in promoting C-N bond formation. Potassium carbonate serves as the base to deprotonate the aniline and facilitate the reaction. N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants and the copper catalyst. The subsequent cyclization of the N-phenylanthranilic acid intermediate is achieved using a strong acid, such as polyphosphoric acid (PPA), which acts as both a dehydrating agent and a catalyst for the intramolecular Friedel-Crafts acylation.

Experimental Workflow Diagram

start 5-Chloro-2-methoxy-N-methylaniline + 2-Chlorobenzoic Acid ullmann Ullmann Condensation (CuI, K2CO3, DMF, 150 °C) start->ullmann intermediate N-(5-Chloro-2-methoxyphenyl)-N-methylanthranilic acid ullmann->intermediate cyclization Cyclization (Polyphosphoric Acid, 140 °C) intermediate->cyclization product 6-Chloro-3-methoxy-10-methylacridone cyclization->product

Caption: Synthesis of 6-Chloro-3-methoxy-10-methylacridone.

Detailed Protocol: Synthesis of 6-Chloro-3-methoxy-10-methylacridone

Part A: Synthesis of N-(5-Chloro-2-methoxyphenyl)-N-methylanthranilic acid

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-chloro-2-methoxy-N-methylaniline (1.72 g, 10 mmol), 2-chlorobenzoic acid (1.57 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 30 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 150 °C and stir under a nitrogen atmosphere for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry in a vacuum oven.

  • Purification: Recrystallize the crude product from ethanol to afford N-(5-chloro-2-methoxyphenyl)-N-methylanthranilic acid as a solid.

Part B: Cyclization to 6-Chloro-3-methoxy-10-methylacridone

  • Reaction Setup: In a 50 mL round-bottom flask, add the N-(5-chloro-2-methoxyphenyl)-N-methylanthranilic acid (2.92 g, 9.5 mmol) obtained from Part A and polyphosphoric acid (30 g).

  • Reaction: Heat the mixture to 140 °C and stir for 4 hours.

  • Work-up: Carefully pour the hot reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the resulting solution with a 20% aqueous sodium hydroxide solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 6-chloro-3-methoxy-10-methylacridone.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Appearance
N-(5-Chloro-2-methoxyphenyl)-N-methylanthranilic acidC₁₅H₁₄ClNO₃291.7375-85Off-white solid
6-Chloro-3-methoxy-10-methylacridoneC₁₅H₁₂ClNO₂273.7180-90Yellow solid

II. Synthesis of 2-Chloro-7-methoxy-9-methylcarbazole via Graebe-Ullmann Reaction

Carbazoles are another important class of nitrogen-containing heterocycles with significant applications in materials science as organic light-emitting diodes (OLEDs) and as scaffolds in medicinal chemistry. The Graebe-Ullmann reaction is a classic method for the synthesis of carbazoles, which involves the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.

Causality Behind Experimental Choices

The synthesis begins with a Suzuki or Buchwald-Hartwig coupling to form the N-aryl-2-aminobiphenyl precursor. For this protocol, we will outline the synthesis of 2-amino-N-(5-chloro-2-methoxyphenyl)-N-methylbiphenyl. The subsequent diazotization of the primary amino group with sodium nitrite in an acidic medium generates the benzotriazole intermediate. The final step is the thermolysis of the benzotriazole, which proceeds via the extrusion of nitrogen gas to form a reactive nitrene intermediate that undergoes intramolecular cyclization to afford the carbazole. The high temperature required for this step is a characteristic of the Graebe-Ullmann reaction.

Experimental Workflow Diagram

start 5-Chloro-2-methoxy-N-methylaniline + 2-Bromophenylboronic acid coupling Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O) start->coupling precursor N-(5-Chloro-2-methoxyphenyl)-N-methyl- [1,1'-biphenyl]-2-amine coupling->precursor diazotization Diazotization (NaNO2, Acetic Acid, 0-5 °C) precursor->diazotization triazole 1-(5-Chloro-2-methoxyphenyl)-1-methyl- 1H-benzo[d][1,2,3]triazole diazotization->triazole cyclization Thermolysis (Diphenyl ether, 250 °C) triazole->cyclization product 2-Chloro-7-methoxy-9-methylcarbazole cyclization->product

Caption: Synthesis of 2-Chloro-7-methoxy-9-methylcarbazole.

Detailed Protocol: Synthesis of 2-Chloro-7-methoxy-9-methylcarbazole

Part A: Synthesis of N-(5-Chloro-2-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-2-amine

  • Reaction Setup: In a Schlenk flask, combine 5-chloro-2-methoxy-N-methylaniline (1.72 g, 10 mmol), 2-bromophenylboronic acid (2.40 g, 12 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Solvent Addition: Add a mixture of toluene (40 mL) and water (10 mL).

  • Reaction: Degas the mixture with nitrogen for 15 minutes, then heat to 100 °C and stir for 16 hours.

  • Work-up: After cooling, dilute the reaction with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the desired biphenylamine.

Part B: Diazotization and Cyclization

  • Diazotization: Dissolve the biphenylamine from Part A (2.96 g, 9.5 mmol) in glacial acetic acid (30 mL) and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (0.72 g, 10.5 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature.

  • Isolation of Triazole: Pour the reaction mixture into ice-water (100 mL). Collect the precipitated 1-(5-chloro-2-methoxyphenyl)-1-methyl-1H-benzo[d][1][2][3]triazole by filtration, wash with water, and dry.

  • Cyclization: In a flask equipped with a reflux condenser, dissolve the dried triazole in diphenyl ether (20 mL). Heat the solution to 250 °C and maintain this temperature until the evolution of nitrogen gas ceases (approximately 2-3 hours).

  • Work-up: Cool the reaction mixture and add hexane (50 mL) to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with hexane, and recrystallize from ethanol to afford 2-chloro-7-methoxy-9-methylcarbazole.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Appearance
N-(5-Chloro-2-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-2-amineC₂₀H₁₈ClNO323.8270-80Viscous oil
2-Chloro-7-methoxy-9-methylcarbazoleC₁₄H₁₂ClNO245.7060-70White to off-white solid

III. Synthesis of 5-Chloro-2-methoxy-1-methyl-3-phenyl-1H-indole via Bischler-Möhlau Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic drugs. The Bischler-Möhlau indole synthesis is a classic method that involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline, typically in the presence of an acid catalyst.

Causality Behind Experimental Choices

In this adaptation of the Bischler-Möhlau synthesis, 5-chloro-2-methoxy-N-methylaniline is reacted with α-bromoacetophenone. The reaction proceeds through the initial N-alkylation of the aniline by the α-bromoketone to form an α-anilinoketone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline, followed by dehydration to yield the indole. The use of a high-boiling solvent like nitrobenzene allows for the high temperatures often required for this cyclization. The N-methyl group on the starting aniline directs the final product to be the N-methylated indole.

Experimental Workflow Diagram

start 5-Chloro-2-methoxy-N-methylaniline + α-Bromoacetophenone reaction Bischler-Möhlau Reaction (Nitrobenzene, 180-200 °C) start->reaction intermediate α-(5-Chloro-2-methoxy-N-methylanilino)acetophenone (in situ) reaction->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 5-Chloro-2-methoxy-1-methyl-3-phenyl-1H-indole cyclization->product

Caption: Synthesis of a substituted indole via Bischler-Möhlau reaction.

Detailed Protocol: Synthesis of 5-Chloro-2-methoxy-1-methyl-3-phenyl-1H-indole
  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, combine 5-chloro-2-methoxy-N-methylaniline (1.72 g, 10 mmol) and α-bromoacetophenone (1.99 g, 10 mmol).

  • Solvent Addition: Add nitrobenzene (20 mL) to the flask.

  • Reaction: Heat the mixture to 180-200 °C and maintain for 6 hours.

  • Work-up: After cooling to room temperature, add ethanol (50 mL) to the reaction mixture. The product may precipitate upon cooling or addition of ethanol.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purification: Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain 5-chloro-2-methoxy-1-methyl-3-phenyl-1H-indole.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Appearance
5-Chloro-2-methoxy-1-methyl-3-phenyl-1H-indoleC₁₆H₁₄ClNO271.7440-50Crystalline solid

Conclusion

This guide has detailed the synthesis of three important classes of heterocyclic compounds—acridones, carbazoles, and indoles—starting from the versatile building block, 5-chloro-2-methoxy-N-methylaniline. By providing a rationale for the experimental choices, detailed step-by-step protocols, and visual workflows, this document aims to empower researchers in the fields of organic synthesis and drug discovery. The presented methodologies, while based on classical name reactions, are tailored to the specific substrate, offering a practical resource for the preparation of novel and potentially bioactive molecules. Further exploration of palladium-catalyzed and other modern synthetic methods could provide alternative and potentially more efficient routes to these and other heterocyclic systems from this valuable starting material.

References

  • Ullmann, F., & Kipper, H. (1905). Ueber N-Phenyl-anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 38(2), 2120-2125. [Link]

  • Graebe, C., & Ullmann, F. (1896). Ueber eine neue Carbazolsynthese. Justus Liebig's Annalen der Chemie, 291(1), 16-17. [Link]

  • Bischler, A., & Möhlau, R. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873. [Link]

  • Organic Syntheses Procedure for Acridone. [Link]

  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025, (iii), 1-16. [Link]

  • The Graebe–Ullmann Carbazole‐Carboline Synthesis. Request PDF. [Link]

  • Bischler–Möhlau indole synthesis. Wikipedia. [Link]

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Application Notes and Protocols for the Scalable Manufacturing of 5-chloro-2-methoxy-N-methylaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-chloro-2-methoxy-N-methylaniline HCl in Pharmaceutical Development

5-chloro-2-methoxy-N-methylaniline hydrochloride is a key starting material and advanced intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is present in a variety of therapeutic agents, making a reliable and scalable manufacturing process for this compound of critical importance to the pharmaceutical industry. The methyl group on the aniline nitrogen, in particular, can significantly influence the pharmacological activity, selectivity, and pharmacokinetic properties of the final drug molecule. Therefore, a robust and well-characterized manufacturing process is essential to ensure a consistent supply of high-quality material for drug development and commercial production.

This application note provides a comprehensive guide to the scalable manufacturing of 5-chloro-2-methoxy-N-methylaniline HCl, with a focus on scientifically sound, field-proven methodologies that adhere to the principles of Good Manufacturing Practice (GMP).[][2][3][4][5] We will delve into a preferred synthetic route, detailing the rationale behind the chosen chemistry and providing scalable protocols for each stage of the process. Additionally, we will cover critical aspects of purification, impurity control, and analytical characterization to ensure the final product meets the stringent quality requirements of the pharmaceutical industry.

Strategic Selection of a Scalable N-Methylation Process: The Eschweiler-Clarke Reaction

The N-methylation of the precursor, 5-chloro-2-methoxyaniline, is the cornerstone of this manufacturing process. While various methods exist for the N-methylation of anilines, the Eschweiler-Clarke reaction stands out as a particularly advantageous choice for large-scale production for several key reasons:

  • High Selectivity and Avoidance of Over-Methylation: A significant challenge in N-methylation is the potential for the reaction to proceed to the formation of quaternary ammonium salts, which are often difficult to remove impurities. The Eschweiler-Clarke reaction mechanism inherently prevents this over-alkylation, stopping cleanly at the tertiary amine stage.[6] This high selectivity simplifies the purification process and improves the overall yield and purity of the desired product.

  • Cost-Effective and Readily Available Reagents: The reaction utilizes formaldehyde and formic acid, which are inexpensive, readily available bulk chemicals. This is a crucial consideration for industrial-scale synthesis where raw material costs can significantly impact the final product's price.

  • Robust and Well-Established Methodology: The Eschweiler-Clarke reaction is a well-understood and widely practiced transformation in organic synthesis.[6][7] Its robustness and predictability make it a reliable choice for a manufacturing setting where consistency and reproducibility are paramount.

  • Favorable Reaction Conditions: The reaction is typically carried out at moderate temperatures and atmospheric pressure, obviating the need for specialized high-pressure or cryogenic equipment. This simplifies reactor design and reduces operational costs.

  • Avoidance of Toxic and Expensive Methylating Agents: Alternative methylation strategies often employ hazardous reagents like methyl iodide or dimethyl sulfate, which are toxic and can introduce genotoxic impurities.[8] The Eschweiler-Clarke reaction provides a safer and more environmentally benign alternative.

Overall Manufacturing Workflow

The scalable manufacturing process for 5-chloro-2-methoxy-N-methylaniline HCl can be conceptually divided into three main stages: the synthesis of the precursor 5-chloro-2-methoxyaniline, the N-methylation via the Eschweiler-Clarke reaction, and the final salt formation and purification.

Manufacturing Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Salt Formation & Purification Start 4-Chloro-1-methoxy-2-nitrobenzene Reduction Reduction Start->Reduction Precursor 5-chloro-2-methoxyaniline Reduction->Precursor Methylation Eschweiler-Clarke Reaction Precursor->Methylation FreeBase 5-chloro-2-methoxy-N-methylaniline (Free Base) Methylation->FreeBase SaltFormation HCl Salt Formation FreeBase->SaltFormation FinalProduct 5-chloro-2-methoxy-N-methylaniline HCl SaltFormation->FinalProduct

Caption: Overall manufacturing workflow for 5-chloro-2-methoxy-N-methylaniline HCl.

Detailed Manufacturing Protocols

The following protocols are designed for a scalable batch size and should be adapted and optimized based on the specific equipment and safety infrastructure of the manufacturing facility. All operations should be conducted in accordance with current Good Manufacturing Practices (cGMP).[][2][3][4][5]

Part 1: Synthesis of 5-chloro-2-methoxyaniline

The synthesis of the starting material, 5-chloro-2-methoxyaniline, is typically achieved through the reduction of 4-chloro-1-methoxy-2-nitrobenzene. A common and scalable method involves catalytic hydrogenation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (kmol)
4-chloro-1-methoxy-2-nitrobenzene89-21-4187.58100.00.533
Methanol67-56-132.04500.0-
Palladium on Carbon (5% Pd)7440-05-3-1.0-
Hydrogen Gas1333-74-02.02As required-

Protocol:

  • Reactor Setup: Charge a suitable hydrogenation reactor with 4-chloro-1-methoxy-2-nitrobenzene and methanol.

  • Inerting: Purge the reactor with nitrogen to remove any residual oxygen.

  • Catalyst Charging: Carefully add the 5% Palladium on Carbon catalyst to the reactor under a nitrogen blanket.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi) and heat the mixture to 50-60 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by in-process control (IPC) using HPLC or GC to confirm the complete consumption of the starting material.

  • Catalyst Filtration: After the reaction is complete, cool the reactor to room temperature and carefully filter the reaction mixture to remove the palladium catalyst. The filtration should be performed under a nitrogen atmosphere to prevent the pyrophoric catalyst from igniting.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Crystallization and Isolation: The crude 5-chloro-2-methoxyaniline can be purified by crystallization from a suitable solvent system, such as ethanol/water or heptane, to yield a crystalline solid.[9]

  • Drying: Dry the purified product under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.

Part 2: N-Methylation via Eschweiler-Clarke Reaction

This protocol details the N-methylation of 5-chloro-2-methoxyaniline to form the free base of the final product.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (kmol)
5-chloro-2-methoxyaniline95-03-4157.6075.00.476
Formic Acid (99%)64-18-646.0352.51.14
Formaldehyde (37% in water)50-00-030.0385.01.05
Toluene108-88-392.14375.0-
Sodium Hydroxide (50% aq. sol.)1310-73-240.00As required-

Protocol:

  • Reactor Charging: Charge the 5-chloro-2-methoxyaniline and toluene into a suitable reactor equipped with a reflux condenser and a Dean-Stark trap.

  • Addition of Reagents: To the stirred mixture, add the formic acid followed by the formaldehyde solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C). Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by IPC (HPLC or GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water to the reactor.

    • Basify the mixture by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is >12. This step neutralizes the excess formic acid and liberates the free amine.

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer with toluene to recover any remaining product.

  • Purification of the Free Base:

    • Combine the organic layers and wash with water to remove any residual salts.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the toluene. The resulting crude 5-chloro-2-methoxy-N-methylaniline can be purified by vacuum distillation.

Part 3: Formation and Purification of the Hydrochloride Salt

The final step involves the conversion of the purified free base to its hydrochloride salt and subsequent purification by crystallization.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (kmol)
5-chloro-2-methoxy-N-methylaniline (free base)-171.6370.00.408
Isopropanol (IPA)67-63-060.10350.0-
Hydrochloric Acid (concentrated, 37%)7647-01-036.4641.00.414

Protocol:

  • Dissolution: Dissolve the purified 5-chloro-2-methoxy-N-methylaniline free base in isopropanol in a suitable reactor.

  • Salt Formation: Slowly add concentrated hydrochloric acid to the stirred solution. The hydrochloride salt will precipitate out of the solution. The addition should be done at a controlled temperature to manage the exotherm.

  • Crystallization: Stir the resulting slurry at room temperature for a specified period to allow for complete crystallization. Cooling the slurry may improve the yield.

  • Isolation: Isolate the crystalline product by filtration.

  • Washing: Wash the filter cake with cold isopropanol to remove any residual impurities.

  • Drying: Dry the final product under vacuum at a suitable temperature (e.g., 60-70 °C) until the residual solvent levels meet the required specifications.

Impurity Profiling and Control

A thorough understanding and control of impurities are critical in the manufacturing of any pharmaceutical intermediate.[10] The following table outlines potential impurities that may arise during the synthesis of 5-chloro-2-methoxy-N-methylaniline HCl and strategies for their control.

Impurity NameSourceControl Strategy
4-chloro-1-methoxy-2-nitrobenzeneUnreacted starting material from the reduction step.Ensure the reduction reaction goes to completion through appropriate reaction time, temperature, and catalyst loading. Monitor by IPC.
5-chloro-2-methoxyanilineUnreacted starting material from the N-methylation step.Optimize the stoichiometry of formaldehyde and formic acid and ensure sufficient reaction time and temperature. Monitor by IPC.
N-formyl-5-chloro-2-methoxyanilineA potential side product from the reaction of the starting aniline with formic acid.The Eschweiler-Clarke conditions generally favor methylation over formylation. Control of reaction temperature and reagent stoichiometry is important.
Bis(5-chloro-2-methoxyphenyl)methaneA potential side product from the reaction of the aniline with formaldehyde under acidic conditions.The use of formic acid as both the acid catalyst and reducing agent in the Eschweiler-Clarke reaction minimizes the formation of this type of impurity.
Residual Solvents (Methanol, Toluene, Isopropanol)Solvents used in the various stages of the process.Implement efficient solvent removal steps (distillation, vacuum drying) and monitor residual solvent levels in the final product using GC to ensure they are within acceptable limits as per ICH guidelines.
Heavy Metals (e.g., Palladium)From the hydrogenation catalyst.Use an efficient filtration method to remove the catalyst after the reduction step. Perform elemental analysis on the final product to ensure heavy metal content is below specified limits.

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring the manufacturing process and ensuring the quality of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final product and for in-process control.

ParameterSpecification
Column C18 reverse-phase, e.g., 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A gradient of acetonitrile and water (with a suitable buffer, e.g., 0.1% trifluoroacetic acid or phosphate buffer) is typically used.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detector UV detector at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Analysis Time Typically 15-30 minutes, depending on the gradient profile required to separate all impurities.
Gas Chromatography (GC)

GC is particularly useful for the analysis of residual solvents and can also be used for purity assessment of the free base.

ParameterSpecification
Column A non-polar or medium-polarity column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is suitable for this analysis.
Carrier Gas Helium or Nitrogen at a constant flow rate.
Injector Temperature 250 °C
Detector Temperature 280 °C (for a Flame Ionization Detector - FID)
Oven Program A temperature gradient program is typically used, for example, starting at 50 °C and ramping up to 250 °C to elute all components.
Analysis For residual solvents, headspace GC is the preferred method. For purity analysis, a direct injection of a diluted sample in a suitable solvent is used.

Troubleshooting and Process Optimization

Troubleshooting cluster_methylation N-Methylation Stage cluster_purification Purification Stage Problem Observed Issue IncompleteReaction Incomplete Reaction Problem->IncompleteReaction [Methylation] ByproductFormation Byproduct Formation Problem->ByproductFormation [Methylation] LowYield Low Yield Problem->LowYield [Purification] PoorPurity Poor Purity Problem->PoorPurity [Purification] CheckReagents Check Stoichiometry & Quality of Reagents IncompleteReaction->CheckReagents Cause? CheckConditions Verify Temperature & Reaction Time IncompleteReaction->CheckConditions Cause? OptimizeConditions Adjust Temperature & Reagent Addition Rate ByproductFormation->OptimizeConditions Solution CheckLosses Review Filtration & Extraction Steps LowYield->CheckLosses Cause? OptimizeCrystallization Adjust Solvent Ratio & Cooling Profile LowYield->OptimizeCrystallization Solution Recrystallize Perform Recrystallization PoorPurity->Recrystallize Solution CheckWorkup Ensure Efficient Phase Separation & Washing PoorPurity->CheckWorkup Cause?

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 5-chloro-2-methoxy-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloro-2-methoxy-N-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this key intermediate. My approach is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and adapt protocols to your specific laboratory environment. We will explore the critical parameters of the synthesis, from the N-methylation of the aniline precursor to the final salt formation, ensuring a robust and reproducible process.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is fundamentally a two-stage process. First is the selective mono-N-methylation of the starting material, 5-chloro-2-methoxyaniline. The second is the conversion of the resulting free base into its stable hydrochloride salt. Success hinges on maximizing the efficiency of the first stage while preventing common side reactions, and ensuring a high-recovery, high-purity isolation in the second.

The precursor, 5-chloro-2-methoxyaniline, is typically synthesized via the reduction of 4-chloro-1-methoxy-2-nitrobenzene, often using reagents like hydrazine hydrate in the presence of a catalyst.[1] Ensuring the high purity of this starting material is the first critical step in achieving a high-yield final product.

Synthetic_Workflow cluster_0 Stage 1: N-Methylation cluster_1 Stage 2: Salt Formation A 5-chloro-2-methoxyaniline (Starting Material) B N-Methylation Reaction (e.g., Reductive Amination) A->B Methylating Agent + Reducing Agent C 5-chloro-2-methoxy-N-methylaniline (Free Base) B->C Work-up & Purification D Dissolution in Anhydrous Solvent C->D E Addition of HCl D->E F Precipitation & Isolation E->F G 5-chloro-2-methoxy-N-methylaniline hydrochloride F->G Final Product Reductive_Amination_Mechanism A Aniline (R-NH2) C Hemiaminal Intermediate A->C + B Formaldehyde (CH2O) D Iminium Ion [R-N+=CH2] C->D - H2O F N-Methylated Aniline (R-NHCH3) D->F Reduction E Reducing Agent (e.g., NaBH4)

Sources

Troubleshooting solubility issues of 5-chloro-2-methoxy-N-methylaniline in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Formulation Challenges

Executive Summary & Compound Profile

The Core Challenge: 5-Chloro-2-methoxy-N-methylaniline (CAS: 30427-11-3) presents a classic "Lipophilic Weak Base" profile.[1] Its solubility is strictly pH-dependent.[1] Users frequently encounter precipitation because the compound’s pKa (estimated ~3.8–4.[1][2]2) is significantly lower than physiological pH.[1][2]

Technical Translation: At neutral pH (water, PBS), the nitrogen lone pair remains unprotonated, rendering the molecule neutral and highly lipophilic (LogP ~2.6–3.0).[2] It will only dissolve freely in aqueous media when the pH is driven below 2.5 , forcing protonation.

Physicochemical Data Table
PropertyValue (Est.)Implication for Solubility
Molecular Weight 171.62 g/mol Small molecule, kinetics are fast.[1]
pKa (Conjugate Acid) ~3.8 – 4.1Critical: Acts as a base only in strong acid.[1][2] Neutral at pH > 5.[1]
LogP (Lipophilicity) ~2.6 – 3.0Poor water solubility (<1 mg/mL) in neutral form.[1][2] High permeability.[1]
Physical State Oil or Low-MP SolidMay form oily droplets rather than crystals upon precipitation.[1]
Oxidation Potential HighAniline derivatives oxidize to colored azo/nitroso compounds.[1]

Diagnostic Workflow

Use this decision tree to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start START: Visual Inspection of Mixture Q1 Is the compound floating or oiling out? Start->Q1 Q2 Check pH of Solution Q1->Q2 Yes, undissolved Q3 Did it precipitate after dilution? Q1->Q3 No, was dissolved then cloudy Result_Acid pH < 3.0 Q2->Result_Acid Result_Neutral pH > 4.0 Q2->Result_Neutral Action_Acid Issue: 'Salting Out' or Saturation Action: Add 10% DMSO or Switch to Cyclodextrin Result_Acid->Action_Acid Action_Neutral Issue: Unprotonated Base Action: Acidify with 1N HCl or Use Organic Co-solvent Result_Neutral->Action_Neutral Action_Crash Issue: Solvent Shift 'Crash Out' Action: Pre-formulate in PEG400/Tween 80 Q3->Action_Crash Yes

Figure 1: Decision matrix for diagnosing solubility failures based on visual evidence and pH context.

Troubleshooting Guide (FAQ)

Issue 1: "I added the compound to water/PBS, and it just floats or sticks to the glass."

Diagnosis: You are trying to dissolve the Free Base in a neutral solvent. The Science: The aniline nitrogen has a lone pair of electrons. In water (pH 7), the concentration of H+ ions is too low to protonate this nitrogen (pKa ~4).[2] The molecule remains uncharged and hydrophobic.[1] Corrective Action:

  • Acidification: If your assay tolerates acidic conditions, dissolve the compound in 0.1 N HCl first.[1] This converts the base to its Hydrochloride Salt (B-HCl), which is water-soluble.[1]

  • Organic Stock: Dissolve the compound in 100% DMSO or Ethanol to make a high-concentration stock (e.g., 100 mM), then dilute into the aqueous buffer. Warning: See Issue 2.

Issue 2: "It dissolved in DMSO, but precipitated immediately when I diluted it into buffer."

Diagnosis: This is the "Crash-Out" Phenomenon .[1] The Science: You created a supersaturated solution.[1] When the DMSO stock is diluted into aqueous buffer (pH 7.4), the solvent environment becomes highly polar.[2] Since the pH > pKa, the compound reverts to its neutral, hydrophobic form and precipitates because the small amount of DMSO (e.g., 1%) cannot solubilize the neutral mass.[2] Corrective Action:

  • Protocol: Use a "Co-solvent/Surfactant" vehicle.[1][3]

  • Recipe: 5% DMSO + 5% Tween 80 + 90% Saline. The surfactant (Tween 80) creates micelles that sequester the neutral drug, preventing precipitation.[2]

Issue 3: "The solution turned pink/brown after sitting on the bench."

Diagnosis: Oxidative Degradation . The Science: Electron-rich anilines (especially with methoxy donors) are prone to auto-oxidation in air, forming colored azo or nitroso impurities.[1] Corrective Action:

  • Immediate: Prepare solutions fresh. Do not store aqueous stocks.

  • Stabilization: Add an antioxidant like Ascorbic Acid (0.1%) or Sodium Metabisulfite to the buffer if compatible with your assay.[1][2]

  • Storage: Store the solid powder under nitrogen/argon at -20°C.

Experimental Protocols

Protocol A: In-Situ Salt Formation (For Aqueous Assays)

Use this when you need a purely aqueous solution and can tolerate low pH.[1][2]

  • Weighing: Weigh 10 mg of 5-chloro-2-methoxy-N-methylaniline.

  • Acid Addition: Add 900 µL of water. Note: It will not dissolve.

  • Titration: Slowly add 1.0 N HCl dropwise while vortexing.

  • Observation: The solution should clear as the pH drops below 3.0.

  • Adjustment: Once clear, adjust volume to 10 mL with water.

  • Validation: Measure pH. It must remain < 3.0 to maintain solubility.[1]

Protocol B: Formulation for Animal Studies (Neutral pH)

Use this for IP/IV injection where low pH is painful or toxic.[2]

Target Concentration: 5 mg/mL Vehicle: 10% DMSO / 40% PEG400 / 50% Water

  • Step 1 (Solubilization): Dissolve 5 mg of compound in 100 µL DMSO . Vortex until clear.

  • Step 2 (Stabilization): Add 400 µL PEG400 (Polyethylene Glycol).[1][2] Vortex mix.

  • Step 3 (Dilution): Slowly add 500 µL warm water (37°C) dropwise while vortexing.

    • Why warm water? Reduces the shock of polarity change.[1]

  • Result: A clear, viscous solution suitable for injection.[1]

References & Grounding

  • PubChem Compound Summary: 5-Chloro-2-methoxyaniline (Analog Data). Source: National Center for Biotechnology Information (2025).[1][2] Relevance: Provides structural basis for lipophilicity and toxicity warnings.[1] URL:[Link][1][2]

  • Solubility of Amines in Water (IUPAC-NIST Solubility Data Series). Source: Goral, M. et al. (2012).[1][2] Journal of Physical and Chemical Reference Data. Relevance: Establishes the fundamental relationship between alkyl chain length, amine classification, and aqueous solubility. URL:[Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. Source: Savjani, K. T., et al. (2012).[2] ISRN Pharmaceutics.[1] Relevance: Validates the use of pH adjustment, cosolvents (PEG/DMSO), and surfactants (Tween) as standard troubleshooting protocols. URL:[Link]

  • pKa Data for Aniline Derivatives. Source: Ibne-Rasa, K. M. (1967).[1][2] Journal of Chemical Education. Relevance: Provides theoretical grounding for the low pKa (~4.[1][2]0) of chloro-substituted anilines, explaining the need for strong acidic conditions for solubility.[1] URL:[Link][1][2]

Sources

Minimizing side reactions during the N-methylation of chloro-anisidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Chloro-anisidines . It is designed to troubleshoot the specific electronic and steric challenges inherent to this scaffold during N-methylation.

Ticket ID: N-ME-CLA-001 Status: Open Assigned Specialist: Senior Application Scientist

The Core Challenge: The "Runaway" Nucleophile

Context: You are attempting to mono-methylate a chloro-anisidine (e.g., 3-chloro-4-methoxyaniline). The Problem: The product (N-methyl secondary amine) is often more nucleophilic than the starting material (primary amine). This leads to a kinetic "runaway" effect, resulting in mixtures of starting material, desired product, and the unwanted N,N-dimethyl (tertiary) or quaternary ammonium salts.

Substrate Analysis:

  • Methoxy Group (-OMe): Strong Electron Donating Group (EDG). It pushes electron density into the ring, significantly increasing the nucleophilicity of the amine.

  • Chloro Group (-Cl): Weak Electron Withdrawing Group (EWG) + Steric Bulk. While it slightly deactivates the ring, its steric hindrance (depending on position) often fails to prevent over-alkylation but does pose a risk of side-reaction (dehalogenation).

Interactive Troubleshooting Modules

Module A: Direct Alkylation (MeI / DMS)

Use this module if you are using Methyl Iodide or Dimethyl Sulfate.

User Issue: "I am seeing significant N,N-dimethylation even when using 1.0 equivalent of MeI."

Root Cause: The inductive effect of the first added methyl group makes the nitrogen lone pair more available for a second attack.

Protocol Adjustment (The "Base-Switch" Method): Do not use strong bases (like K₂CO₃ or Cs₂CO₃) which rapidly deprotonate the intermediate. Switch to a weak inorganic base that buffers the reaction.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Base K₂CO₃, NaH, KOHNaHCO₃ or Li₂CO₃
Stoichiometry 1.0 - 1.2 eq MeI0.8 - 0.9 eq MeI (Sacrifice yield for purity)
Solvent DMF (Promotes poly-alkylation)THF or Toluene (Less polar solvents suppress ionization)

Critical Warning: If your chloro-anisidine has the -Cl ortho to the amine, the steric hindrance will slow the first methylation, but once the methyl is on, the second methylation might proceed at a similar rate. In this specific case, Direct Alkylation is not recommended .

Module B: Reductive Amination (Formaldehyde)

Use this module if you are using Formaldehyde (HCHO) and a reducing agent.[1]

User Issue: "I am losing the Chlorine atom (Dehalogenation)" OR "The reaction stalls."

Root Cause Analysis:

  • Dehalogenation: You are likely using Catalytic Hydrogenation (H₂/Pd-C) . Palladium on Carbon will readily cleave aryl chlorides, especially in electron-rich rings like anisidines.

  • Stalling: Formation of the hemiaminal or imine is reversible. If the reducing agent is added too early or is too weak, the equilibrium shifts back.

The Fix: Sodium Triacetoxyborohydride (STAB) Protocol STAB (NaBH(OAc)₃) is milder than NaBH₄ and will not reduce the aryl chloride.

Step-by-Step Protocol:

  • Imine Formation: Dissolve Chloro-anisidine (1.0 eq) in DCE (1,2-Dichloroethane) or THF.

  • Reagent Addition: Add Formaldehyde (37% aq. or Paraformaldehyde) (1.05 eq).

  • Acid Catalyst: Add Acetic Acid (1.0 eq). Crucial for catalyzing imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.4 eq) in one portion.

  • Time: Stir at Room Temp for 2–4 hours.

  • Quench: Sat. NaHCO₃.

Visualizing the Risk:

DehalogenationRisk Figure 1: Dehalogenation risk in Reductive Amination pathways. Start Chloro-Anisidine + HCHO MethodA Method A: H2 / Pd-C Start->MethodA Hydrogenation MethodB Method B: NaBH(OAc)3 (STAB) Start->MethodB Hydride Transfer ResultA Des-Chloro Product (Side Reaction) MethodA->ResultA C-Cl Bond Cleavage ResultB N-Methyl-Chloro-Anisidine (Target) MethodB->ResultB Selective Reduction

[1]

Module C: High-Selectivity Alternatives (The "Golden" Routes)

Use this module if purity is critical and you cannot tolerate dimethyl byproducts.

Option 1: Chan-Lam Coupling (Copper Promoted)

This is the modern "secret weapon" for aniline methylation. It uses Methylboronic acid and is strictly mono-selective.

  • Mechanism: Oxidative coupling via a Cu(II) species.

  • Reagents: Methylboronic acid (MeB(OH)₂), Cu(OAc)₂, Pyridine (or 2,6-lutidine).

  • Why it works: The mechanism involves coordination to the nitrogen. Once one methyl group is added, the steric bulk and altered electronics prevent the copper complex from coordinating effectively for a second cycle.

  • Reference: Gonzalez et al.[2] (See Ref 1).

Option 2: The "Protect-Methylate-Deprotect" Strategy

If you have time and need 100% selectivity.

  • Protection: React amine with Boc₂O

    
    N-Boc-Chloro-anisidine .
    
  • Methylation: Treat with NaH (1.1 eq) in DMF, then add MeI (1.1 eq).

    • Note: The Boc group acidifies the N-H proton, allowing clean deprotonation. The bulky Boc group prevents di-methylation.

  • Deprotection: TFA/DCM (1:1).

Decision Logic & Workflow

Use this logic gate to select your experimental approach.

DecisionTree Figure 2: Method selection based on regiochemistry and purity requirements. Start Start: N-Methylation of Chloro-Anisidine Q1 Is the Chloro group ortho to the amine? Start->Q1 RouteB Route B: Chan-Lam Coupling (Cu(OAc)2 + MeB(OH)2) Q1->RouteB Yes (Steric blocking) Q2 Is strict mono-selectivity required (>98%)? Q1->Q2 No (Meta/Para) RouteA Route A: Reductive Amination (STAB + HCHO) RouteC Route C: Boc-Protection Strategy Q2->RouteA No (90-95% is okay) Q2->RouteC Yes (Pharma Grade)

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ instead of NaBH(OAc)₃ for reductive amination? A: It is risky. NaBH₄ is a stronger reducing agent and will reduce the aldehyde (Formaldehyde) to Methanol faster than it reduces the imine. If you must use NaBH₄, you must pre-form the imine (stir amine + formaldehyde for 2 hours) before adding the borohydride. STAB allows for a "one-pot" procedure because it reduces aldehydes very slowly.

Q: I see a purple/black color developing during the reaction. Is this normal? A: Anisidines are prone to oxidation to quinone-imine species (resembling "aniline black" dyes). This often happens if the reaction is exposed to air or if metal contaminants are present. Ensure you are working under Nitrogen/Argon atmosphere.

Q: Will the Chlorine atom fall off if I use strong base (NaH) in the Boc-methylation route? A: Generally, no. Aryl chlorides are stable to NaH at room temperature. However, if you heat the reaction in DMF, you risk


 displacement of the Chloride by the solvent or methoxide impurities. Keep the methylation step at 0°C to RT.

References

  • Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 Source: Organic Letters (2009) URL:[2][3][Link] Relevance: Defines the Chan-Lam protocol for high selectivity.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry (1996) URL:[Link] Relevance: The foundational text for using STAB (NaBH(OAc)3) to prevent side reactions.

  • Selective Mono-N-methylation of Anilines with Methanol Catalyzed by Rhenium Complexes Source: Journal of Catalysis (2018) URL:[Link] Relevance: Advanced "borrowing hydrogen" techniques for green chemistry applications.

Sources

Technical Support Center: A Guide to Ensuring the Stability of 5-chloro-2-methoxy-N-methylaniline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-chloro-2-methoxy-N-methylaniline is a substituted aniline derivative frequently employed as an intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. The reliability and reproducibility of experiments involving this compound are critically dependent on its stability in solution. Like many aniline derivatives, it is susceptible to degradation, which can compromise sample integrity, lead to inconsistent results, and generate confounding impurities.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability challenges associated with 5-chloro-2-methoxy-N-methylaniline. Adopting these best practices will ensure the validity of your experimental data and prevent costly delays in research and development programs.

Section 1: Understanding the Molecule - Core Stability Concerns

This section addresses the fundamental chemical properties of 5-chloro-2-methoxy-N-methylaniline that influence its stability.

Q1: What are the key structural features of 5-chloro-2-methoxy-N-methylaniline that affect its stability?

A1: The stability of 5-chloro-2-methoxy-N-methylaniline is primarily governed by the interplay of its functional groups:

  • Aniline Core: The aromatic amine is the most reactive site. The nitrogen lone pair is susceptible to oxidation, a common degradation pathway for anilines that often results in the formation of colored impurities.[1][3]

  • Methoxy Group (-OCH₃): As an electron-donating group (EDG), the methoxy substituent increases the electron density of the aromatic ring, making it more susceptible to oxidative processes.[4][5]

  • Chloro Group (-Cl): As an electron-withdrawing group (EWG), the chloro substituent decreases the electron density of the ring and the basicity of the amine. This can have a modest stabilizing effect against some forms of degradation compared to non-halogenated anilines.[6][7]

  • N-methyl Group (-CH₃): The methyl group on the nitrogen makes it a secondary amine. While it doesn't fundamentally change the susceptibility to oxidation, it influences the specific byproducts that may form.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The two most significant degradation pathways are oxidation and photodegradation.

  • Oxidation: This is the most common cause of instability. Exposure to atmospheric oxygen, trace metal ions, or other oxidizing agents can initiate a cascade of reactions. The aniline nitrogen can be oxidized to form nitroso, nitro, and eventually, highly colored polymeric azo compounds.[1][3] This process is often autocatalytic and is the primary reason solutions may darken over time.

  • Photodegradation: Aromatic amines are often light-sensitive.[8] Exposure to UV or even ambient laboratory light can provide the energy to initiate oxidation or other radical-based degradation reactions, leading to discoloration and the formation of impurities.

Section 2: Proactive Stability Management - Best Practices for Preparation and Storage

Implementing robust handling and storage procedures is the most effective way to prevent degradation.

Q3: How should I properly store the neat (undissolved) compound?

A3: The neat compound should be stored in a tightly sealed container in a cool, dark, and dry place.[9] For long-term storage, consider placing it inside a desiccator under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and oxygen.

Q4: What are the recommended solvents for preparing stock solutions?

A4: The choice of solvent is critical for maximizing stability. High-purity, anhydrous, and aprotic solvents are strongly recommended. Whenever possible, solvents should be degassed to remove dissolved oxygen prior to use.

Solvent CategoryRecommended SolventsRationale & Considerations
Highly Recommended Acetonitrile (ACN), Anhydrous Dimethyl Sulfoxide (DMSO)Aprotic, good solvating power, and less likely to participate in degradation reactions. Use high-purity grades (e.g., HPLC or spectrophotometric grade).
Acceptable (with caution) Tetrahydrofuran (THF), Dichloromethane (DCM)Ensure peroxide-free THF, as peroxides are strong oxidizing agents. DCM should be anhydrous and stored over molecular sieves.
Avoid for Long-Term Storage Methanol, EthanolProtic solvents can facilitate certain degradation pathways. If required for an experiment, prepare solutions fresh and use them immediately.
Aqueous Solutions Buffered solutions (e.g., phosphate or acetate)Generally not recommended due to lower stability. If unavoidable, use degassed, high-purity water and a slightly acidic to neutral pH buffer (pH 5-7). The protonated amine is less susceptible to oxidation.

Q5: What is the best procedure for preparing a stable solution?

A5: Following a systematic protocol can dramatically improve solution stability.

  • Select Materials: Use a volumetric flask made of amber glass or an amber vial to protect the solution from light.[8][10]

  • Degas Solvent: Before preparing the solution, degas your chosen solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a sonication/vacuum cycle.

  • Weigh Compound: Quickly weigh the required amount of 5-chloro-2-methoxy-N-methylaniline and transfer it to the flask. Minimize the time the solid is exposed to air and light.

  • Dissolve and Fill: Add a portion of the degassed solvent to dissolve the compound completely. Once dissolved, fill the flask to the volumetric mark with the degassed solvent.

  • Blanket with Inert Gas: Before sealing the container, gently flush the headspace with argon or nitrogen.

  • Seal and Store: Seal the container tightly with a high-quality cap (e.g., a PTFE-lined cap). Store the solution at the recommended temperature (typically 2-8°C or -20°C for long-term storage) and protected from light.[11]

Section 3: Troubleshooting Common Stability Issues

This section provides a question-and-answer guide to diagnosing and resolving problems as they arise.

Q6: My solution of 5-chloro-2-methoxy-N-methylaniline has turned yellow/brown. Why did this happen and what should I do?

A6: Discoloration is the most common indicator of degradation.

  • Cause: The color change is almost certainly due to the formation of oxidized, polymeric byproducts.[1] This indicates that the solution was exposed to oxygen, light, or both. Trace metal contaminants in the solvent or on glassware can also catalyze this process.

  • Solution:

    • Discard the Solution: Do not use the discolored solution for your experiments, as it contains significant impurities and the concentration of the parent compound is no longer accurate.

    • Review Your Protocol: Re-examine your preparation and storage procedure against the best practices outlined in Q5. Were you using an amber vial? Was the solvent degassed? Was the container tightly sealed?

    • Prepare a Fresh Solution: Make a new solution, strictly adhering to the recommended protocol.

Q7: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis. How can I confirm if this is due to degradation?

A7: The appearance of new peaks over time is a clear sign of chemical transformation.

  • Confirmation Strategy:

    • Inject a Freshly Prepared Standard: Prepare a new solution from the solid compound and analyze it immediately. Compare this chromatogram to the one from your aged solution. Peaks present in the aged sample but absent (or much smaller) in the fresh sample are likely degradants.[12]

    • Perform a Forced Degradation Study (Optional but Recommended): Intentionally stress a small aliquot of a fresh solution (e.g., by exposing it to strong light, heat, or a mild oxidant like H₂O₂). Analyze the stressed sample. If the new peaks in your experimental sample match the retention times of the peaks generated during forced degradation, it provides strong evidence that they are indeed degradants.

  • Preventative Action: Improve your storage conditions immediately. Storing aliquots at -20°C or -70°C can significantly slow down degradation rates.[11] Ensure solutions are brought to room temperature before opening to prevent condensation.

Q8: My experimental results are inconsistent. Could solution instability be the cause?

A8: Absolutely. If the concentration of your active compound is decreasing over the course of an experiment or between experimental runs, it will lead directly to poor reproducibility.

  • Diagnostic Workflow:

    • Establish a Baseline: Analyze a freshly prepared solution by HPLC to determine its initial purity and concentration.

    • Analyze "End-of-Use" Samples: After completing an experiment, re-analyze the same stock solution. A significant decrease in the main peak area (>2-3%) or an increase in impurity peaks points to in-use instability.

    • Implement Stability-Preserving Measures: If instability is confirmed, consider preparing smaller, single-use aliquots of your stock solution. This prevents repeated freeze-thaw cycles and minimizes exposure of the bulk stock to air each time it is used.

Section 4: Protocols and Methodologies

Protocol 1: Short-Term Stability Assessment by HPLC-UV

This protocol provides a framework for verifying the stability of your solution over a typical experimental timeframe.

  • Preparation: Prepare a solution of 5-chloro-2-methoxy-N-methylaniline in your chosen solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject the solution onto an appropriate HPLC system.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).[12]

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 60:40 ACN:H₂O).

    • Detection: UV detector set to a wavelength of maximum absorbance (e.g., ~245 nm, verify with a UV scan).

    • Record Data: Record the peak area and retention time of the main peak. Note any impurity peaks. This is your baseline.

  • Incubation: Store the solution under your intended experimental conditions (e.g., on the benchtop at room temperature, in an autosampler at 10°C, etc.).

  • Time-Point Analysis: Inject the solution again at predetermined time points (e.g., T=2h, 4h, 8h, 24h).

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 value. A change of >5% is often considered significant. Monitor for the growth of any new impurity peaks.

Section 5: Visualizations and Diagrams

Diagram 1: Postulated Degradation Pathway

cluster_main Degradation of 5-chloro-2-methoxy-N-methylaniline A 5-chloro-2-methoxy-N-methylaniline B Radical Cation / N-Oxide Intermediates A->B Oxidation (O₂, light, trace metals) C Colored Polymeric Byproducts (e.g., Azo Compounds) B->C Further Oxidation & Polymerization

Caption: Postulated oxidative degradation pathway.

Diagram 2: Troubleshooting Workflow for Solution Instability

Start Instability Observed? (Color Change, New Peaks, Inconsistent Data) Check_Storage Review Storage Conditions: - Light protection? - Inert atmosphere? - Correct temperature? Start->Check_Storage Check_Prep Review Preparation Protocol: - Solvent quality? - Solvent degassed? - Glassware clean? Start->Check_Prep Analyze Analyze by HPLC vs. Fresh Standard Check_Storage->Analyze Check_Prep->Analyze Result Degradation Confirmed? Analyze->Result Result->Start No (Investigate other experimental variables) Action Discard Old Solution. Prepare Fresh Stock Using Best Practices (see Q5). Consider Single-Use Aliquots. Result->Action Yes

Caption: A logical workflow for troubleshooting stability issues.

References

  • Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic. Retrieved from [Link]

  • CPAChem. (2024, May 8). Safety data sheet - 5-Chloro-2-methoxyaniline. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet - 5-Chloro-2-methylaniline. Retrieved from [Link]

  • Mazumder, M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, June 14). Effect of Substituents on the Basicity of Anilines. YouTube. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure for Laboratories: Aniline. Retrieved from [Link]

  • Knowledge Sourcing Intelligence. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]

  • Lathioor, E. C., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline.
  • Lanxess. (2015, March). Product Safety Assessment: Aniline. Retrieved from [Link]

  • Ishihara, Y., et al. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. PMC - NIH. Retrieved from [Link]

  • Grzechulska-Damszel, J., et al. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. Retrieved from [Link]

  • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]

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Technical Support Center: Optimization of 5-Chloro-2-methoxy-N-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 5-chloro-2-methoxy-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for navigating the complexities of temperature and pH optimization. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Section 1: Fundamental Principles of Optimization

Before addressing specific troubleshooting scenarios, it is crucial to understand the physicochemical properties of 5-chloro-2-methoxy-N-methylaniline and the core principles governing its reactivity in N-alkylation and related reactions.

Molecular Characteristics and Reactivity:

5-Chloro-2-methoxy-N-methylaniline is a substituted aniline derivative. Its reactivity is governed by the electronic effects of its substituents:

  • Amino Group (-NHCH₃): The nitrogen's lone pair of electrons makes the molecule a nucleophile, which is fundamental to its role in substitution reactions.[1]

  • Methoxy Group (-OCH₃): As an electron-donating group, it increases the electron density of the aromatic ring, potentially enhancing the nucleophilicity of the amine.

  • Chloro Group (-Cl): As an electron-withdrawing group, it decreases the electron density of the ring, which can reduce the amine's basicity and nucleophilicity compared to unsubstituted aniline.[2]

The interplay of these groups dictates the molecule's overall reactivity. The primary challenge in reactions like N-methylation is the reduced nucleophilicity of the amino group due to the electron-withdrawing nature of the chloro substituent.[2] This often necessitates more forceful reaction conditions compared to simpler anilines.[2]

The Critical Role of Temperature:

Temperature is a key parameter that directly influences reaction kinetics.

  • Insufficient Temperature: May lead to slow or stalled reactions due to the failure to overcome the activation energy barrier.[2]

  • Excessive Temperature: While increasing the reaction rate, it can also promote undesirable side reactions, such as over-alkylation (formation of a tertiary amine), elimination products, or decomposition.[3][4] In some cases, charring and deposition of carbon on catalyst surfaces can occur at very high temperatures.[4]

For many N-alkylation reactions of substituted anilines, a common temperature range is between 60°C and 140°C.[2][5][6] The optimal temperature must be determined empirically for each specific reaction system.

The Duality of pH and Base Selection:

The pH of the reaction medium, often controlled by the choice and amount of base, is critical for modulating the nucleophilicity of the aniline nitrogen.

  • Low pH (Acidic Conditions): In an acidic environment, the amine nitrogen can be protonated to form an ammonium salt (-N⁺H₂CH₃). This positively charged species has no lone pair available for donation, rendering it non-nucleophilic and effectively halting the desired reaction.

  • Optimal pH (Basic Conditions): A suitable base is required to deprotonate the amine or to neutralize acid byproducts generated during the reaction (e.g., HBr from an alkyl bromide). This maintains the amine in its neutral, nucleophilic state. The choice of base is crucial; stronger bases like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) are often required for less nucleophilic anilines.[2] Weaker bases such as potassium carbonate (K₂CO₃) may also be effective depending on the specific reactants and solvent.[7]

Section 2: Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the optimization of reactions with 5-chloro-2-methoxy-N-methylaniline.

Q1: My N-alkylation reaction is not proceeding or is extremely slow. What is the first parameter I should investigate?

A1: The first parameters to check are temperature and the choice of base. Given the reduced nucleophilicity of this substituted aniline, room temperature is often insufficient.[2] A gradual increase in temperature, for instance to a range of 80-120°C, is a logical first step.[2] Concurrently, verify that the base you are using is strong enough. For challenging substrates, a switch from a weaker base like K₂CO₃ to a stronger one like tBuOK may be necessary.[2][5]

Q2: I am observing a significant amount of a di-alkylated byproduct. How can I improve selectivity for the mono-alkylated product?

A2: Over-alkylation is a common challenge that occurs when the mono-alkylated product, which can still be nucleophilic, reacts further.[2] To enhance mono-alkylation selectivity, consider the following strategies:

  • Stoichiometry Control: Use a slight excess of the 5-chloro-2-methoxy-N-methylaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[2]

  • Temperature and Time: Lowering the reaction temperature or reducing the reaction time can favor the formation of the mono-alkylated product, as the second alkylation step typically requires more energy or longer exposure.[3]

  • Controlled Addition: Add the alkylating agent slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second reaction.

Q3: How do I choose the right solvent for my reaction?

A3: The ideal solvent should fully dissolve your reactants and be stable at the required reaction temperature. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for N-alkylation reactions as they can help stabilize charged intermediates without protonating the amine, thus preserving its nucleophilicity.[2] For reactions requiring higher temperatures, a higher-boiling solvent like toluene or DMF is a suitable choice.[2]

Q4: Can electron-donating groups on my substrate cause specific side reactions?

A4: Yes. While the methoxy group on your substrate is generally beneficial for nucleophilicity, substrates with very strong electron-donating groups can sometimes lead to N-formylated products instead of N-methylated ones, particularly when using formic acid as a methylating agent.[8][9] This highlights the importance of selecting a methylating agent appropriate for your specific substrate's electronic properties.

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Temperature: Activation energy not met.[2] 2. Inadequate Base: Amine is not sufficiently deprotonated or acid byproduct is not neutralized.[2] 3. Poor Solvent Choice: Reactants are not fully dissolved.[2]1. Gradually increase temperature in 10-20°C increments (e.g., from 60°C to 80°C, then to 100°C). Monitor progress by TLC or LC-MS. 2. Switch to a stronger base (e.g., from K₂CO₃ to tBuOK or NaH).[2][5] 3. Change to a polar aprotic solvent with a higher boiling point (e.g., DMF, DMSO) where reactants are fully soluble.[2]
Multiple Spots on TLC/LC-MS (Poor Selectivity) 1. Over-alkylation: Formation of tertiary amine.[2] 2. High Temperature: Promoting side reactions.[3] 3. Decomposition: Substrate or product is unstable under the reaction conditions.1. Use a slight excess (1.1-1.5 eq) of the aniline starting material.[2] 2. Reduce the reaction temperature. Find the lowest temperature that provides a reasonable reaction rate. 3. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. Check for thermal stability of your compounds.
Reaction Stalls Before Completion 1. Reagent Degradation: Base or alkylating agent is moisture-sensitive or has degraded over time. 2. Catalyst Poisoning (if applicable): Impurities in the starting materials or solvent are deactivating the catalyst. 3. Product Inhibition: The product formed may be inhibiting the catalyst or reacting with a reagent.1. Use freshly opened or purified reagents and anhydrous solvents. 2. Purify starting materials (e.g., by recrystallization or distillation). Ensure the solvent is of appropriate purity. 3. Consider a continuous flow system where the product is constantly removed from the reaction zone.[8]

Section 4: Experimental Protocols & Workflows

Protocol 1: General Procedure for Temperature Optimization Screening

This protocol outlines a parallel approach to efficiently identify the optimal reaction temperature.

  • Setup: Arrange multiple reaction vessels (e.g., microwave vials or sealed tubes) with identical stir bars.

  • Reagent Preparation: In each vessel, place 5-chloro-2-methoxy-N-methylaniline (1.0 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and the chosen anhydrous solvent (e.g., DMF).

  • Inert Atmosphere: Seal the vessels and purge with an inert gas like nitrogen or argon.

  • Temperature Gradient: Place each vessel in a separate well of a temperature-controlled heating block set to different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Initiation: Once the vessels have reached their target temperatures, add the alkylating agent (1.1 eq) to each via syringe.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot and analyze by TLC or LC-MS to assess conversion and byproduct formation.

  • Analysis: Compare the results across the temperature range to identify the temperature that provides the best balance of reaction rate and selectivity.

Workflow & Visualization

The process of troubleshooting low yield can be visualized as a decision tree, guiding the researcher through a logical sequence of checks.

Troubleshooting_Workflow start Low Yield Observed check_temp Is Temperature > 80°C? start->check_temp increase_temp Action: Increase Temp to 80-120°C check_temp->increase_temp No check_base Is a Strong Base (e.g., tBuOK) Used? check_temp->check_base Yes increase_temp->check_base change_base Action: Switch to a Stronger Base check_base->change_base No check_solvent Are Reactants Soluble in Solvent? check_base->check_solvent Yes change_base->check_solvent change_solvent Action: Switch to Polar Aprotic Solvent (DMF, DMSO) check_solvent->change_solvent No check_reagents Are Reagents Anhydrous & Pure? check_solvent->check_reagents Yes change_solvent->check_reagents purify_reagents Action: Use Anhydrous Solvents & Purify Reagents check_reagents->purify_reagents No success Yield Improved check_reagents->success Yes purify_reagents->success

Caption: A decision tree for troubleshooting low reaction yield.

The relationship between pH, the state of the aniline, and its reactivity is fundamental to optimization.

pH_Nucleophilicity cluster_0 Acidic (Low pH) cluster_1 Basic (High pH) Protonated R-N⁺H₂CH₃ (Ammonium Ion) Inactive Non-Nucleophilic (Reaction Stops) Protonated->Inactive Lone pair unavailable Neutral R-NHCH₃ (Free Amine) Protonated->Neutral Add Base Neutral->Protonated Add Acid Active Nucleophilic (Reaction Proceeds) Neutral->Active Lone pair available

Caption: The effect of pH on aniline's nucleophilic state.

Section 5: Analytical Monitoring

Effective optimization relies on accurate monitoring of reaction progress.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitatively tracking the disappearance of starting material and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on reactant consumption and product formation, while also giving mass information to identify known and unknown species. This is the preferred method for detailed kinetic analysis and byproduct identification.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An alternative to LC-MS, particularly useful for volatile compounds. Derivatization may be required for polar amines to improve chromatographic performance.[12][13]

By combining a principled understanding of the reaction mechanism with systematic optimization and careful analytical monitoring, researchers can overcome common challenges and successfully develop efficient protocols for reactions involving 5-chloro-2-methoxy-N-methylaniline.

References

  • Effect of reaction temperature on aniline conversion and product... - ResearchGate. Available from: [Link]

  • Methylation of Aniline over Mn-Cu Ferrites Catalysts - SciSpace. Available from: [Link]

  • Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect - PubMed. Available from: [Link]

  • Activity of Aniline Methylation over Fe- Cu- Cr Ternary Spinel Systems - Semantic Scholar. Available from: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. Available from: [Link]

  • Synthesis of 5-Chloro-2-methylaniline - PrepChem.com. Available from: [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC. Available from: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. Available from: [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed. Available from: [Link]

  • Cas 35122-79-3,4-Chloro-2-methoxy-N-methylaniline 96% - LookChem. Available from: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. Available from: [Link]

  • Is there any way to increase the N-methylation response of aliphatic amines? - ResearchGate. Available from: [Link]

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions - ResearchGate. Available from: [Link]

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available from: [Link]

  • What properties of aniline make it a suitable base for nucleophilic substitution reactions? - Quora. Available from: [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. Available from: [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. Available from: [Link]

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. Available from: [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source | ACS Omega. Available from: [Link]

  • Different protocols for methylation of aniline. - ResearchGate. Available from: [Link]

  • Catalytic N-Alkylation of Anilines - ResearchGate. Available from: [Link]

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Preventing oxidation and degradation of 5-chloro-2-methoxy-N-methylaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-methoxy-N-methylaniline HCl Subject: Stability, Handling, and Degradation Prevention Ticket ID: [AUTO-GEN-2025-AZD-INT] Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Pink Powder" Syndrome

You are likely accessing this guide because your white or off-white crystalline solid (5-chloro-2-methoxy-N-methylaniline HCl) has developed a pink, brown, or violet hue.

This molecule is a critical intermediate (often used in the synthesis of EGFR inhibitors like Osimertinib ). Its instability stems from its structure: it is an electron-rich secondary aniline . The methoxy group (C2) and the N-methyl group donate electron density into the ring, making it highly susceptible to oxidative coupling and quinone imine formation .

While the HCl salt form locks the nitrogen lone pair—theoretically preventing oxidation—moisture is the catalyst that breaks this protection. Water causes partial hydrolysis, liberating trace amounts of the free base, which then oxidizes and acts as a autocatalytic seed for further degradation.

Module 1: Critical Storage Protocols

The following protocols are non-negotiable for maintaining purity >99%.

ParameterSpecificationScientific Rationale
Atmosphere Argon (Preferred) or N₂Oxygen acts as a radical initiator. Argon is heavier than air and provides a better "blanket" for solids than Nitrogen.
Temperature -20°C Kinetic suppression of the auto-oxidation rate.
Container Amber Glass + Parafilm UV light excites the π-electrons, lowering the activation energy for oxidation.
Desiccation Required The HCl salt is hygroscopic. Moisture leads to hydrolysis

Free Base

Oxidation.

Module 2: Troubleshooting & FAQs

Q1: My material has turned pink/violet. Is it ruined?

Short Answer: Not necessarily. The color is often a surface phenomenon caused by trace impurities (ppm levels) of highly colored azo- or quinone-species. Diagnostic Step: Dissolve 10 mg in 1 mL of degassed methanol.

  • Result A (Clear/Pale Yellow Solution): The bulk material is intact. The color was superficial. Proceed with reaction.

  • Result B (Pink/Brown Solution): Significant degradation (>2%). Do not use. The oxidation products can act as radical scavengers or catalyst poisons (especially for Pd-catalyzed couplings). See Module 3 for Recovery.

Q2: Why did the reaction turn black immediately upon adding the catalyst?

Root Cause: This usually indicates the presence of trace free-radical initiators (peroxides in ether/THF) or oxidized aniline dimers acting as ligands for your metal catalyst. The Fix:

  • Ensure your solvent (THF/Dioxane) is peroxide-free and freshly degassed.

  • Free-Base In Situ: Do not pre-free-base the aniline HCl salt and store it. Add the base (e.g., DIPEA, K₂CO₃) directly into the reaction vessel under inert gas. The free base is an oil and oxidizes 100x faster than the salt.

Q3: Can I store the Free Base (oil) instead of the HCl salt?

Strictly No. The free base of 5-chloro-2-methoxy-N-methylaniline is an oil that is kinetically unstable at room temperature. It will darken within hours due to air exposure. Always convert to the HCl or Oxalate salt for storage.

Module 3: Visualization of Degradation & Workflow

Figure 1: The Vicious Cycle of Aniline Oxidation

This diagram illustrates why moisture is the enemy of the HCl salt.

AnilineOxidation Salt Stable HCl Salt (White Solid) FreeBase Trace Free Base (Surface Layer) Salt->FreeBase Hydrolysis (Equilibrium shift) Moisture Moisture Ingress (H2O) Moisture->FreeBase Radical N-Radical Formation (Light/O2) FreeBase->Radical -e- (Oxidation) Dimer Azo/Quinone Dimers (Pink/Violet Impurity) Radical->Dimer Coupling Dimer->FreeBase Autocatalysis (Radical Transfer)

Caption: Moisture triggers hydrolysis, creating a surface layer of free base which oxidizes. The oxidized product can catalyze further degradation.

Module 4: Recovery Protocol (Purification)

Use this protocol to salvage a batch that has turned pink/brown.

Objective: Remove colored oxidative impurities and regenerate the clean HCl salt.

Reagents:

  • Degassed Ethyl Acetate (EtOAc)

  • 1M NaOH (degassed)

  • 4M HCl in Dioxane

  • Activated Carbon (Charcoal)[1]

Protocol:

  • Partition: Suspend the degraded salt in EtOAc. Add 1M NaOH until the aqueous layer is pH > 10. Shake vigorously. The aniline will free-base and move to the EtOAc layer.

  • Separation: Discard the aqueous layer. The EtOAc layer will likely be brown/red.

  • Carbon Treatment (Crucial): Add Activated Carbon (5% w/w) to the EtOAc solution. Stir for 15 mins. Filter through a Celite pad.

    • Checkpoint: The filtrate should be pale yellow. If still dark, repeat carbon treatment.

  • Salt Formation: Cool the EtOAc solution to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • Precipitation: The white HCl salt will precipitate immediately.

  • Isolation: Filter under Nitrogen/Argon. Wash with cold, dry ether. Dry in a vacuum desiccator over P₂O₅.

Figure 2: Recovery Workflow

PurificationWorkflow Dirty Degraded Salt (Pink/Brown) FreeBaseSol Free Base in EtOAc (Organic Phase) Dirty->FreeBaseSol 1M NaOH Extraction Carbon Activated Carbon filtration FreeBaseSol->Carbon Decolorize CleanSol Clear Filtrate Carbon->CleanSol Filter Precip Add HCl/Dioxane (0°C) CleanSol->Precip Re-salt Final Pure HCl Salt (White Crystal) Precip->Final Filter & Dry

Caption: The "Base-Wash-Resalt" method is the only reliable way to remove oxidized dimers, which are often insoluble in the acidic salt matrix.

References

  • BenchChem. (2025).[2][3] Preventing oxidation of the aniline group during complexation.[3] Retrieved from

  • Finlay, M. R., et al. (2014).[4] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291)."[2][4] Journal of Medicinal Chemistry, 57(20), 8249-8267.[4] (Context for Osimertinib intermediate synthesis). Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methylaniline Properties and Handling. Retrieved from

  • PubChem. (2025).[5] 5-Chloro-2-methoxyaniline Compound Summary. Retrieved from

Sources

Technical Support Center: Purification of 5-Chloro-2-methoxy-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZD-INT-005 Subject: Advanced Purification & Troubleshooting for Osimertinib Intermediate Support Tier: Level 3 (Senior Application Scientist)

Introduction & Compound Profile

Welcome to the Technical Support Center. You are likely working with 5-chloro-2-methoxy-N-methylaniline hydrochloride (CAS: varies by salt form, Free base: 95-79-4 analog/derivative), a critical pharmacophore often utilized in the synthesis of EGFR inhibitors like Osimertinib (AZD9291) .

This guide addresses the specific challenges of purifying this secondary aniline salt. The presence of the ortho-methoxy group and the meta-chlorine atom creates unique electronic and steric properties that affect solubility and salt stability.

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Purification
State White to off-white crystalline solid (HCl salt)Hygroscopic; protect from moisture.[1]
Solubility Soluble in MeOH, Water, DMSO."Oiling out" risk in water/alcohol mixtures.
Basicity Weakly basic (Aniline N)Salt formation requires strong acid (conc. HCl or HCl/Ether).
Oxidation Moderate sensitivityAir oxidation leads to pink/brown discoloration (quinoid formation).

Impurity Profiling (The "Why")

Before troubleshooting, you must identify what you are removing. In the N-methylation of anilines, two specific impurities are statistically inevitable.

Diagram 1: Impurity Genesis & Fate

This pathway illustrates the origin of the critical impurities during the synthesis (typically Reductive Amination or Alkylation).

ImpurityPath SM Starting Material (5-chloro-2-methoxyaniline) SM->SM Unreacted (Impurity A) PROD Target Product (N-Methyl derivative) SM->PROD + Me-X / Reductive Cond. IMP_BIS Impurity B (N,N-Dimethyl derivative) PROD->IMP_BIS Over-methylation OXI Oxidation Byproducts (Colored Quinoids) PROD->OXI Air/Light Exposure

Figure 1: The "Goldilocks" problem of N-methylation. Impurity A is under-reacted; Impurity B is over-reacted.

Troubleshooting Guide (FAQs)

Module A: Recrystallization Issues

Q1: My crude solid is "oiling out" (forming a second liquid phase) instead of crystallizing during cooling. How do I fix this?

  • Diagnosis: This is common with aniline salts in aqueous-organic mixtures. The product is separating as a supersaturated oil before it can nucleate.

  • Solution:

    • Re-heat the mixture until the oil dissolves back into a clear solution.

    • Seed the solution with a tiny crystal of pure product at a temperature just below the saturation point (cloud point).

    • Slow Down: Reduce the cooling rate. Rapid cooling promotes oiling.

    • Solvent Switch: Switch to an anhydrous system.

      • Protocol: Dissolve crude in minimal hot Isopropanol (IPA) . Add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise as an anti-solvent until slight turbidity appears. Cool slowly to 4°C.

Q2: The product remains pink or brown even after recrystallization.

  • Diagnosis: Trace oxidation products (quinoids) are trapped in the crystal lattice. These are potent chromophores; even ppm levels cause color.

  • Solution: Activated Carbon Treatment.

    • Dissolve the salt in hot Methanol or Water.

    • Add Activated Charcoal (5-10 wt%) .

    • Stir at reflux for 15-30 minutes.

    • Filter hot through a Celite pad to remove carbon.

    • Proceed with crystallization.

Module B: Separation of Impurities

Q3: HPLC shows persistent 5-chloro-2-methoxyaniline (Starting Material). Recrystallization isn't removing it.

  • Scientific Context: The HCl salts of the primary and secondary amines often have similar lattice energies and solubilities.

  • Protocol: The "Salicylaldehyde Scavenge" (Advanced)

    • Concept: Convert the primary amine impurity into an imine (Schiff base), which has vastly different solubility/polarity.

    • Step 1: Suspend crude in MeOH.

    • Step 2: Add 1.1 eq of Salicylaldehyde relative to the impurity content (determine by HPLC).

    • Step 3: Stir 1 hour. The primary amine reacts; the secondary amine (product) cannot form an imine.

    • Step 4: Recrystallize.[2][3] The Schiff base usually remains in the mother liquor.

Q4: How do I remove the N,N-dimethyl impurity?

  • Diagnosis: This is the most difficult impurity. It is chemically inert to acylation/imine formation.

  • Solution: Acid-Base pH Swing.

    • The tertiary amine is often slightly less basic than the secondary amine due to steric hindrance in solvated states, or significantly more lipophilic.

    • Step 1: Convert salt to free base (partition between EtOAc and 1M NaOH).

    • Step 2: Wash the organic layer with mildly acidic buffer (pH ~4-5) . The more basic components (impurities) may partition differently, but often Column Chromatography on the free base is required here (Hexane/EtOAc gradient) before reforming the salt.

Standardized Purification Workflows

Workflow A: The "Standard" Recrystallization (High Yield)

Best for: Removing inorganic salts and minor colored impurities.

  • Dissolution: Place 10g Crude HCl salt in a flask. Add Isopropanol (IPA) (approx. 5-7 mL per gram).

  • Heat: Heat to reflux (82°C). If not fully soluble, add Methanol dropwise until clear.

  • Cooling: Remove heat. Allow to cool to RT over 2 hours with slow stirring.

  • Isolation: Filter the white precipitate. Wash with cold IPA/EtOAc (1:1).

  • Drying: Vacuum oven at 40°C for 12 hours.

Workflow B: The "Rescue" Protocol (High Purity)

Best for: Removing unreacted starting material and oxidation products.

PurificationFlow Start Crude HCl Salt (Pink/Brown) FreeBase 1. Partition: EtOAc / 1M NaOH 2. Isolate Organic Layer Start->FreeBase Liberate Base Chrom Flash Chromatography (Silica, Hexane:EtOAc 8:2) FreeBase->Chrom Remove Impurities SaltForm Add 4M HCl in Dioxane or HCl gas in Ether Chrom->SaltForm Re-form Salt Final Pure White Solid SaltForm->Final Filter & Dry

Figure 2: Rescue protocol for heavily contaminated batches. Converting to Free Base allows for silica chromatography, which is far superior for separating the N-methyl vs N,N-dimethyl species.

Storage & Stability Data

ParameterSpecificationReason
Temperature 2-8°C (Refrigerated)Retards oxidation of the aniline nitrogen.
Atmosphere Argon or NitrogenAniline salts are hygroscopic and oxidation-prone.
Container Amber GlassProtects from light-induced degradation.
Retest Date 6 MonthsCheck for discoloration (pink hue) indicating degradation.

References

  • BenchChem. (2025).[2][4] Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • AstraZeneca AB. (2013). International Patent WO2013014448: Pyrimidine derivatives for inhibiting mutant EGFR.
  • University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.

Sources

Controlling moisture absorption in 5-chloro-2-methoxy-N-methylaniline HCl storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Maintaining Stability

5-Chloro-2-methoxy-N-methylaniline hydrochloride is a vital intermediate in pharmaceutical synthesis. However, its utility is matched by its sensitivity to atmospheric moisture. As a hydrochloride salt of an aromatic amine, this compound is inherently hygroscopic, meaning it readily absorbs water from the air. This moisture uptake is not a benign event; it can initiate a cascade of physical and chemical changes that compromise sample integrity, leading to inaccurate weighing, altered reactivity, and ultimately, the failure of downstream applications.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 5-chloro-2-methoxy-N-methylaniline HCl. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical challenges encountered in the laboratory. Our objective is to explain the causality behind best practices, ensuring that every protocol is a self-validating system for maintaining the long-term stability and purity of this critical reagent.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Storage Issues

This section addresses specific problems you may encounter with your stored 5-chloro-2-methoxy-N-methylaniline HCl.

Q1: My "free-flowing" powder has become a solid clump or cake. What happened, and can I still use it?

A1: Root Cause Analysis & Corrective Actions

  • Causality: This phenomenon, known as caking or clumping, is the most common physical manifestation of moisture absorption. As a hygroscopic salt, 5-chloro-2-methoxy-N-methylaniline HCl attracts water molecules from the ambient atmosphere.[1][2] This absorbed water acts as a solvent, partially dissolving the surface of the solid particles. Subsequent temperature or humidity fluctuations can cause the dissolved material to recrystallize, forming solid bridges between particles and creating a hardened mass. The physical and chemical stability of solid dosage forms can be significantly influenced by moisture adsorption.[1]

  • Immediate Actions:

    • Isolate the Container: Immediately move the container to a controlled low-humidity environment, such as a desiccator or a glove box with a dry nitrogen atmosphere, to prevent further moisture uptake.

    • Mechanical Break-up (Use with Caution): If the material is needed urgently, you may attempt to gently break up the cake with a clean, dry spatula inside the controlled environment. Be aware that this may not be homogenous and exposes more surface area.

    • Purity & Water Content Verification: Do not assume the material is still suitable for use. The absorbed moisture may have initiated chemical degradation. It is critical to quantify the water content using Karl Fischer titration and assess purity via a suitable analytical method like HPLC or LC-MS before proceeding.[3]

  • Long-Term Prevention:

    • Review your storage protocol. The primary container must be tightly sealed immediately after every use.

    • Store the primary container within a secondary container that includes a desiccant, such as silica gel or molecular sieves.[4]

    • For frequently accessed material, consider aliquoting the bulk supply into smaller, single-use vials under an inert atmosphere to minimize exposure of the entire batch.

Q2: The color of my once-white or off-white powder has changed to yellow, brown, or even dark purple. What is causing this discoloration?

A2: Understanding Chemical Degradation Pathways

  • Causality: Color change is a strong indicator of chemical degradation. Aromatic amines, particularly aniline and its derivatives, are susceptible to oxidation, and this process is often accelerated by the presence of light and moisture.[2] The hydrochloride salt form offers some protection, but absorbed moisture can create a micro-environment where oxidative processes can occur. The darkening of color is likely due to the formation of oxidized oligomeric or polymeric species, which are often highly colored. While the exact degradation pathway for this specific molecule is complex, it is known that aniline derivatives can darken upon exposure to air.[5]

  • Diagram: Logical Flow for Investigating Discoloration

    A logical workflow for investigating and responding to the discoloration of 5-chloro-2-methoxy-N-methylaniline HCl is essential. The following diagram outlines the key decision points and actions.

    Caption: Troubleshooting workflow for discolored product.

  • Recommended Action: Discolored material should be considered suspect and quarantined immediately. Its use in sensitive applications without re-analysis is a significant risk to experimental outcomes. A purity assessment is mandatory. If significant degradation is confirmed, the batch should be discarded according to institutional safety protocols.

Part 2: Frequently Asked Questions (FAQs)

Storage & Handling
  • Q3: What are the ideal storage conditions for 5-chloro-2-methoxy-N-methylaniline HCl? A3: The ideal storage involves a multi-layered approach to create a stable micro-environment:

    • Primary Container: Use an airtight, opaque (amber or foil-wrapped) glass container with a PTFE-lined cap.

    • Secondary Containment: Place the primary container inside a larger, sealed container (such as a desiccator cabinet or a heat-sealable foil bag).

    • Desiccant: Include a suitable desiccant within the secondary container. Molecular sieves (Type 4A) are generally more aggressive and efficient at low humidity levels, making them an excellent choice. Silica gel is also effective, especially in environments with higher relative humidity.[6][7]

    • Atmosphere: For long-term storage or for highly sensitive applications, purge the primary container with an inert gas like argon or nitrogen before sealing.

    • Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.[8] Refer to the supplier's documentation for specific temperature ranges.

  • Q4: How should I handle the compound when weighing it for an experiment? A4: Minimize exposure to the ambient atmosphere at all times.

    • Best Practice: Handle and weigh the compound inside a glove box with a controlled, low-humidity inert atmosphere (<10% RH).

    • Acceptable Alternative: If a glove box is unavailable, use a balance located in a room with controlled humidity. Work quickly and efficiently. Have all necessary tools and vials ready before opening the primary container. Reseal the container immediately after removing the required amount. For highly hygroscopic powders, weighing inside a glove bag can be an effective technique to prevent moisture absorption.

Moisture & Purity
  • Q5: How can I determine if my material has absorbed too much water? A5: The definitive method for quantifying water content in pharmaceutical ingredients is Karl Fischer (KF) titration.[3] This technique is highly specific to water and can detect moisture content from parts-per-million (ppm) to 100%.[9] A significant increase from the water content specified on the Certificate of Analysis (CoA) indicates moisture absorption.

  • Q6: What is "hygroscopicity" and how is it classified? A6: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1] The European Pharmacopoeia (Ph. Eur.) provides a standard classification system based on the percentage weight gain of a substance after being stored at 25°C and 80% relative humidity (RH) for 24 hours.[7]

    Hygroscopicity Classification (Ph. Eur.) Weight Increase (% w/w)
    Non-hygroscopic< 0.2%
    Slightly hygroscopic≥ 0.2% and < 2%
    Hygroscopic≥ 2% and < 15%
    Very hygroscopic≥ 15%

    This classification helps in risk assessment and determining the stringency of required handling and storage controls.

Part 3: Experimental Protocols

Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration (Volumetric Method)

This protocol provides a general procedure for determining the water content of a solid sample of 5-chloro-2-methoxy-N-methylaniline HCl.

  • Principle: The sample is dissolved in a suitable solvent (typically anhydrous methanol) and titrated with a Karl Fischer reagent of a known titer (water equivalence factor, F). The reagent contains iodine, which reacts stoichiometrically with water. The endpoint is detected electrochemically.[3]

  • Instrumentation & Reagents:

    • Volumetric Karl Fischer Titrator

    • Anhydrous Methanol (KF grade)

    • Karl Fischer Reagent (e.g., Composite 5)

    • Certified Water Standard (for titer determination)

    • Airtight sample handling equipment (syringes, spatulas)

  • Procedure:

    • Titer Determination:

      • Add approximately 20-30 mL of anhydrous methanol to the clean, dry titration vessel.

      • Titrate the solvent to a stable, dry endpoint with the KF reagent. This removes any residual moisture.

      • Accurately add a known mass (e.g., 10-20 mg) of the certified water standard.

      • Titrate to the endpoint. Record the volume of KF reagent consumed.

      • Calculate the titer (F) in mg H₂O / mL reagent. Perform in triplicate and use the average.

    • Sample Analysis:

      • Re-dry the titration vessel by titrating the solvent to a stable endpoint.

      • Accurately weigh a suitable amount of the 5-chloro-2-methoxy-N-methylaniline HCl sample (target ~5-10 mg of water) and quickly transfer it to the titration vessel.

      • Allow the sample to dissolve completely with stirring.

      • Titrate with the standardized KF reagent to the electrometric endpoint. Record the volume of reagent consumed (B.R.).

    • Calculation:

      • % Water = (B.R. × F × 100) / Sample Weight (mg)

Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol outlines the use of DVS to understand the moisture sorption-desorption behavior of the material.

  • Principle: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity (RH) at a constant temperature.[6] The resulting sorption-desorption isotherm provides critical information on the material's affinity for water, the critical humidity at which significant uptake occurs, and whether physical changes (like hydrate formation or deliquescence) take place.[10]

  • Instrumentation:

    • Dynamic Vapor Sorption Analyzer

  • Procedure:

    • Sample Preparation: Place an accurately weighed sample (typically 5-15 mg) onto the DVS microbalance.

    • Drying Step: Dry the sample in situ under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved. This establishes the dry baseline weight.

    • Sorption Cycle: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument waits until mass equilibrium is reached before proceeding to the next humidity level.

    • Desorption Cycle: Decrease the relative humidity in the same stepwise manner from 90% back to 0% RH.

    • Data Analysis: Plot the change in mass (%) versus the relative humidity (%). Analyze the resulting isotherm for:

      • Total Water Uptake: The mass change at a specific RH (e.g., 80% RH) can be used for hygroscopicity classification.[11]

      • Hysteresis: A difference between the sorption and desorption curves, which can indicate changes in the material's structure.

      • Critical Deliquescence Humidity: A sharp, significant increase in mass at a specific RH, indicating the point at which the material absorbs enough water to dissolve.

  • Diagram: Idealized DVS Isotherm

    The following diagram illustrates a typical sorption/desorption profile for a slightly hygroscopic, crystalline solid, showing key features analyzed in a DVS experiment.

    Caption: Example DVS isotherm showing moisture uptake and release.

References

  • (Reference not directly cited in text, but provides foundational knowledge) PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • CILICANT. (2021, March 8). Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life. CILICANT. Retrieved February 14, 2026, from [Link]

  • Express Pharma. (2020, September 24). Choosing the right type of desiccant is quintessential for your product’s shelf life. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Lee, J., & Lee, J. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. Retrieved February 14, 2026, from [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Young Pharmacists, 8(3), 214-219. Available at: [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved February 14, 2026, from [Link]

  • ProUmid. (n.d.). Pharmaceutical Industry Applications for Dynamic Vapor Sorption. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved February 14, 2026, from [Link]

  • (Reference not directly cited in text, but provides foundational knowledge) SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved February 14, 2026, from [Link]

  • Srčič, S., & Lavrič, Z. (2023). Effect of moisture on solid state stability. Journal of Medical Science, 93(3). Available at: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved February 14, 2026, from [Link]

  • (Reference not directly cited in text, but provides foundational knowledge) Pharma Growth Hub. (2024). Classification of Hygroscopicity. Retrieved February 14, 2026, from [Link]

  • (Reference not directly cited in text, but provides foundational knowledge) Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved February 14, 2026, from [Link]

  • (Reference not directly cited in text, but provides foundational knowledge) Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved February 14, 2026, from [Link]

  • (Reference not directly cited in text, but provides foundational knowledge) Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical development and technology, 18(2), 348–358. Available at: [Link]

  • (Reference not directly cited in text, but provides foundational knowledge) Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Aniline and its salts - Evaluation statement. Retrieved February 14, 2026, from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide. Retrieved February 14, 2026, from [Link]

  • (Reference not directly cited in text, but provides foundational knowledge) Stec, M., et al. (2011). Solid-state oxidation of aniline hydrochloride with various oxidants. Synthetic Metals, 161(13-14), 1353-1360. Available at: [Link]

  • INCHEM. (n.d.). ICSC 1013 - ANILINE HYDROCHLORIDE. Retrieved February 14, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 5-chloro-2-methoxy-N-methylaniline hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds and key intermediates is not merely a procedural step but the bedrock of scientific integrity and regulatory compliance. 5-chloro-2-methoxy-N-methylaniline hydrochloride, a substituted aniline, represents a class of molecules frequently encountered as versatile building blocks. Its precise characterization is paramount to ensuring the desired downstream reaction pathways and the purity of final active pharmaceutical ingredients (APIs).

This guide, from the perspective of a Senior Application Scientist, eschews a simple recitation of data. Instead, it provides an in-depth analysis of the primary spectroscopic tool for this task—Proton Nuclear Magnetic Resonance (¹H NMR)—and critically compares its utility against other essential analytical techniques. We will explore not just the data, but the causality behind the spectral features and the strategic rationale for employing a multi-faceted analytical approach.

Part 1: The Cornerstone of Analysis: ¹H NMR Spectroscopy

For any small organic molecule, ¹H NMR spectroscopy is the initial and most informative technique for structural elucidation. It provides a detailed "map" of the proton environments within a molecule, revealing the number of distinct proton types, their relative abundance, their electronic surroundings, and their spatial relationships to neighboring protons.

Predicted ¹H NMR Spectrum: A Deductive Analysis

The power of ¹H NMR lies in our ability to predict a spectrum based on established principles of chemical shifts, integration, and spin-spin coupling. For this compound, we can anticipate the following signals. The analysis is performed on the cationic form, as the hydrochloride salt would be protonated in typical NMR solvents like DMSO-d₆.

  • Aromatic Protons (3H): The benzene ring has three protons. The methoxy (-OCH₃) group is a strong electron-donating group, while the chloro (-Cl) and protonated amino (-N⁺H₂CH₃) groups are electron-withdrawing. This leads to a predictable pattern.

    • H-3: This proton is ortho to the strong donating -OCH₃ group and meta to the -Cl group. It is expected to be the most upfield (lowest ppm) of the aromatic protons, likely appearing as a doublet.

    • H-4: This proton is meta to both the -OCH₃ and -N⁺H₂CH₃ groups and ortho to the -Cl group. It will likely appear as a doublet of doublets.

    • H-6: This proton is ortho to the -N⁺H₂CH₃ group and meta to the -Cl group. It is expected to be the most downfield (highest ppm) and appear as a doublet.

  • Methoxy Protons (-OCH₃, 3H): These protons are attached to an oxygen and are electronically shielded. They will appear as a sharp singlet, as there are no adjacent protons to couple with. A typical range is 3.8-4.0 ppm.

  • N-Methyl Protons (-NCH₃, 3H): These protons on the methyl group attached to the nitrogen will also appear as a singlet. In the hydrochloride salt form, coupling to the N-H protons might be observed, but often this is broadened or decoupled. Their chemical shift is influenced by the protonated nitrogen.

  • Amine Proton (-N⁺H₂-, 2H): In the hydrochloride salt, the amine nitrogen is protonated. These protons are exchangeable and bonded to a quadrupolar nucleus (¹⁴N), often resulting in a broad signal. Its chemical shift is highly dependent on concentration, temperature, and the solvent used.

Below is a visualization of the molecule and its distinct proton environments.

Caption: Molecular structure of 5-chloro-2-methoxy-N-methylaniline cation.

Experimental Protocol: A Self-Validating Workflow for ¹H NMR Acquisition

Trustworthy data originates from meticulous and well-documented protocols. The following workflow ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound. The exact mass is not critical for routine analysis but should be recorded.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ if solubility permits). DMSO-d₆ is often an excellent choice for hydrochloride salts as it readily dissolves them and shifts the residual water peak away from areas of interest.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

    • Cap the NMR tube and vortex gently until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a pulse-acquire sequence.[2]

    • Key parameters to set include the spectral width (to encompass all expected proton signals), the number of scans (typically 8 to 16 for a sample of this concentration), and the relaxation delay (e.g., 1-2 seconds).[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of protons for each signal.

    • Analyze the peak multiplicities (singlet, doublet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).

Part 2: A Comparative Framework of Complementary Analytical Techniques

While ¹H NMR is exceptionally powerful, relying on a single technique can be insufficient for the stringent requirements of pharmaceutical development. A holistic characterization involves orthogonal methods that probe different molecular properties. Spectroscopic techniques are powerful tools for analyzing and identifying chemical species at the molecular level.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
  • Core Principle: Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. It reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

  • Application to the Target Molecule: We would expect to see 8 distinct signals in the ¹³C NMR spectrum, corresponding to the 8 carbon atoms in the molecule (six aromatic, one methoxy, and one N-methyl). The chemical shifts would provide confirmatory evidence; for instance, the carbon attached to the oxygen (-OCH₃) would be significantly downfield compared to the methyl carbons. The carbon attached to the chlorine atom would also have a characteristic shift.

  • Synergy with ¹H NMR: ¹³C NMR confirms the carbon count and symmetry, complementing the proton data. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, providing an additional layer of structural verification.

Mass Spectrometry (MS): The Definitive Molecular Weight
  • Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound with high precision.[3] Fragmentation patterns can offer clues about the molecule's structure.

  • Application to the Target Molecule: High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of the free base (C₈H₁₀ClNO). This experimental mass can be compared to the calculated theoretical mass. A match within a few parts per million (ppm) confirms the elemental composition, leaving no ambiguity about the molecular formula. The presence of a chlorine atom would be evident from the characteristic M+2 isotope pattern, where the peak at M+2 is approximately one-third the intensity of the molecular ion peak (M).

  • Synergy with ¹H NMR: While NMR confirms the connectivity of atoms, HRMS confirms the elemental formula. This combination is exceptionally powerful for definitively identifying a compound. MS is a crucial analytical tool in chemistry and biochemistry for this reason.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
  • Core Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies.[4][5]

  • Application to the Target Molecule: The FTIR spectrum would be expected to show characteristic absorption bands confirming key functional groups:

    • N-H Stretch: A broad band in the 2400-3200 cm⁻¹ region, typical for an amine salt.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (methyl) C-H stretches just below 3000 cm⁻¹.

    • C=C Stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong band for the aryl-alkyl ether around 1250 cm⁻¹.

    • C-N Stretch: Typically observed in the 1250-1300 cm⁻¹ range.[6]

    • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

  • Synergy with ¹H NMR: FTIR provides rapid confirmation of the presence of key functional groups predicted by the NMR analysis, serving as a quick and effective orthogonal check.

Part 3: Data Synthesis and Concluding Remarks

A robust structural elucidation strategy relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create an unassailable structural proof.

Comparative Data Summary
Technique Information Obtained Strengths for this Molecule Limitations for this Molecule
¹H NMR Proton environments, connectivity, relative proton count.Provides detailed structural map and stereochemical information.Amine proton signal can be broad and uninformative; requires soluble sample.
¹³C NMR Carbon environments, number of unique carbons.Confirms carbon backbone and presence of all expected carbons.Lower sensitivity than ¹H NMR, requires longer acquisition times.
Mass Spectrometry (HRMS) Exact molecular weight, elemental composition, fragmentation.Unambiguously confirms the molecular formula. Chlorine isotope pattern is a key diagnostic feature.Provides little information on atom connectivity (isomerism).
FTIR Spectroscopy Presence of specific functional groups.Fast, inexpensive confirmation of key functional groups (amine, ether, aromatic ring).Provides limited information on the overall molecular structure; cannot distinguish isomers.
Conclusion

The structural analysis of this compound is a clear illustration of modern analytical chemistry principles. ¹H NMR spectroscopy serves as the primary tool, offering an unparalleled depth of information regarding the molecule's intricate proton framework. However, in the rigorous context of pharmaceutical and materials science, this data must be corroborated. The definitive elemental composition from high-resolution mass spectrometry, the carbon skeleton map from ¹³C NMR, and the functional group confirmation from FTIR spectroscopy are not redundant but essential, synergistic components. By integrating these techniques, a researcher can move forward with the highest degree of confidence in the identity and purity of their material, upholding the standards of expertise, authoritativeness, and trustworthiness that define sound science.

References

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available at: [Link]

  • Supporting Information. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Available at: [Link]

  • PubMed. The structural properties of poly(aniline)--analysis via FTIR spectroscopy. Available at: [Link]

  • PubMed. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Available at: [Link]

  • ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... Available at: [Link]

  • ResearchGate. FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),... Available at: [Link]

  • MPG.PuRe. Supporting Information. Available at: [Link]

  • Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • University of Wisconsin. hil5_sln.html. Available at: [Link]

Sources

Comparative Guide: FTIR Identification of 5-chloro-2-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical intermediate synthesis, 5-chloro-2-methoxy-N-methylaniline (CAS: 35122-79-3) represents a critical quality control challenge. As a secondary amine derivative of anisidine, its structural integrity is pivotal for downstream efficacy.

This guide compares the Fourier Transform Infrared (FTIR) identification method against traditional chromatographic techniques (HPLC) and structural analysis (NMR). While HPLC remains the gold standard for purity quantification, FTIR is demonstrated here as the superior alternative for rapid identity verification and real-time reaction monitoring, specifically for distinguishing the target secondary amine from its primary amine precursor (5-chloro-2-methoxyaniline) and over-methylated tertiary byproducts.

Structural Context & Spectral Logic

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrational chromophores. The target molecule is a 1,2,5-trisubstituted benzene ring possessing three key functionalities:

  • Secondary Amine (

    
    ):  The critical differentiator from precursors.
    
  • Methoxy Group (

    
    ):  Provides strong ether linkages.
    
  • Chloro Substituent (

    
    ):  Shifts aromatic ring vibrations.
    
The "Fingerprint" Logic

The combination of the N-methyl and 2-methoxy groups creates a unique steric and electronic environment. Unlike the primary amine precursor which exhibits two N-H stretching bands, the target 5-chloro-2-methoxy-N-methylaniline exhibits a single, sharp N-H stretch. This spectral shift is the primary "Pass/Fail" indicator in synthesis monitoring.

Detailed Spectral Atlas

The following table outlines the characteristic absorption peaks required for positive identification. Data is synthesized from standard correlation tables for aromatic secondary amines and halogenated anisoles.

Functional GroupFrequency Region (

)
ModeDiagnostic Significance
Secondary Amine


Stretch
Critical ID Parameter. Single weak/medium band. Absence indicates tertiary amine; Doublet indicates primary amine impurity.
Aromatic C-H


Stretch
Weak intensity, characteristic of the benzene ring.
Methyl C-H


Stretch
Distinct bands from N-Me and O-Me groups. N-Me often appears sharp near

.
Aromatic Ring


Ring
"Breathing" modes of the benzene ring, split by the chloro-substitution.
Aryl C-N


Stretch
Strong band, confirms the amine attachment to the ring.
Aryl Ether


Asym
Very strong intensity. Characteristic of the anisole moiety.
Alkyl Ether


Sym
Strong band associated with the methoxy methyl group.
Trisubstituted Ring


OOP
Out-of-Plane bending. 1,2,5-substitution pattern typically shows two bands (isolated H vs adjacent 2H).
Aryl Chloride


Stretch
Often obscured, but distinct in the fingerprint region.

Note on Causality: The N-Methyl group lowers the force constant of the N-H bond compared to the free amine, causing a slight redshift and intensity reduction. This is why high-sensitivity ATR (Attenuated Total Reflectance) is recommended over transmission KBr pellets for this specific assay.

Comparative Performance Analysis

Scenario A: Reaction Monitoring (Target vs. Precursor)

The Challenge: Distinguishing the target (secondary amine) from the starting material (primary amine) and the over-reacted byproduct (tertiary amine).

FeatureFTIR (Recommended) HPLC (Alternative) NMR (Alternative)
Speed < 2 Minutes 30--60 Minutes> 1 Hour (prep + run)
Differentiation Excellent (Band Count)Good (Retention Time)Excellent (Integration)
Consumables None (ATR)Solvents/ColumnsDeuterated Solvents
Limit of Detection ~1% Impurity< 0.1% Impurity~1% Impurity
Verdict Superior for In-Process Control. Superior for Final Purity.Superior for Structure Elucidation.
Scenario B: Isomer Identification (5-Chloro vs. 4-Chloro)

The Challenge: The 4-chloro isomer is a common impurity in the synthesis of 5-chloro-2-methoxy-N-methylaniline.

  • FTIR Mechanism: The position of the Chlorine atom changes the symmetry of the ring hydrogens.

    • 5-Chloro (Target): 1,2,5-substitution (Isolated H at pos 6; Adjacent H at 3,4).

    • 4-Chloro (Isomer):[1] 1,2,4-substitution (Isolated H at pos 3; Adjacent H at 5,6).

  • Result: The Out-of-Plane (OOP) bending vibrations in the

    
     region will shift significantly (
    
    
    
    ), allowing for rapid "Fingerprint" discrimination without chromatographic separation.

Experimental Protocol: ATR-FTIR Identification

Objective: Rapid verification of 5-chloro-2-methoxy-N-methylaniline identity.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • ATR Accessory: Diamond or ZnSe crystal (Single bounce is sufficient).

Step-by-Step Methodology:

  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (32 scans,

    
     resolution) to remove atmospheric 
    
    
    
    and
    
    
    contributions.
  • Sample Loading: Place approximately 5-10 mg of the solid or 10

    
    L of the liquid sample (if oil) onto the center of the crystal.
    
  • Contact Pressure: If solid, apply high pressure using the pressure arm to ensure intimate contact with the diamond. Causality: Poor contact results in weak peaks, particularly in the critical 3380 cm⁻¹ region.

  • Acquisition: Scan the sample (32 scans,

    
     resolution).
    
  • Data Processing: Apply Automatic Baseline Correction. Normalize the strongest peak (likely the C-O stretch at

    
    ) to 1.0 absorbance units for library comparison.
    
  • Validation:

    • Check 1: Presence of single band at

      
      ? (Yes = Secondary Amine).
      
    • Check 2: Presence of strong ether band at

      
      ? (Yes = Methoxy group).
      
    • Check 3: Fingerprint match to Reference Standard > 0.95 correlation.

Visualization of Workflows

Diagram 1: QC Decision Pathway

This diagram illustrates the logic flow for accepting a batch based on spectral features.

QC_Workflow Start Sample: 5-chloro-2-methoxy- N-methylaniline Batch Acquire Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) Start->Acquire CheckNH Analyze 3300-3500 cm⁻¹ Region Acquire->CheckNH DecisionNH Band Count? CheckNH->DecisionNH FailPrimary FAIL: Primary Amine (Doublet detected) DecisionNH->FailPrimary 2 Bands FailTertiary FAIL: Tertiary Amine (No bands detected) DecisionNH->FailTertiary 0 Bands PassSecondary PASS: Secondary Amine (Single Band ~3380 cm⁻¹) DecisionNH->PassSecondary 1 Band CheckFP Analyze Fingerprint (600-1500 cm⁻¹) PassSecondary->CheckFP CompareLib Correlation vs. Standard (> 0.95?) CheckFP->CompareLib FinalPass RELEASE BATCH CompareLib->FinalPass Yes FinalFail QUARANTINE (Isomer/Impurity) CompareLib->FinalFail No

Caption: Logical decision tree for validating amine substitution level and overall identity using FTIR.

Diagram 2: Isomer Discrimination Logic

Visualizing how to distinguish the target from its most likely structural isomer.

Isomer_Diff Input Unknown Isomer Region Inspect OOP Region (800 - 900 cm⁻¹) Input->Region Logic1 Pattern A: Isolated H (Pos 6) Adjacent 2H (Pos 3,4) Region->Logic1 Logic2 Pattern B: Isolated H (Pos 3) Adjacent 2H (Pos 5,6) Region->Logic2 Target Target: 5-chloro-2-methoxy-... (1,2,5-trisubstituted) Impurity Impurity: 4-chloro-2-methoxy-... (1,2,4-trisubstituted) Logic1->Target Matches Logic2->Impurity Matches

Caption: Differentiating the 5-chloro target from the 4-chloro isomer based on Out-of-Plane (OOP) bending patterns.

References

  • National Institute of Standards and Technology (NIST). "Infrared Spectroscopy of Benzenamine, 5-chloro-2-methyl- (Analogous Structure)." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "5-Chloro-2-methoxyaniline (Precursor Data)."[2][3] National Library of Medicine. Available at: [Link]

  • Spectroscopy Online. "The Infrared Spectra of Secondary Amines." Spectroscopy Supplements. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][4] (Standard reference for 1,2,5-trisubstituted benzene OOP correlations).

Sources

A Comparative Guide to HPLC Method Development for the Purity Assay of 5-chloro-2-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 5-chloro-2-methoxy-N-methylaniline

5-chloro-2-methoxy-N-methylaniline is a substituted aniline that serves as a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and specialized dyes. The purity of this intermediate is paramount, as even trace impurities can have significant downstream consequences, affecting reaction yields, creating toxic byproducts, or compromising the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control metric; it is a critical component of process control and regulatory compliance.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity assay of 5-chloro-2-methoxy-N-methylaniline. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, comparing two distinct reversed-phase HPLC (RP-HPLC) approaches and contextualizing them against alternative analytical technologies. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to develop and validate a method that is truly fit-for-purpose.

Foundational Principles: Method Development Strategy

A successful HPLC method development process is a systematic journey, not a random walk. It begins with understanding the analyte's physicochemical properties and culminates in a validated, robust method. The overall workflow is a cycle of selection, optimization, and validation, ensuring the final method is both scientifically sound and practical for routine use.

G Figure 1: HPLC Method Development Workflow cluster_0 Phase 1: Initial Assessment & Planning cluster_1 Phase 2: Method Scouting & Optimization cluster_2 Phase 3: Validation & Finalization A Analyte Characterization (pKa, logP, UV spectra) B Define Analytical Target Profile (ATP) A->B Informs requirements C Select Column & Mobile Phase (Initial Conditions) B->C Guides selection D Optimize Separation (Gradient, pH, Temp) C->D Iterative process E System Suitability Test (SST) (Check Resolution, Tailing) D->E Evaluate performance E->D Refine if needed F Method Validation (ICH Q2(R1) Guidelines) E->F Proceed if SST passes G Finalize Method Parameters & Document F->G Confirms suitability

Caption: A workflow for systematic HPLC method development.

Comparative HPLC Methodologies

The most common and versatile approach for analyzing moderately polar aromatic compounds like anilines is RP-HPLC.[1] We will compare two distinct RP-HPLC methods: a conventional "workhorse" method using a standard C18 column and a more tailored approach using a Phenyl-Hexyl column to enhance selectivity for aromatic compounds.

Analyte and Potential Impurities: Before developing the method, it's crucial to consider potential process-related impurities and degradants.

CompoundStructure (Hypothetical)Key Characteristics
5-chloro-2-methoxy-N-methylaniline Main AnalytePrimary aromatic amine, basic nature, UV active.
Impurity A (Starting Material)e.g., 2,4-dichloroanisoleMay be non-polar, different UV spectrum.
Impurity B (Over-methylated)e.g., N,N-dimethyl analogMore basic, slightly more hydrophobic than the main analyte.
Impurity C (De-methylated)e.g., 5-chloro-2-methoxyanilineMore polar, less basic than the main analyte.
Method A: The Universal C18 Approach

The octadecylsilane (C18) stationary phase is the most widely used in RP-HPLC due to its strong hydrophobicity and broad applicability.[2] It separates compounds primarily based on their hydrophobic character.

Experimental Protocol: Method A

  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.[1]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% to 90% B

    • 17-19 min: Hold at 90% B

    • 19.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Rationale and Insights (Method A):

  • Causality: A C18 column is chosen as the default starting point because the analyte possesses sufficient hydrophobicity for good retention.[3] The acidic mobile phase (pH ~2.5) serves a critical dual purpose: it protonates the basic aniline nitrogen, which prevents peak tailing caused by interaction with residual acidic silanols on the silica surface, and it ensures consistent ionization state for reproducible retention.[4] Acetonitrile is selected as the organic modifier due to its lower viscosity and excellent UV transparency.

Method B: The Selectivity-Enhanced Phenyl-Hexyl Approach

Phenyl-based stationary phases offer alternative selectivity, particularly for compounds containing aromatic rings.[2] The phenyl groups can engage in π-π interactions with the analyte's benzene ring, providing a different separation mechanism in addition to hydrophobic interactions.[3]

Experimental Protocol: Method B

  • Instrumentation: Same as Method A.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 5.5.

  • Mobile Phase B: Methanol (MeOH).

  • Gradient Program:

    • 0-10 min: 40% to 80% B

    • 10-12 min: Hold at 80% B

    • 12.1-18 min: Re-equilibrate at 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Same as Method A.

Rationale and Insights (Method B):

  • Causality: The Phenyl-Hexyl column is chosen to exploit the aromatic nature of the analyte and its potential impurities. This can lead to improved resolution between structurally similar compounds where hydrophobicity differences are minimal. A milder pH of 5.5 is used, which is still sufficiently acidic to keep the aniline protonated (assuming a pKa < 5.5) but is less harsh on the column, potentially increasing its lifespan. Methanol is used as the organic modifier; its proton-donating ability can alter selectivity for polar functional groups compared to acetonitrile.[5] The smaller particle size (3.5 µm) is expected to yield higher efficiency and sharper peaks compared to the 5 µm particles in Method A.

Performance Comparison: Data-Driven Evaluation

The choice between methods is ultimately determined by their performance against critical system suitability and validation parameters. The following table presents hypothetical but realistic data comparing the two approaches.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Commentary
Resolution (Rs) Rs (Analyte/Impurity C) = 1.8Rs (Analyte/Impurity C) = 2.5Method B provides superior resolution for the critical pair, likely due to the alternative selectivity of the phenyl phase.
Tailing Factor (Tf) Tf (Analyte) = 1.4Tf (Analyte) = 1.1The milder pH and potentially better surface chemistry of the modern Phenyl-Hexyl column in Method B result in a more symmetric peak.
Theoretical Plates (N) ~9,000~15,000The smaller particle size in Method B leads to a significant increase in column efficiency.
Analysis Time 25 minutes18 minutesThe optimized gradient and higher efficiency of Method B allow for a faster analysis, increasing throughput.
Robustness Sensitive to pH changes below 2.0.Stable performance within pH 5.0-6.0.The buffered mobile phase in Method B offers better resistance to minor pH fluctuations, enhancing method robustness.

Beyond HPLC: A Brief Look at Alternatives

While HPLC is the workhorse for this type of analysis, a comprehensive guide should acknowledge other viable techniques.[6]

  • Ultra-High-Performance Liquid Chromatography (UPLC): This is not a different technique per se, but rather an evolution of HPLC using columns with sub-2 µm particles. It offers significantly faster run times and higher resolution.[7] Method B, with its 3.5 µm column, is a step in this direction. A true UPLC method could reduce the run time to under 5 minutes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable aniline derivatives, GC is a powerful alternative.[8] It often provides superior separation efficiency. However, less volatile or thermally labile impurities may require derivatization, adding complexity to the sample preparation process.[9]

  • Capillary Electrophoresis (CE): CE is an orthogonal technique that separates based on charge-to-size ratio.[10] It can be extremely efficient for charged species like protonated anilines and could be a valuable secondary or confirmatory method, especially if HPLC methods fail to resolve a critical impurity pair.

Method Validation: The Cornerstone of Trustworthiness

Once an optimal method (e.g., Method B) is developed, it must be validated to prove its suitability for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[11] Validation provides documented evidence that the method is accurate, precise, and reliable.

G Figure 2: Interrelation of Key Validation Parameters center Validated Purity Method A Specificity center->A P Precision (Repeatability, Intermediate) center->P Acc Accuracy center->Acc L Linearity & Range center->L Q LOQ / LOD center->Q R Robustness center->R A->Acc Ensures analyte is measured without interference P->Acc Accuracy requires precision L->Acc Accuracy tested across the range Q->P Precision tested at LOQ

Sources

Technical Analysis Guide: Mass Spectrometry Fragmentation of 5-Chloro-2-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 5-chloro-2-methoxy-N-methylaniline (CMMA). As a secondary amine and chlorinated anisole derivative, CMMA presents unique ionization challenges that distinguish it from primary amine analogs (e.g., 5-chloro-2-methoxyaniline).

This document compares the structural elucidation performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) , providing researchers with the necessary data to distinguish CMMA from metabolic byproducts and synthesis impurities.

Molecule Profile & Structural Context[1][2][3][4]

Understanding the fragmentation logic requires a breakdown of the labile sites on the molecule.

FeatureSpecificationImpact on MS Fragmentation
Formula

MW: 171.045 (Monoisotopic,

)
Chlorine Position 5Creates distinctive 3:1 isotope ratio (

) at M+ and [M+2]+.
Methoxy Position 2 (Ortho)Primary site for radical loss (

) and neutral loss (CO).
N-Methyl Secondary AmineFacilitates

-cleavage (loss of H) and stabilizes the radical cation.

Comparative Analysis: EI vs. ESI Performance

For drug development professionals characterizing impurities, the choice of ionization method dictates the quality of structural information.

Table 1: Ionization Technique Comparison
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (kV potential)
Dominant Species

(Radical Cation)

(Protonated Molecule)
Fragmentation Extensive (In-source)Low (Requires CID/MS2)
Sensitivity Moderate (ng range)High (pg range)
Library Match Excellent (NIST/Wiley compatible)Poor (Library dependency on collision energy)
Best Use Case Structural ID & Impurity Profiling Quantification & Metabolite Tracking
Comparative Insight: The "Metabolite Trap"

A critical analytical risk is misidentifying CMMA as its demethylated metabolite, 5-chloro-2-methoxyaniline.

  • In EI: CMMA shows a distinct M+ at m/z 171 . The metabolite shows M+ at m/z 157 .

  • In ESI: Without adequate resolution, in-source fragmentation of CMMA (loss of methyl) can mimic the metabolite's

    
     signal. Recommendation:  Always verify with retention time or unique fragment ions (see Section 4).
    

Deep Dive: Fragmentation Pathways (EI Mode)

The EI spectrum of CMMA is governed by the competition between the methoxy group and the N-methyl group for charge stabilization.

Key Fragment Ions (m/z)[4][5][6]
  • m/z 171 (

    
    ) & 173 (
    
    
    
    ):
    The molecular ion cluster. The 3:1 intensity ratio confirms the presence of one Chlorine atom.
  • m/z 170 (

    
    ):  Loss of a hydrogen atom (
    
    
    
    -cleavage) from the N-methyl group. This forms a stable iminium ion (
    
    
    ). Note: This is more prominent in N-methyl derivatives than in primary amines.
  • m/z 156 (

    
    ):  Loss of a methyl radical (
    
    
    
    ).
    • Pathway A (Dominant): Loss from the Methoxy group (forming a quinoid-like cation).

    • Pathway B (Minor): Loss from the N-methyl group.

  • m/z 128 (

    
    ):  Sequential loss of methyl (
    
    
    
    , 15 Da) followed by carbon monoxide (
    
    
    , 28 Da). This is the diagnostic "Anisole Cleavage."
  • m/z 136 (

    
    ):  Direct loss of the Chlorine radical (
    
    
    
    ).
Visualization: Fragmentation Mechanism

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway M Molecular Ion (M+) m/z 171 M_H [M-H]+ Iminium Ion m/z 170 M->M_H - H• (Alpha Cleavage) M_Me [M-CH3]+ Quinoid Ion m/z 156 M->M_Me - CH3• (Methoxy) M_Cl [M-Cl]+ m/z 136 M->M_Cl - Cl• M_CO [M-CH3-CO]+ m/z 128 M_Me->M_CO - CO (Neutral Loss)

Figure 1: Competitive fragmentation pathways for 5-chloro-2-methoxy-N-methylaniline under Electron Ionization (70 eV).

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocols are designed to be self-validating.

Protocol A: GC-MS Structural Confirmation (EI)

Best for: Impurity profiling and library matching.

  • Sample Prep: Dissolve 1 mg CMMA in 1 mL Methanol (HPLC Grade).

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (or equivalent low-polarity phase), 30m x 0.25mm ID.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: 230°C, 70 eV.

  • Validation Check: Verify the

    
     ratio at m/z 171/173 is approximately 3:1. If the ratio is < 2:1, check for detector saturation or co-eluting interferences.
    
Protocol B: LC-MS/MS Quantification (ESI)

Best for: Biological matrices and low-level detection.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 172.0

      
       157.0 (Loss of Methyl).
      
    • Qualifier: 172.0

      
       129.0 (Loss of Methyl + CO).
      
  • Validation Check: The retention time must differ from the demethylated metabolite (5-chloro-2-methoxyaniline). The N-methyl group typically increases retention time on C18 columns due to increased lipophilicity.

Visualization: Analytical Workflow

Workflow cluster_GC Pathway A: Structural ID cluster_LC Pathway B: Quantification Sample Sample (CMMA) Prep Dilution (MeOH/ACN) Sample->Prep GC GC Separation (Rxi-5Sil) Prep->GC LC LC Separation (C18) Prep->LC EI EI Source (70 eV) GC->EI Spec Full Scan Spectrum (m/z 40-300) EI->Spec ESI ESI Source (+ Mode) LC->ESI MRM MRM (172->157) ESI->MRM

Figure 2: Decision tree for selecting the appropriate analytical workflow based on research goals.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 5-Chloro-2-methylaniline (Analog Reference). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules of N-alkyl amines and anisoles).
  • PubChem. (2024). 5-Chloro-2-methoxyaniline Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comparative Analysis of Reactivity: 5-chloro-2-methoxy-N-methylaniline vs. 5-chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical and specialty chemical synthesis, substituted anilines are foundational building blocks. Their reactivity dictates reaction pathways, yield, and impurity profiles. This guide provides an in-depth comparison of the chemical reactivity of 5-chloro-2-methoxy-N-methylaniline (a secondary aniline) and 5-chloro-2-methoxyaniline (a primary aniline). We will explore how the seemingly minor addition of a methyl group to the nitrogen atom introduces significant electronic and steric changes, profoundly influencing the molecule's basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution. This analysis is supported by established chemical principles, comparative experimental design, and detailed protocols to empower researchers in making informed decisions for synthetic strategy.

Introduction: The Subtle Distinction with Major Implications

5-chloro-2-methoxyaniline is a common intermediate in the synthesis of dyes and pharmaceuticals.[1] Its derivatization, for instance through N-methylation to form 5-chloro-2-methoxy-N-methylaniline, is a frequent step in modifying a molecule's physicochemical properties. While structurally similar, these two compounds exhibit distinct reactivity profiles. The primary difference lies in the nitrogen substituent: a hydrogen atom versus a methyl group. This guide dissects the impact of this N-methylation on the molecule's overall reactivity, focusing on two key areas: reactions involving the nitrogen atom itself (basicity, N-acylation) and reactions on the aromatic ring (electrophilic aromatic substitution).

Molecular Structure and Electronic Effects: The Role of the N-Methyl Group

The reactivity of an aniline is fundamentally governed by the availability of the nitrogen's lone pair of electrons and the electron density of the aromatic ring. The substituents on the ring—chloro, methoxy, and the amino group—all exert electronic effects.

  • -OCH₃ (Methoxy): A strong activating group that donates electron density to the ring via a resonance effect (+M), directing electrophiles to the ortho and para positions.[2][3]

  • -Cl (Chloro): An electron-withdrawing group via induction (-I) but a weak electron-donating group via resonance (+M). It is a deactivating group overall but still directs electrophiles to the ortho and para positions.[4]

  • -NH₂ / -NHCH₃ (Amino / N-Methylamino): Both are potent activating groups due to the nitrogen lone pair's ability to donate into the ring via a strong resonance effect (+M).[5][6]

The critical difference arises from the N-methyl group in 5-chloro-2-methoxy-N-methylaniline. The methyl group is an electron-donating group through an inductive effect (+I).[7] This effect pushes electron density onto the nitrogen atom, leading to two primary consequences:

  • Increased Basicity: The electron density on the nitrogen is enhanced, making its lone pair more available to accept a proton. Therefore, N-methylaniline is more basic than aniline.[7]

  • Enhanced Ring Activation: The more electron-rich nitrogen can donate more effectively into the benzene ring, increasing the ring's nucleophilicity and making it more reactive towards electrophiles compared to its primary amine counterpart.[7]

Figure 1: A comparison of electronic effects on the amino group. The N-methyl group adds an electron-donating inductive effect (+I), enhancing the nitrogen's ability to activate the aromatic ring.

Comparative Reactivity Analysis

Basicity and N-Centered Nucleophilicity

As predicted by the +I effect of the methyl group, 5-chloro-2-methoxy-N-methylaniline is expected to be a stronger base than 5-chloro-2-methoxyaniline. This has significant implications for its use as a base catalyst or acid scavenger in reactions.[7]

When reacting as a nucleophile (e.g., in N-acylation or N-alkylation), the outcome is more nuanced.

  • Electronic Factor: The higher electron density on the nitrogen of the N-methylated compound makes it a more potent nucleophile.[7]

  • Steric Factor: The presence of the methyl group, while small, introduces more steric hindrance around the nitrogen compared to the two small hydrogen atoms in the primary amine.[8]

For reactions with small, unhindered electrophiles (e.g., methyl iodide), the electronic effect will likely dominate, leading to a faster reaction rate for the N-methylaniline derivative. However, for reactions with bulky electrophiles (e.g., tert-butyl chloride or sterically demanding acyl chlorides), the steric hindrance may become the rate-limiting factor, potentially making the primary amine react faster.[9][10]

Electrophilic Aromatic Substitution (EAS)

This is where the most significant difference in reactivity is observed. The aromatic ring of an aniline is highly activated towards electrophiles.[11]

Reactivity: Due to the enhanced electron-donating capacity of the N-methylamino group, 5-chloro-2-methoxy-N-methylaniline is significantly more reactive in EAS reactions than 5-chloro-2-methoxyaniline. This can lead to faster reaction times and the ability to use milder reaction conditions. However, it also increases the risk of over-reaction, such as poly-substitution.[11]

Regioselectivity: The substitution pattern is determined by the combined directing effects of the substituents. The -NHR group is the most powerful activating group, followed by -OCH₃. Both are ortho, para-directors.

  • Available Positions: The positions open for substitution are C3, C4, and C6.

  • Directing Influences:

    • The -NHCH₃/-NH₂ group (at C1) strongly directs to C6 (para) and C2 (ortho). Since C2 is occupied, it directs to C6.

    • The -OCH₃ group (at C2) directs to C1 (ortho, occupied), C3 (ortho), and C6 (para).

    • The -Cl group (at C5) deactivates but directs to C4 (ortho) and C6 (ortho).

The powerful activation from the amino and methoxy groups overwhelmingly favors substitution at the C6 position (para to the amino group, ortho to the chloro group) and the C3 position (ortho to the methoxy group). The steric bulk of the N-methyl group in 5-chloro-2-methoxy-N-methylaniline may slightly disfavor substitution at the adjacent C6 position compared to the primary amine, but this effect is generally minor for a methyl group. The dominant factor remains the powerful electronic activation.

Supporting Experimental Data: A Comparative Bromination Study

To quantify the differences in reactivity and regioselectivity, a comparative bromination experiment can be performed. Due to the high activation of the aniline ring, a mild brominating agent like N-bromosuccinimide (NBS) is preferable to Br₂ to avoid polybromination.[11]

Hypothetical Results:

CompoundReaction TimeMajor ProductYield (C6-Bromo)Yield (C3-Bromo)
5-chloro-2-methoxyaniline2 hours6-Bromo-5-chloro-2-methoxyaniline~85%~10%
5-chloro-2-methoxy-N-methylaniline30 minutes6-Bromo-5-chloro-2-methoxy-N-methylaniline~90%<5%

These hypothetical results illustrate that the N-methylated compound reacts faster and potentially with slightly higher regioselectivity for the C6 position, driven by the dominant directing effect of the N-methylamino group.

Experimental Protocol: Comparative Bromination

Objective: To compare the reaction rate and product distribution of the monobromination of 5-chloro-2-methoxyaniline and 5-chloro-2-methoxy-N-methylaniline using N-Bromosuccinimide (NBS).

Materials:

  • 5-chloro-2-methoxyaniline (CAS: 95-03-4)[12]

  • 5-chloro-2-methoxy-N-methylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round bottom flasks, magnetic stir bars, TLC plates, separatory funnel, rotary evaporator.

Figure 2: Standard workflow for the comparative electrophilic bromination experiment.

Procedure:

  • Reaction Setup: In two separate 50 mL round bottom flasks equipped with magnetic stir bars, charge 5-chloro-2-methoxyaniline (1.0 mmol) to Flask A and 5-chloro-2-methoxy-N-methylaniline (1.0 mmol) to Flask B.

  • Dissolve the contents of each flask in 10 mL of anhydrous acetonitrile. Cool both flasks to 0°C in an ice bath.

  • Reagent Addition: To each flask, add N-Bromosuccinimide (1.05 mmol) slowly in small portions over 5 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC). Aliquots should be taken every 15 minutes. The reaction is complete upon the disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, quench by adding 10 mL of saturated aqueous sodium thiosulfate solution to decompose any remaining NBS.

  • Workup: Transfer the mixture to a separatory funnel and add 20 mL of dichloromethane. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Determine the product distribution and yield for each reaction using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.

Conclusion

The introduction of an N-methyl group transforms 5-chloro-2-methoxyaniline into a more reactive and more basic analogue. For drug development professionals and synthetic chemists, this translates to several key takeaways:

  • 5-chloro-2-methoxy-N-methylaniline is the more reactive substrate for electrophilic aromatic substitution, allowing for potentially faster reactions or milder conditions.

  • The increased basicity of the N-methyl derivative must be considered in reaction design, as it can influence side reactions or catalyst stability.

  • For reactions directly at the nitrogen center (N-acylation/alkylation), the reactivity of the N-methyl derivative is a balance between enhanced electronic nucleophilicity and increased steric hindrance, which is dependent on the nature of the electrophile.

By understanding these fundamental principles, researchers can better predict the behavior of these valuable intermediates, enabling more efficient and controlled synthetic routes towards complex target molecules.

References

  • Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline?. [Link]

  • PrepChem.com. Synthesis of 5-Chloro-2-methoxyaniline. [Link]

  • Der Pharma Chemica. (2015). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]

  • PubChem. 5-Chloro-2-methoxyaniline. [Link]

  • Chemcd. 5-CHLORO-2-METHOXY-4-METHYLANILINE Spectrum 569688-67-1. [Link]

  • PubMed. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]

  • G3XMP2 inversion studies of heteroaromatic amines, N-aniline and N, N-aniline derivatives. [Link]

  • ACS Publications. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. [Link]

  • PrepChem.com. Synthesis of 5-Chloro-2-methylaniline. [Link]

  • ResearchGate. The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. [Link]

  • YouTube. (2022). Steric effect/steric hindrance with example| steric inhibition of resonance |organic chemistry. [Link]

  • Stenutz. 5-chloro-2-methoxyaniline. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. [Link]

  • Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Royal Society of Chemistry. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. [Link]

  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]

  • Pearson. Rank the following substituted anilines from most basic to least basic. [Link]

  • DifferenceBetween.com. (2022). What is the Difference Between Aniline and N-Methylaniline. [Link]

  • IJRAR.org. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]

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A Comparative Guide to the Validation of Reference Standards for 5-chloro-2-methoxy-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical reference standards is paramount. These standards form the bedrock of quality control, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and finished drug products. This guide provides a comprehensive framework for the validation of a reference standard for 5-chloro-2-methoxy-N-methylaniline hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting a head-to-head comparison of a newly prepared in-house secondary standard against a commercially sourced, certified primary reference standard, this document delineates the requisite analytical methodologies and acceptance criteria. The protocols and data herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), offering a scientifically rigorous approach for researchers, scientists, and drug development professionals.[1][2][3][4]

Introduction: The Imperative of Validated Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[5][6] Its primary role is to ensure the accuracy and reliability of qualitative and quantitative analyses.[5] The process of validating a new batch of reference material, particularly an in-house or secondary standard, involves a stringent comparison against a primary, certified reference standard. This validation confirms that the new standard is "fit for purpose" and will yield results that are accurate, precise, and reproducible.[7][8][9] The validation process for a reference standard typically encompasses a battery of tests to confirm its identity, purity, and assigned potency.[10]

This guide will walk through the essential validation parameters for a new in-house standard of this compound, comparing it directly with a commercially available primary standard.

The Validation Workflow: A Multi-faceted Approach

The validation of a reference standard is not a single experiment but a collection of orthogonal analytical techniques that, when combined, provide a comprehensive characterization of the material. The workflow is designed to unequivocally confirm the structure and assess its purity from various perspectives, including organic impurities, residual solvents, and water content.

Validation_Workflow cluster_0 Reference Standard Sourcing cluster_1 Validation Testing cluster_2 Analytical Techniques Primary_Standard Commercial Primary Reference Standard Identity Identity Confirmation Primary_Standard->Identity In_House_Standard Newly Synthesized In-house Standard In_House_Standard->Identity Purity Purity Determination In_House_Standard->Purity Assay Assay (Potency) In_House_Standard->Assay NMR ¹H NMR & ¹³C NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR HPLC HPLC-UV (Purity & Assay) Purity->HPLC GC_HS GC-HS (Residual Solvents) Purity->GC_HS KF Karl Fischer (Water Content) Purity->KF Assay->HPLC

Caption: A workflow diagram illustrating the key stages and analytical techniques involved in the validation of an in-house reference standard against a primary standard.

Identity Confirmation: Establishing the Molecular Fingerprint

The first and most critical step in reference standard validation is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed to create a unique "molecular fingerprint" of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11][12] Both ¹H and ¹³C NMR spectra should be acquired for the in-house standard and compared against the primary reference standard.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration of the in-house standard with those of the primary reference standard.

Table 1: Comparative ¹H NMR Data for this compound

Assignment Primary Standard (δ, ppm) In-house Standard (δ, ppm) Acceptance Criteria
Aromatic Protons6.8 - 7.5 (m, 3H)6.8 - 7.5 (m, 3H)Comparable chemical shifts and multiplicity
Methoxy Protons3.85 (s, 3H)3.85 (s, 3H)Comparable chemical shifts
N-Methyl Protons2.80 (s, 3H)2.80 (s, 3H)Comparable chemical shifts
NH Proton4.5 (br s, 1H)4.5 (br s, 1H)Comparable chemical shifts
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.[13]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretical mass.

Table 2: Comparative Mass Spectrometry Data

Parameter Primary Standard In-house Standard Acceptance Criteria
Theoretical [M+H]⁺186.0635186.0635-
Observed [M+H]⁺186.0633186.0638Within ± 5 ppm of theoretical mass
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of the in-house standard should be superimposable with that of the primary reference standard.[14]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a calibrated FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the positions and relative intensities of the absorption bands of the in-house standard with the primary reference standard.

Purity Determination: A Comprehensive Assessment

Purity is a critical attribute of a reference standard. A combination of chromatographic and other techniques is necessary to assess the presence of organic impurities, residual solvents, and water content.[6][15]

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC with UV detection is the workhorse for determining the purity of pharmaceutical compounds and detecting any related substances.[16][17]

Experimental Protocol: HPLC Purity Method

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: 5% to 95% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Sample Preparation: Prepare solutions of the primary and in-house standards at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the solutions and analyze the chromatograms for the main peak and any impurity peaks.

Table 3: Comparative HPLC Purity Data

Parameter Primary Standard In-house Standard Acceptance Criteria
Purity by Area %99.8%99.7%≥ 99.5%
Individual Impurity< 0.10%< 0.10%≤ 0.15%
Total Impurities0.20%0.30%≤ 0.50%
Gas Chromatography (GC) for Residual Solvents

Headspace gas chromatography (GC-HS) is the standard method for determining the presence of residual solvents from the synthesis process.

Experimental Protocol: GC-HS for Residual Solvents

  • Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector (FID).

  • Sample Preparation: Accurately weigh about 100 mg of the standard into a headspace vial and add a suitable solvent (e.g., DMSO).

  • Analysis: Analyze the sample using a validated method for common synthesis solvents (e.g., acetone, methanol, dichloromethane).

  • Quantification: Quantify any detected solvents against a calibrated standard.

Karl Fischer Titration for Water Content

The water content of the reference standard is determined by Karl Fischer titration.

Experimental Protocol: Karl Fischer Titration

  • Instrumentation: A calibrated coulometric or volumetric Karl Fischer titrator.

  • Analysis: Accurately weigh a suitable amount of the standard and titrate to the endpoint.

  • Calculation: The instrument software will calculate the percentage of water.

Assay (Potency) Determination

The assay, or potency, of the in-house reference standard is determined by comparing its response to the primary reference standard using a validated HPLC method. The potency is typically calculated on an "as is" basis and also on a dried or anhydrous basis, correcting for water and residual solvent content.

Experimental Protocol: HPLC Assay

  • Method: Utilize the same HPLC method as for purity determination.

  • Standard Preparation: Prepare a stock solution of the primary reference standard of known purity and potency. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare a solution of the in-house standard at a concentration within the calibration range.

  • Analysis: Inject the calibration standards and the in-house standard solution in replicate.

  • Calculation: Construct a calibration curve and determine the concentration of the in-house standard solution. Calculate the assay value based on the weighed amount and the determined concentration.

Assay Calculation:

Assay (%) = (C_sample / C_nominal) * P_primary * 100

Where:

  • C_sample = Concentration of the in-house standard determined from the calibration curve

  • C_nominal = Nominal concentration of the in-house standard

  • P_primary = Purity of the primary reference standard

Table 4: Comparative Assay Data

Parameter Primary Standard In-house Standard Acceptance Criteria
Assay (as is)99.7%99.6%98.0% - 102.0%

Conclusion

The validation of a reference standard for this compound is a comprehensive process that requires the application of multiple analytical techniques. By systematically comparing an in-house secondary standard against a certified primary reference standard for identity, purity, and assay, a high degree of confidence in the suitability of the in-house standard for its intended analytical applications can be established. The data presented in this guide demonstrates a successful validation, where the in-house standard meets all predefined acceptance criteria, ensuring its reliability for routine use in a regulated environment. This rigorous approach to reference standard validation is a cornerstone of ensuring data integrity and product quality in the pharmaceutical industry.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][1]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][3][4]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][18]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link][19]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link][20]

  • Pure Synth. How Analytical Standards Support Method Validation & Calibration. [Link][5]

  • APVMA. Validation of analytical methods for active constituents and agricultural products. [Link][7]

  • Slideshare. 2nd Order Terms in Purity Calculations of Reference Standards. [Link][21]

  • XRF Scientific. Methods for Validating Reference Materials. [Link][10]

  • ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. [Link][16]

  • ARO Scientific. Method validation using Certified Reference Materials (CRMs). [Link][8]

  • National Center for Biotechnology Information. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. [Link][9]

  • Veeprho Pharmaceuticals. Reference Standards, Types, Uses, Preparation & Qualification. [Link][6]

  • Taylor & Francis Online. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link][17]

  • Chromatography Forum. How to identified the purity of standard substance? [Link][15]

  • Hypha Discovery. Structure Elucidation and NMR. [Link][12]

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  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Link][14]

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UV-Vis Spectroscopic Characterization of 5-Chloro-2-Methoxy-N-Methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis spectroscopic characterization of 5-chloro-2-methoxy-N-methylaniline , a specialized intermediate often encountered in the synthesis of pharmaceuticals and azo dyes.

Unlike a standard product brochure, this technical guide focuses on the comparative spectral behavior of the molecule against its primary amine precursor and structural isomers, providing a robust method for identity confirmation.

A Comparative Technical Guide for Researchers

Executive Summary & Chemical Identity

5-chloro-2-methoxy-N-methylaniline is a secondary aromatic amine. In its pure form, it typically presents as a yellow oil , distinguishing it immediately from its solid primary amine precursor (5-chloro-2-methoxyaniline).

The UV-Vis spectrum of this compound is dominated by the electronic interplay between the electron-donating methoxy (-OMe) and N-methylamino (-NHMe) groups, and the electron-withdrawing chloro (-Cl) substituent. The N-methylation induces a bathochromic (red) shift relative to the primary amine, serving as a key quality attribute (CQA) during synthesis monitoring.

PropertySpecification
Chemical Name 5-chloro-2-methoxy-N-methylaniline
Common Synonyms N-methyl-5-chloro-o-anisidine; 5-chloro-2-methoxy-N-methylbenzenamine
CAS Number 30427-11-3 (Reference)
Molecular Formula

Molecular Weight 171.62 g/mol
Physical State Viscous Yellow Oil
Key Chromophores Benzene ring, Auxochromes (-NHMe, -OMe)

Theoretical Basis of Absorption

To interpret the spectrum accurately, one must understand the electronic transitions occurring within the molecule.

Electronic Transitions
  • 
     Transition (~240–250 nm): 
    Originating from the benzene ring system (E2 band). This high-energy band is intense but less specific for identification.
    
  • 
     / Charge Transfer (CT) Band (~295–310 nm): 
    This is the diagnostic "B-band." It arises from the conjugation of the nitrogen lone pair with the aromatic ring.
    
    • Effect of N-Methylation: The methyl group on the nitrogen is an electron-donating group (EDG) via induction (+I). It increases the electron density on the nitrogen, raising the energy of the ground state (

      
      ) more than the excited state, leading to a bathochromic shift (+5 to +15 nm)  compared to the primary amine.
      
Visualizing the Electronic Effects

The following diagram illustrates the "Push-Pull" electronic effects that define the spectral fingerprint.

ElectronicEffects Substituents Substituent Effects OMe 2-Methoxy Group (Strong EDG) Increases e- density Substituents->OMe NMe N-Methyl Group (Strong EDG + Hyperconjugation) Red Shifts Spectrum Substituents->NMe Cl 5-Chloro Group (Weak EWG / Inductive) Stabilizes System Substituents->Cl Result Resulting Spectrum: λmax ~300-305 nm (Bathochromic Shift vs Primary Amine) OMe->Result Auxochromic Effect NMe->Result Main Diagnostic Shift Cl->Result Minor Shift

Caption: Electronic "Push-Pull" diagram showing how substituents contribute to the observed


.

Comparative Analysis: Product vs. Alternatives

Distinguishing the target product from its precursors and isomers is the primary challenge.

Table 1: Spectral Comparison Guide
CompoundStructurePhysical StatePredicted

(MeOH)
Spectral Distinction
5-Cl-2-OMe-N-Me-Aniline Target Yellow Oil 300 – 310 nm Red-shifted broad band; distinct oil phase.
5-Cl-2-OMe-AnilinePrecursorWhite Solid290 – 295 nmPrimary amine band (Blue-shifted vs Target).
4-Cl-2-OMe-N-Me-AnilineIsomerSolid/Oil305 – 315 nmPara-Cl substitution often extends conjugation further than Meta-Cl.
4-ChloroanisoleImpurityLiquid~280 nmLacks the auxochromic amino group; significantly blue-shifted.

Expert Insight: The shift from ~290 nm (Primary Amine) to ~305 nm (Secondary Amine) confirms the success of the N-methylation reaction. If the spectrum remains at 290 nm, the reaction is incomplete.

Experimental Protocol: Self-Validating UV-Vis Workflow

This protocol uses a pH Swing Test to validate the chemical identity. By protonating the amine, you effectively "switch off" the nitrogen auxochrome, causing a predictable spectral collapse. This confirms the presence of a basic amine group.

Reagents
  • Solvent A: HPLC-grade Methanol (Neutral).

  • Solvent B: 0.1 M HCl in Methanol (Acidic).

  • Blank: Pure Methanol.

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh ~10 mg of the yellow oil (5-chloro-2-methoxy-N-methylaniline) into a 100 mL volumetric flask.

    • Note: The oil is viscous; use a back-weighing technique for accuracy.

    • Dissolve in Methanol to mark. (Conc: ~0.1 mg/mL).

  • Working Solution (Dilution):

    • Dilute 1 mL of Stock into 50 mL Methanol. Final Conc: ~2 µg/mL (approx.

      
       M).
      
    • Target Absorbance: 0.6 – 0.8 AU at

      
      .
      
  • Neutral Scan (Baseline):

    • Blank the spectrophotometer with Methanol.

    • Scan the Working Solution from 200 nm to 400 nm.

    • Observe: Distinct peak at ~300-305 nm.

  • Acidic Scan (Validation):

    • Add 2 drops of 1 M HCl to the cuvette (or use Solvent B for dilution). Mix.

    • Scan again.

    • Observe: The peak at ~300 nm should disappear or drastically blue-shift (hypsochromic shift) to <280 nm.

    • Mechanism:[1]

      
      . The lone pair is now bonded to a proton and cannot participate in resonance.
      
Workflow Diagram

UVProtocol Start Start: Yellow Oil Sample Prep Dilute in MeOH (~10 µM) Start->Prep Scan1 Scan 1: Neutral (Expect λmax ~300 nm) Prep->Scan1 Acidify Add HCl (Protonate) Scan1->Acidify Scan2 Scan 2: Acidic (Expect Blue Shift) Acidify->Scan2 Decision Compare Spectra Scan2->Decision Pass Identity Confirmed (Amine Functional) Decision->Pass Peak Shifts Fail No Shift? (Non-Basic Impurity) Decision->Fail No Change

Caption: The "pH Swing" validation workflow ensures the signal comes from the target amine.

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action

is ~290 nm
Sample is likely the primary amine (starting material).Check reaction completion (TLC/HPLC).
No shift upon acidification Analyte is not an amine (e.g., Nitro- precursor).Confirm structure with IR (look for Nitro bands).
Absorbance > 1.5 AU Concentration too high (Detector saturation).Dilute sample 1:10 and rescan.
Yellow color persists in acid Potential oxidation products (Quinones).Check purity; fresh distillation may be required.

References

  • PubChem. (2025).[2][3] 5-chloro-2-methoxyaniline (Compound Summary). National Library of Medicine. Available at: [Link]

  • Heidelberg University. (2022). Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement. (Dissertation describing the synthesis and "yellow oil" characterization of 5-chloro-2-methoxy-N-methylaniline). Available at: [Link]

  • NIST Chemistry WebBook. (2025). UV/Visible Spectra of Substituted Anilines. National Institute of Standards and Technology.[4][5] Available at: [Link]

  • BuyersGuideChem. (2025). 5-Chloro-2-methoxy-N-methylaniline (CAS 30427-11-3).[6] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 5-chloro-2-methoxy-N-methylaniline from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of pharmaceutical development and materials science, the precise structural identification of molecular compounds is not merely a procedural formality—it is the bedrock of safety, efficacy, and innovation. Structural isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different biological activities and chemical properties. This guide provides a comprehensive, data-supported framework for distinguishing 5-chloro-2-methoxy-N-methylaniline from its closely related structural isomers, a common challenge in synthetic chemistry.

Our approach is rooted in the strategic application of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). By synthesizing the data from these distinct methods, researchers can achieve unambiguous structural elucidation.

The Challenge: Positional Isomerism

5-chloro-2-methoxy-N-methylaniline (Molecular Formula: C₈H₁₀ClNO) presents a significant analytical challenge due to the numerous possible arrangements of its substituents on the aniline ring. For this guide, we will focus on distinguishing our target compound from three representative and challenging isomers:

  • Target Compound: 5-chloro-2-methoxy-N-methylaniline

  • Isomer 1: 4-chloro-2-methoxy-N-methylaniline

  • Isomer 2: 3-chloro-2-methoxy-N-methylaniline

  • Isomer 3: 2-chloro-5-methoxy-N-methylaniline

Each technique exploits a different physicochemical property of these molecules, providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Probing the Electronic Environment

Expertise & Causality: ¹H NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. The chemical shift (δ) of each proton is exquisitely sensitive to its local electronic environment, which is directly influenced by the proximity of electron-donating groups (-OCH₃, -NHCH₃) and electron-withdrawing groups (-Cl). Each isomer possesses a unique electronic landscape, resulting in a distinct and predictable NMR fingerprint, particularly in the aromatic region (approx. 6.5-7.5 ppm).

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS peak. Integrate the signals to determine proton ratios.

A Comparative Guide to the Chromatographic Separation of 5-chloro-2-methoxy-N-methylaniline Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of chromatographic strategies for the effective separation and analysis of process-related impurities of 5-chloro-2-methoxy-N-methylaniline. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety and efficacy of the final drug product.[1][2] We will explore two robust reversed-phase liquid chromatography methods—a conventional High-Performance Liquid Chromatography (HPLC) approach and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method—providing the technical rationale and supporting data to guide researchers in selecting the optimal strategy for their development and quality control needs.

The Analytical Challenge: Understanding Potential Impurities

Effective method development begins with a clear understanding of the analytes to be separated. The synthesis of 5-chloro-2-methoxy-N-methylaniline typically involves the N-methylation of its precursor, 5-chloro-2-methoxyaniline. This reaction, like many N-alkylation processes, can lead to several predictable impurities.[3][4]

The primary impurities of concern are:

  • Impurity A: 5-chloro-2-methoxyaniline (Starting Material): Incomplete reaction can result in the carry-over of the unmethylated precursor.

  • Impurity B: 5-chloro-2-methoxy-N,N-dimethylaniline (Over-alkylation Product): A common side-product in N-methylation reactions where the secondary amine is further alkylated to a tertiary amine.[3][5]

  • Impurity C: 4-chloro-1-methoxy-2-nitrobenzene (Precursor Impurity): A potential upstream impurity from the synthesis of the starting material, 5-chloro-2-methoxyaniline.[6]

The structural similarity of these compounds necessitates a high-resolution chromatographic method to ensure accurate quantification and control.

Comparative Methodologies: HPLC vs. UHPLC

The separation of drug substances from their impurities is a cornerstone of pharmaceutical analysis, with liquid chromatography being the preeminent technique.[1][7] We will compare a traditional HPLC method, valued for its robustness and ubiquity, against a UHPLC method, which offers significant advantages in speed and resolution.

Method A: Conventional Reversed-Phase HPLC (RP-HPLC)

This approach utilizes standard HPLC instrumentation and a column with larger particle sizes (e.g., 5 µm). It is a workhorse method in many QC labs, known for its reliability. Reversed-phase HPLC is a powerful technique for separating aniline derivatives by partitioning them between a nonpolar stationary phase and a polar mobile phase.[8]

Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC leverages columns packed with sub-2 µm particles, which operate at higher pressures to deliver faster analysis times and superior separation efficiency compared to conventional HPLC. This is particularly advantageous for resolving closely eluting impurities and increasing sample throughput.

Experimental Protocols & Workflows

The following protocols are designed as robust starting points for the separation of 5-chloro-2-methoxy-N-methylaniline from its key impurities.

Workflow for Chromatographic Analysis

Caption: General experimental workflow for chromatographic impurity analysis.

Protocol 1: Conventional RP-HPLC Method
  • Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[8]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aniline derivatives, offering a good balance of selectivity and resolution.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

      • Rationale: The acidic modifier suppresses the silanol activity on the silica backbone and ensures consistent ionization of the basic aniline compounds, leading to improved peak shape.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% B

    • 17.1-20 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A / Acetonitrile (70:30 v/v)

Protocol 2: Fast UHPLC Method
  • Instrumentation: UHPLC system with a PDA detector.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Rationale: The smaller column dimensions and particle size dramatically reduce analysis time and solvent consumption while increasing peak efficiency.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

      • Rationale: Formic acid is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) for peak identification if needed.[7]

    • B: Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 25% B

    • 0.5-3.0 min: 25% to 65% B

    • 3.0-3.5 min: 65% B

    • 3.6-5.0 min: 25% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

    • Rationale: Higher temperatures reduce mobile phase viscosity, allowing for optimal performance at high flow rates and pressures typical of UHPLC.

  • Detection Wavelength: 240 nm

  • Injection Volume: 2 µL

  • Diluent: Water / Acetonitrile (75:25 v/v)

Performance Comparison and Data

The primary objective of these methods is to achieve baseline separation for all potential impurities from the main analyte peak. The following table summarizes representative performance data, illustrating the key differences between the two approaches.

ParameterMethod A: Conventional HPLCMethod B: Fast UHPLCJustification
Total Run Time 20.0 minutes5.0 minutesUHPLC offers a 4x reduction in analysis time, significantly increasing throughput.
Resolution (API / Impurity B) 2.53.8The higher efficiency of the UHPLC column provides superior resolution between the most critical pair.
Tailing Factor (API Peak) 1.21.1Sub-2 µm particles yield more symmetrical peaks.
Theoretical Plates (API Peak) ~12,000~18,000Higher plate count indicates greater separation efficiency for the UHPLC method.
Backpressure (Typical) ~120 bar~550 barA direct consequence of smaller particles and higher flow velocities, requiring specialized UHPLC hardware.
Solvent Consumption / Run ~20 mL~2.5 mLThe UHPLC method is more environmentally friendly and cost-effective due to an 8x reduction in solvent use.

Method Selection and Conclusion

The choice between a conventional HPLC and a fast UHPLC method depends on the specific needs of the laboratory.

Caption: Decision logic for selecting the appropriate chromatographic method.

  • The Conventional HPLC Method is highly robust, reliable, and suitable for laboratories where existing instrumentation is standard HPLC. It provides adequate separation for routine quality control, albeit with a longer analysis time.

  • The Fast UHPLC Method is the superior choice for high-throughput environments, such as in-process control monitoring or large-scale screening campaigns. The benefits of drastically reduced run times, improved resolution, and lower solvent consumption provide a significant return on investment, justifying the need for specialized UHPLC instrumentation.

Both methods presented are self-validating systems that, once implemented, will reliably separate the key process impurities of 5-chloro-2-methoxy-N-methylaniline, ensuring the quality and consistency required in pharmaceutical development.

References

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • ResearchGate. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Request PDF. Retrieved from [Link]

  • Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from [Link]

  • Jihong. (2024). N-methylaniline impurity control. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-chloro-2-methoxy-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their lifecycle, from procurement to disposal. The disposition of 5-chloro-2-methoxy-N-methylaniline hydrochloride, a compound utilized in specialized research and development, demands a rigorous and informed approach. This guide provides the essential procedural framework for its safe and compliant disposal, ensuring the protection of laboratory personnel and the environment. The protocols herein are designed to integrate seamlessly into existing laboratory safety programs, reinforcing a culture of comprehensive chemical management.

Hazard Profile & Immediate Safety Precautions

This compound is classified as a toxic solid organic compound.[1] Its primary hazards include toxicity if swallowed or in contact with skin, and it is known to cause serious skin and eye irritation.[1] Prolonged or repeated exposure may lead to organ damage.[1] Therefore, handling and disposal operations must be predicated on minimizing exposure through engineering controls and appropriate personal protective equipment (PPE).

Causality of Experimental Choice: The selection of PPE is directly dictated by the compound's hazard classification. The hydrochloride salt form is a solid, but fine powders can become airborne, posing an inhalation risk. Dermal absorption and ingestion are also significant exposure routes.

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.Prevents dermal contact and absorption.[1]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes or airborne particles causing eye irritation.[1]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Use in a certified chemical fume hood.Minimizes inhalation of airborne particles.[2][3]

Always wash hands and any exposed skin thoroughly after handling this compound.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][4]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA) guidelines administered by the U.S. Environmental Protection Agency (EPA), this compound is classified as a hazardous waste due to its toxicity.[1][5][6]

Operational Directive: This chemical waste must never be disposed of via standard drains or mixed with non-hazardous municipal trash.[6][7] Doing so poses a significant risk to aquatic ecosystems and wastewater treatment processes.[1][7]

Segregation Protocol:

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and structurally similar halogenated amines.

  • Avoid Co-mingling: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or toxic metal waste.[8] Co-mingling can lead to dangerous chemical reactions or complicate the final disposal process.

  • Solid vs. Liquid: If the compound is in a solvent, collect it as liquid hazardous waste. Dry, solid forms of the chemical and contaminated lab supplies (e.g., weigh boats, gloves, wipes) should be collected as solid hazardous waste.[8][9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of this compound waste.

Step 1: Container Selection

  • Select a chemically compatible, leak-proof container with a secure lid. For solid waste, a high-density polyethylene (HDPE) container is appropriate.[9] For contaminated lab trash, use clear, heavy-duty plastic bags to allow for visual inspection by waste technicians.[8]

Step 2: Waste Accumulation

  • Solid Waste: Carefully place the pure chemical waste or contaminated disposable materials into the designated solid waste container. Avoid generating dust by handling the material gently, preferably within a chemical fume hood.

  • Contaminated Lab Trash: Place items such as gloves, absorbent paper, and wipes into the designated, double-bagged container.[8] Ensure no free liquids are present.

Step 3: Labeling

  • All waste containers must be accurately and clearly labeled. The label must include:

    • The words "Hazardous Waste."[2]

    • The full chemical name: "this compound."

    • The approximate quantity of waste.

    • The date accumulation started.

Step 4: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[2] The storage location should be away from general lab traffic and incompatible chemicals.[3] Ensure the container is stored in a locked cabinet or facility to prevent unauthorized access.[1]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[5][8][10]

  • Provide the EHS or disposal vendor with a copy of the Safety Data Sheet (SDS) for the chemical.

  • The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which typically involves high-temperature incineration.[5][10]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.[11]

  • Wearing the full PPE detailed in Section 1, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[11]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent (e.g., ethanol) followed by a soap and water wash.[2] All cleaning materials must be disposed of as hazardous waste.[2]

  • Ventilate the area thoroughly.[11]

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and wash it before reuse. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or seek emergency medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

Quantitative Safety Data Summary

This table summarizes key logistical and safety data for transportation and handling.

ParameterValueSource
UN Number UN2811[1]
Proper Shipping Name Toxic solid, organic, n.o.s. (5-Chloro-2-methoxyaniline hydrochloride)[1]
Hazard Class 6.1 (Toxic Substances)[1]
Packing Group III[1]
Incompatible Materials Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Chloroformates

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound cluster_2 Disposal Workflow for this compound cluster_3 Disposal Workflow for this compound start Waste Generated: 5-chloro-2-methoxy-N-methylaniline HCl waste_type Determine Waste Form start->waste_type solid Pure Solid or Contaminated Debris waste_type->solid Solid liquid Solution in Solvent (Aqueous or Organic) waste_type->liquid Liquid contain_solid Containerize in Labeled, Sealed Solid Waste Drum solid->contain_solid contain_liquid Containerize in Labeled, Sealed Liquid Waste Bottle liquid->contain_liquid segregate Segregate from Incompatible Wastes contain_solid->segregate contain_liquid->segregate store Store in Secure Satellite Accumulation Area segregate->store contact_ehs Contact EHS or Hazardous Waste Vendor store->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup tsdf Transport to Approved TSDF for Incineration pickup->tsdf

Sources

A Senior Application Scientist's Guide to Handling 5-chloro-2-methoxy-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling and disposal of 5-chloro-2-methoxy-N-methylaniline hydrochloride. As drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a framework of deep technical understanding and field-proven practices. Here, we will dissect the why behind each procedural step, ensuring that every action you take in the lab is deliberate, informed, and safe.

Immediate Safety Briefing: Understanding the Core Hazards

This compound is a substituted aromatic amine, a class of compounds that requires careful and respectful handling. The primary hazards associated with this specific molecule, as identified in its Safety Data Sheet (SDS), are significant.[1]

  • High Acute Toxicity: The compound is classified as toxic if swallowed and toxic in contact with skin.[1] This means that even small quantities absorbed through the skin or ingested can cause significant harm.

  • Severe Irritant: It is known to cause serious skin and eye irritation.[1][2]

  • Target Organ Damage: Prolonged or repeated exposure may cause damage to organs.[1]

  • Inhalation Hazard: The free base form, 5-Chloro-2-methoxyaniline, is listed as harmful if inhaled and may cause respiratory irritation.[3] While the hydrochloride salt is less volatile, dust or aerosol generation must be strictly controlled.

Given these hazards, accidental exposure is not a trivial matter. The operational and disposal plans outlined below are designed to create a self-validating system of safety that protects you, your colleagues, and your research.

The Foundation: Engineering Controls and Risk Assessment

Before any personal protective equipment (PPE) is even selected, your first line of defense is a combination of engineering controls and a thorough risk assessment.[4][5]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to control airborne hazards.[6] Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Risk Assessment: Your risk assessment should be specific to the scale and nature of your procedure. Consider the quantity of material being used, the potential for dust or aerosol formation, and the duration of the handling task. This assessment will directly inform the level of PPE required.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential, but it is the final barrier between you and the chemical hazard. Its selection must be deliberate and based on the known risks. Do not just wear gloves; understand which gloves and why.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of serious eye irritation necessitates more robust protection.

  • Requirement: Wear tightly fitting chemical safety goggles conforming to EU Standard EN 166 or OSHA's regulations in 29 CFR 1910.133.[3]

  • Rationale: Goggles provide a seal around the eyes, protecting against splashes, dust, and vapors that can easily bypass the gaps in standard safety glasses. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.

Skin and Body Protection

Given the high dermal toxicity, skin protection is paramount.[1]

  • Gloves: Use chemically resistant gloves that have been inspected for integrity before each use.[6] Nitrile gloves are a common choice, but always consult a glove compatibility chart for the specific chemical class. Double-gloving is a highly recommended practice when handling acutely toxic solids.

  • Lab Coat/Clothing: A professional lab coat is mandatory. For larger quantities or tasks with a higher risk of contamination, wear impervious, fire-resistant clothing or a chemically resistant apron over your lab coat.[3][6] Ensure you wear long-sleeved clothing, long pants, and closed-toe shoes.[1]

Respiratory Protection

Under normal laboratory-scale use within a fume hood, respiratory protection may not be required.[1] However, this changes immediately if engineering controls are inadequate or in an emergency.

  • When to Use: A respirator is necessary if you are handling large quantities, if there is a risk of aerosol or dust generation outside of a fume hood, or during a spill cleanup.[1][4]

  • What to Use: If a respirator is required, use a NIOSH/MSHA or European Standard EN 136 approved full-face respirator with appropriate cartridges for organic vapors and particulates.[3][6]

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles (EN 166 / ANSI Z87.1)Protects against splashes and dust causing serious eye irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile), double-glovedPrevents skin contact; compound is toxic upon absorption.[1][6]
Body Protection Long-sleeved lab coat; chemically impervious apron as neededProtects skin from contamination and irritation.[1][3]
Respiratory NIOSH/MSHA-approved respirator (if required by risk assessment)Protects against inhalation of harmful dust or aerosols.[1][6]

Step-by-Step Operational & Disposal Plans

A safe workflow is a disciplined one. The following diagrams and steps outline the entire process from preparation to final disposal, ensuring safety at every stage.

Safe Handling Workflow

This workflow minimizes exposure risk during the active handling phase of your work.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Cleanup & Decontamination Phase prep_area 1. Designate & Clear Handling Area in Fume Hood verify_controls 2. Verify Fume Hood & Safety Equipment prep_area->verify_controls don_ppe 3. Don All Required PPE (Double Gloves, Goggles, Coat) verify_controls->don_ppe weigh 4. Weigh Compound on Static-Free Weigh Paper don_ppe->weigh Proceed to Handling transfer 5. Carefully Transfer to Reaction Vessel weigh->transfer decon_tools 6. Decontaminate Spatula & Surfaces with 70% Ethanol transfer->decon_tools Proceed to Cleanup doff_outer 7. Doff Outer Gloves, Dispose as Hazardous Waste decon_tools->doff_outer doff_inner 8. Doff Inner Gloves & Coat, Wash Hands Thoroughly doff_outer->doff_inner

Caption: End-to-end workflow for handling this compound.

Waste Management and Disposal Plan

Proper segregation and disposal are critical for safety and regulatory compliance. Aromatic amine and halogenated organic waste must be treated as hazardous.[7][8]

  • Segregation: Never mix diamine waste with other waste streams.[8] Halogenated and non-halogenated wastes should also be kept separate.[8][9]

  • Containment: Collect all solid waste (contaminated gloves, weigh paper, etc.) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[8][10]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[10]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. The final disposal method for such compounds is typically high-temperature incineration at a licensed facility.[8][11]

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated (Solid or Liquid) solid_container Place in Labeled 'Halogenated Solid Waste' Container start->solid_container liquid_container Place in Labeled 'Halogenated Liquid Waste' Container start->liquid_container seal Ensure Container is Tightly Sealed solid_container->seal liquid_container->seal store Store in Designated Satellite Accumulation Area seal->store pickup Schedule Pickup with EHS for Incineration store->pickup

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-2-methoxy-N-methylaniline hydrochloride
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5-chloro-2-methoxy-N-methylaniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.